5-Ethoxypyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZZIDVKJIEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598420 | |
| Record name | 5-Ethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-11-3 | |
| Record name | 5-Ethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethoxypyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Ethoxypyridin-2-amine
Introduction
This compound, also known as 5-amino-2-ethoxypyridine, is a heterocyclic amine that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-donating amino and ethoxy groups and the electron-deficient pyridine ring, make it a valuable scaffold in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry and drug discovery for researchers, scientists, and professionals in the field. The compound's ability to engage in a variety of chemical transformations allows for its incorporation into diverse molecular frameworks, rendering it a key intermediate in the synthesis of biologically active compounds.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 52025-34-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 67.5-68.5 °C | [1] |
| Boiling Point | 269.5 ± 20.0 °C (Predicted) | [1] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 4.97 ± 0.22 (Predicted) | [1] |
Spectroscopic Analysis
While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group (a triplet for the -CH₃ and a quartet for the -O-CH₂), the amine protons (-NH₂), and three distinct aromatic protons on the pyridine ring. The coupling patterns of the aromatic protons provide definitive information about their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals: two for the ethoxy group and five for the pyridine ring, with the carbon atoms attached to nitrogen and oxygen appearing at characteristic downfield shifts.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, C=C and C=N stretching vibrations for the pyridine ring, and a prominent C-O stretching band for the ethoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of the ethoxy or amino groups.
Synthesis and Manufacturing
The synthesis of substituted aminopyridines often involves nucleophilic substitution reactions on a pyridine ring activated by a suitable leaving group. While specific protocols for this compound are proprietary, a general and robust methodology can be adapted from established procedures for similar isomers.[3][4] A common approach involves the reaction of a halogenated 2-aminopyridine with sodium ethoxide.
Caption: Generalized Synthesis Workflow.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a representative example based on the synthesis of related ethoxypyridines.[3]
-
Reagent Preparation: In a suitable pressure vessel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon) to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Reaction Setup: To the solution of sodium ethoxide, add 2-amino-5-bromopyridine.
-
Reaction Conditions: Seal the vessel and heat the mixture at an elevated temperature (e.g., 150 °C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with an acid (e.g., dilute HCl).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Causality and Optimization: The use of a pressure vessel and high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aminopyridine ring. The choice of solvent (ethanol) is both a solvent and a source of the ethoxide nucleophile. Anhydrous conditions are critical to prevent side reactions involving water.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three key functional components: the nucleophilic amino group, the electron-donating ethoxy group, and the pyridine ring.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a site for hydrogen bonding. It readily participates in reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Buchwald-Hartwig Amination: It can act as the amine component in palladium-catalyzed cross-coupling reactions to form more complex diarylamines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
-
-
Pyridine Ring: The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the strong electron-donating effects of the amino and ethoxy groups activate the ring towards electrophiles, directing them primarily to the positions ortho and para to the activating groups.
-
Use as a Scaffold: In drug development, the pyridine core is a common bioisostere for a phenyl ring, offering improved solubility and a key hydrogen bond acceptor site at the ring nitrogen. The ethoxy group can enhance metabolic stability and modulate lipophilicity, while the amino group provides a critical attachment point for building out molecular complexity.
Sources
An In-Depth Technical Guide to 5-Amino-2-ethoxypyridine (CAS No. 52025-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethoxypyridine, with the Chemical Abstracts Service (CAS) number 52025-34-0 , is a substituted pyridine derivative that has garnered significant interest in various fields of chemical research, most notably in pharmaceutical and materials science.[1] Also known by its alternative names, 6-ethoxypyridin-3-amine and 2-ethoxy-5-aminopyridine, this compound serves as a versatile building block, or scaffold, in the synthesis of more complex molecules.[1] Its unique electronic and structural properties, arising from the interplay between the electron-donating amino and ethoxy groups on the pyridine ring, make it a valuable precursor for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-amino-2-ethoxypyridine, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-amino-2-ethoxypyridine is essential for its effective use in research and development. The compound is a reddish-brown crystalline powder at room temperature.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52025-34-0 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Melting Point | 67.5-68.5 °C | [2] |
| Boiling Point (Predicted) | 269.5 ± 20.0 °C | [2] |
| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.97 ± 0.22 | [2] |
| Appearance | Reddish-brown crystalline powder | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Synthesis and Reaction Mechanisms
The synthesis of 5-amino-2-ethoxypyridine can be approached through various routes, with some being more feasible and efficient than others.
Recommended Synthetic Pathway: From 3-Ethoxypyridine
Research has indicated that a satisfactory synthesis of 5-amino-2-ethoxypyridine can be achieved starting from 3-ethoxypyridine.[3] This method avoids the side reactions encountered when starting from 2-aminopyridine. The key intermediate in this pathway is 2-bromo-3-ethoxy-6-nitropyridine.[3]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 5-Amino-2-ethoxypyridine.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Nitration of 3-Ethoxypyridine. 3-Ethoxypyridine is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, yielding 3-ethoxy-6-nitropyridine. The reaction conditions must be carefully controlled to prevent over-nitration and ensure regioselectivity.
-
Step 2: Bromination of 3-Ethoxy-6-nitropyridine. The resulting 3-ethoxy-6-nitropyridine is then subjected to bromination to introduce a bromine atom at the 2-position, affording the key intermediate, 2-bromo-3-ethoxy-6-nitropyridine.
-
Step 3: Reduction of 2-Bromo-3-ethoxy-6-nitropyridine. The final step involves the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[4] This step also results in the hydrogenolysis of the bromo group, yielding the final product, 5-amino-2-ethoxypyridine.
Causality in Experimental Choices: The choice of this multi-step pathway is dictated by the need to control the regioselectivity of the substitutions on the pyridine ring. Direct nitration of 3-ethoxypyridine is expected to be directed by the ethoxy group, and subsequent bromination is influenced by both the existing substituents. The final reduction step is a standard and effective method for converting a nitro group to an amine.
Problematic Synthetic Route: From 2-Aminopyridine
An alternative, but less favorable, synthetic route starts from 2-aminopyridine via 2-amino-5-bromopyridine.[3] However, the subsequent reaction of 2-amino-5-bromopyridine with sodium ethoxide in the presence of a copper catalyst leads to several side reactions.[3] These include the replacement of the bromine atom with hydrogen instead of the desired ethoxy group, and the ethylation of the amino group.[3] These competing reactions make this route less efficient and complicate the purification of the final product.
Spectroscopic Characterization
While specific, publicly available spectra for 5-amino-2-ethoxypyridine are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ethoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] 5-Amino-2-ethoxypyridine, as a functionalized pyridine, serves as a valuable starting material for the synthesis of a wide range of biologically active molecules.[1]
Role as a Scaffold in Medicinal Chemistry
The presence of both an amino and an ethoxy group provides two points for further functionalization, allowing for the creation of diverse chemical libraries for drug screening. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce various substituents. The pyridine nitrogen can act as a hydrogen bond acceptor, which is often crucial for binding to biological targets.
Synthesis of Antimalarial Agents: Primaquine Analogs
A significant application of 5-amino-2-ethoxypyridine is in the preparation of analogs of the antimalarial drug, primaquine.[2] Primaquine is effective against the dormant liver stages of malaria parasites but has limitations due to its toxicity.[7] The synthesis of novel primaquine analogs aims to improve efficacy and reduce side effects.[7] 5-Amino-2-ethoxypyridine can be used as a key building block to modify the quinoline core of primaquine, potentially leading to compounds with improved therapeutic profiles.
Caption: Role of 5-Amino-2-ethoxypyridine in a drug discovery workflow.
Other Potential Therapeutic Areas
Given the broad biological activities of pyridine derivatives, 5-amino-2-ethoxypyridine is also a valuable precursor for developing drugs targeting other diseases. These include neurological disorders, as well as applications in agrochemicals for crop protection.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-amino-2-ethoxypyridine.
-
Hazard Codes: Xn (Harmful).
-
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed).
-
Safety Statements: S36 (Wear suitable protective clothing).
It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Amino-2-ethoxypyridine is a key chemical intermediate with significant potential in both academic and industrial research. Its well-defined physicochemical properties and versatile reactivity make it an important building block for the synthesis of a wide array of functional molecules. The outlined synthetic route from 3-ethoxypyridine provides a reliable method for its preparation. Its demonstrated utility in the development of antimalarial agents, along with its potential in other therapeutic areas and material science, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemistry and handling requirements will facilitate its effective and safe use in advancing scientific discovery.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Molecular Structure and Properties of 5-Ethoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxypyridin-2-amine is a heterocyclic aromatic amine featuring a pyridine core, a key structural motif in medicinal chemistry. The aminopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions.[1] This guide provides a comprehensive technical overview of the molecular structure of this compound, including its electronic properties, predicted spectroscopic signatures, and solid-state behavior. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside essential safety and handling information, to support its application in research and drug discovery campaigns.
Molecular Identity and Physicochemical Properties
This compound is characterized by a pyridine ring substituted with an electron-donating amino group (-NH₂) at the C2 position and an electron-donating ethoxy group (-OCH₂CH₃) at the C5 position. This substitution pattern significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Caption: Intermolecular hydrogen bonding forming a stable dimer.
Synthesis and Reactivity
A robust and scalable synthesis is critical for the utilization of any building block in drug development. A logical and field-proven approach for synthesizing this compound is via the Williamson ether synthesis. [2][3]This method involves the O-alkylation of the corresponding hydroxypyridine precursor.
Recommended Synthetic Protocol
This two-step protocol begins with the deprotection of a commercially available precursor, followed by etherification.
Step 1: Synthesis of 2-Amino-5-hydroxypyridine (Precursor) This step involves the hydrogenolysis of 5-(benzyloxy)pyridin-2-amine to remove the benzyl protecting group. [4][5]
-
Reagents: 5-(benzyloxy)pyridin-2-amine (1.0 eq), Palladium on Carbon (10% Pd/C, ~1-2 mol%), Ethanol/Toluene (solvent).
-
Procedure:
-
Charge a suitable pressure vessel (autoclave) with 5-(benzyloxy)pyridin-2-amine and the solvent mixture.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), then introduce Hydrogen gas to a pressure of ~0.2 MPa.
-
Stir the reaction mixture vigorously at room temperature (~25 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-hydroxypyridine as a solid, which can be used in the next step without further purification.
-
Step 2: Williamson Ether Synthesis of this compound This step involves the reaction of the phenoxide, formed in situ, with an ethylating agent. [6]
-
Reagents: 2-amino-5-hydroxypyridine (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Ethyl Iodide (EtI, 1.2 eq), N,N-Dimethylformamide (DMF, solvent).
-
Procedure:
-
To a solution of 2-amino-5-hydroxypyridine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-8 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Applications in Medicinal Chemistry
The 2-aminopyridine moiety is a cornerstone in modern drug discovery. [7]Its ability to act as both a hydrogen bond donor (via -NH₂) and acceptor (via ring N) allows it to form critical interactions within the active sites of enzymes, particularly kinases. [8]
-
Kinase Inhibition: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that mimics the adenine portion of ATP to form hydrogen bonds with the "hinge" region of the kinase domain. The 2-aminopyridine scaffold is exceptionally well-suited for this role.
-
Scaffold for Library Synthesis: The dual nucleophilicity of the molecule allows for diverse functionalization at both the amino group and potentially on the pyridine ring, making it an ideal starting point for generating compound libraries for high-throughput screening. [9]* Physicochemical Property Modulation: The ethoxy group enhances lipophilicity compared to a hydroxyl group, which can improve cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its inclusion allows for fine-tuning of a molecule's solubility and metabolic stability profile. [10]
Safety and Handling
As with all aminopyridine derivatives, this compound should be handled with appropriate care in a laboratory setting. [11][12]
-
Hazards: Toxic if swallowed and harmful in contact with skin. [13]Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust. Keep away from strong acids and oxidizing agents. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may darken over time with exposure to light and air. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally important and synthetically accessible building block for drug discovery. Its molecular architecture, governed by the electronic contributions of the amino and ethoxy substituents on a pyridine core, provides a unique combination of reactivity and intermolecular binding potential. A thorough understanding of its spectroscopic properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective application in the development of novel therapeutics.
References
-
Gommaa, A. M. (2018). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
-
Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Available at: [Link]
-
Gellis, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminopyridine. Retrieved January 7, 2026, from [Link]
-
Regan, J., et al. (2009). Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 52(17), 5531-45. Available at: [Link]
-
Andreu, P. L., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Biochem Chemopharma. (n.d.). Safety data sheet sds/msds 2-amino pyridine. Retrieved January 7, 2026, from [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine. Retrieved January 7, 2026, from [Link]
-
Bouzayani, N., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5396. Available at: [Link]
-
ChemSpider. (n.d.). Williamson etherification using a hydroxypyridine. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines. Retrieved January 7, 2026, from [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved January 7, 2026, from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]
-
ResearchGate. (2006). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved January 7, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
Zhang, M., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved January 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐alkoxy‐oxazinones 2. Retrieved January 7, 2026, from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group. Retrieved January 7, 2026, from [Link]
-
Pniewska, B., et al. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(1), 66-76. Available at: [Link]
-
Gajda, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(24), 5851. Available at: [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]
-
Katritzky, A. R., & Shcherbakova, I. V. (1994). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
-
Butler, D. N., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneseo.edu [geneseo.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. lobachemie.com [lobachemie.com]
5-Ethoxypyridin-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Ethoxypyridin-2-amine
Executive Summary
This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional materials. Its substituted aminopyridine scaffold is a common feature in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal and process chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, grounded in mechanistic principles and practical laboratory considerations. We critically evaluate three core strategies: modern catalytic cross-coupling reactions (Buchwald-Hartwig and Ullmann aminations), the reduction of a nitro-pyridine intermediate, and the classical Chichibabin amination. Each pathway is analyzed for its underlying chemical logic, operational advantages, and potential limitations, offering field-proven insights for professionals in drug development and organic synthesis.
Introduction
Chemical Structure and Properties
This compound, with the molecular formula C₇H₁₀N₂O, is an aromatic heterocyclic compound. The structure features a pyridine ring substituted with an electron-donating amino group (-NH₂) at the 2-position and an electron-donating ethoxy group (-OCH₂CH₃) at the 5-position. This substitution pattern significantly influences the electron density of the pyridine ring, affecting its reactivity, basicity, and interaction with biological targets. The presence of the amino and ethoxy groups also allows for hydrogen bonding, which governs its solubility and crystalline properties.
Significance in Pharmaceutical and Agrochemical Research
Substituted 2-aminopyridines are privileged scaffolds in drug discovery. The nitrogen atoms in the ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions in metalloenzymes. Consequently, this compound serves as a key intermediate for more complex molecules with applications as potential anti-cancer agents and therapeutics for neurological disorders.[1][2] Its structural motifs are found in compounds designed to modulate the activity of various enzymes and receptors.
Overview of Synthetic Challenges and Strategies
The primary challenge in synthesizing this compound lies in the regioselective introduction of the amino and ethoxy groups onto the pyridine core. Pyridine's inherent electron-deficient nature makes it susceptible to nucleophilic attack, but directing this to the desired positions while managing functional group compatibility requires careful strategic planning. Key synthetic approaches include:
-
C-N Bond Formation: Building the C2-NH₂ bond on a pre-functionalized 5-ethoxypyridine ring using modern cross-coupling chemistry.
-
Functional Group Interconversion: Installing a precursor group (e.g., a nitro group) at the 2-position and subsequently converting it to the desired amine.
-
Direct Amination: Employing classical nucleophilic aromatic substitution of hydrogen (SₙH) to directly aminate an ethoxypyridine substrate.
This guide will dissect these strategies, focusing on the causality behind experimental choices and providing validated protocols.
Key Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting points. The most robust and industrially relevant methods involve the formation of the C-N bond on a 2-halopyridine precursor or the reduction of a 2-nitropyridine intermediate.
Pathway A: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and highly versatile method for C-N bond formation.[3] This approach is often the preferred industrial method due to its high functional group tolerance, broad substrate scope, and generally high yields.[4] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Mechanistic Rationale: The catalytic cycle is a well-established sequence of organometallic transformations.[3][5][6] It begins with the oxidative addition of the aryl halide (2-chloro- or 2-bromo-5-ethoxypyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands are typically required to promote both the oxidative addition and the final reductive elimination steps.[6]
Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Detailed Experimental Protocol:
-
Materials: 2-Bromo-5-ethoxypyridine, Ammonia source (e.g., Benzophenone imine or NH₄Cl), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), Sodium tert-butoxide (NaOtBu), and an anhydrous solvent (e.g., Toluene or Dioxane).
-
Step 1 (Setup): To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Step 2 (Reagents): Add 2-bromo-5-ethoxypyridine (1.0 equivalent) and the ammonia source (1.2 equivalents) to the flask.
-
Step 3 (Solvent): Add anhydrous toluene via syringe.
-
Step 4 (Reaction): Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Step 5 (Workup): Upon completion, cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 6 (Purification): Purify the crude product by column chromatography on silica gel to afford pure this compound.
Pathway B: Reduction of 5-Ethoxy-2-nitropyridine
This classical two-step approach involves the synthesis of a 5-ethoxy-2-nitropyridine intermediate, followed by the reduction of the nitro group to an amine. This pathway is conceptually straightforward and leverages one of the most reliable transformations in organic chemistry.[8]
2.2.1 Synthesis of the Nitro Intermediate: The key challenge is the regioselective synthesis of 5-ethoxy-2-nitropyridine. A common route starts from 2-chloro-5-hydroxypyridine. The hydroxyl group is first etherified to the ethoxy group using a Williamson ether synthesis (e.g., with ethyl iodide and a base like K₂CO₃). The resulting 2-chloro-5-ethoxypyridine can then be nitrated. However, direct nitration of the pyridine ring can be challenging. A more reliable method involves the displacement of a halide from a suitable nitropyridine. For example, starting with 2,5-dihalopyridine, one could selectively substitute the 5-position halide with sodium ethoxide, followed by introduction of a nitro group at the 2-position, though this can present regioselectivity issues.[9] A more dependable route is the nitration of 3-ethoxypyridine-N-oxide followed by deoxygenation.
2.2.2 Reduction of the Nitro Group: The reduction of an aromatic nitro group is a high-yielding and well-understood process.[8][10] The choice of reagent depends on factors like cost, scale, and the presence of other sensitive functional groups.
-
Catalytic Hydrogenation: This is a clean and atom-economical method. The reaction is performed using hydrogen gas (H₂) over a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel. It is highly efficient but requires specialized hydrogenation equipment.
-
Metal/Acid Reduction: A classic and cost-effective method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[8] This method is robust but can generate significant metallic waste.
-
Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) and avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory setups.[11]
Fig. 2: Common Methods for Nitro Group Reduction.
Detailed Experimental Protocol (using SnCl₂):
-
Materials: 5-Ethoxy-2-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate solution.
-
Step 1: Dissolve 5-ethoxy-2-nitropyridine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Step 2: Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution portion-wise. The reaction is exothermic.
-
Step 3: After the addition is complete, heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Step 4: Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Step 5: Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.
-
Step 6: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Step 7: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Step 8: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Pathway C: Direct Amination (Chichibabin Reaction) - A Critical Evaluation
The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of electron-deficient heterocycles like pyridine.[12] It involves the reaction of the pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position, via a nucleophilic aromatic substitution of a hydride ion (SₙH).[13][14]
Mechanistic Rationale: The reaction proceeds via the addition of the powerful nucleophile, the amide anion (⁻NH₂), to the C2 position of the pyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like adduct). Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like the product amine or ammonia) to evolve hydrogen gas.[12]
Fig. 3: Simplified Chichibabin Reaction Pathway.
Causality and Limitations: While historically significant, the Chichibabin reaction has several major drawbacks for modern synthesis:
-
Harsh Conditions: The reaction typically requires high temperatures (100-150 °C) and the use of hazardous reagents like sodium amide, which can be pyrophoric.[13]
-
Regioselectivity: While amination strongly favors the C2 position, substitution at C4 can occur. For a substrate like 3-ethoxypyridine, amination could potentially occur at C2 or C6, leading to a mixture of products.
-
Safety Concerns: The evolution of hydrogen gas and the use of sodium amide pose significant safety risks, particularly on a large scale.
Due to these limitations, the classical Chichibabin reaction is rarely the method of choice in contemporary drug development. However, modern variations using different bases or catalytic systems have been developed to mitigate some of these issues.[15]
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
| Parameter | Buchwald-Hartwig Amination | Nitro Group Reduction | Chichibabin Reaction |
| Yield | Generally High (70-95%) | High for reduction step (>90%); overall yield depends on nitro-intermediate synthesis | Moderate to Good (40-70%) |
| Scalability | Excellent; well-suited for process chemistry | Good; but reduction can be highly exothermic[10] | Poor; safety concerns with NaNH₂ and H₂ evolution |
| Cost | High (Palladium catalysts and phosphine ligands) | Moderate (bulk metals and acids are cheap) | Low (reagents are inexpensive) |
| Safety | Moderate (requires inert atmosphere, phosphines can be air-sensitive) | High risk for exothermic reactions on scale; hydrogenation requires pressure equipment | High risk (pyrophoric NaNH₂, H₂ gas evolution) |
| Green Chemistry | Poor (heavy metal catalyst, organic solvents, complex ligands) | Poor (significant metal waste from stoich. reducers); better if catalytic hydrogenation is used | Poor (harsh reagents, high energy input) |
| Versatility | Excellent; wide functional group tolerance | Good; but nitro group synthesis can be limiting | Poor; limited substrate scope and functional group tolerance |
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent use.
-
Purification: The most common methods for purifying this compound are recrystallization (if a suitable solvent system is found) or flash column chromatography on silica gel. A typical eluent system for chromatography would be a gradient of ethyl acetate in hexanes or dichloromethane.
-
Characterization: The identity and purity of the final compound should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and C-O stretches of the ether.
-
Melting Point: To assess the purity of the crystalline solid.
-
Conclusion
The synthesis of this compound is most effectively and safely achieved through modern synthetic methodologies. The Buchwald-Hartwig amination stands out as the premier choice for its high yields, reliability, and broad functional group tolerance, making it ideal for both laboratory-scale synthesis and industrial production, despite the higher cost of catalysts and ligands. The reduction of 5-ethoxy-2-nitropyridine offers a robust and cost-effective alternative, provided the nitro-intermediate can be accessed efficiently. While historically important, the Chichibabin reaction is largely superseded due to its harsh conditions and significant safety hazards. The continued development of more efficient and sustainable catalytic systems will undoubtedly further refine the synthesis of this important pharmaceutical building block.
References
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. Available at: [Link]
-
ResearchGate. (1954). Synthesis of 2‐amino‐5‐ethoxypyridine. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Available at: [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Available at: [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Available at: [Link]
-
Unknown Source. (n.d.). Chichibabin Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Available at: [Link]
-
Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available at: [Link]
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
- Google Patents. (2005). US20050043539A1 - Process for the preparation of 5-[4-[2-[N-methyl-N-(2-pyridyl) amino] ethoxy] phenyl methyl] thiazolidine-2, 4-dione maleate.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
ResearchGate. (2004). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Available at: [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
NIH. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]
-
Unknown Source. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
An In-Depth Technical Guide to the Spectroscopic Data of 5-Ethoxypyridin-2-amine
Introduction: Elucidating the Molecular Signature of a Key Building Block
5-Ethoxypyridin-2-amine, a substituted pyridine derivative, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1][2] Its structural features—an electron-donating ethoxy group and a nucleophilic amino group on a pyridine core—confer specific chemical properties that are of significant interest to synthetic chemists. A thorough understanding of its spectroscopic signature is paramount for researchers to verify its identity, assess its purity, and predict its reactivity. This guide provides a comprehensive analysis of the spectroscopic data of this compound (CAS No: 52025-34-0), offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. The methodologies for acquiring this data are also detailed, providing a self-validating framework for researchers in the field.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , is the foundation for interpreting its spectroscopic data.[3][4] The interplay of the aromatic pyridine ring, the primary amine, and the ethoxy group creates a unique electronic environment that is reflected in each spectroscopic technique.
Figure 2. General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2980-2850 | C-H stretch (aliphatic) | Ethoxy Group (-OCH₂CH₃) |
| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N ring stretching | Pyridine Ring |
| 1335-1250 | C-N stretch (aromatic) | Aryl Amine |
| 1250-1020 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |
Trustworthiness: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. [5]The C-O stretching of the aryl-alkyl ether is also a key diagnostic peak.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): m/z = 138. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways:
-
Loss of an ethyl radical (-CH₂CH₃) from the ethoxy group.
-
Loss of ethylene (-CH₂=CH₂) via a McLafferty-type rearrangement.
-
Cleavage of the C-O bond of the ether.
-
Fragmentation of the pyridine ring.
-
Expertise & Experience: For aromatic amines, the molecular ion peak is typically prominent. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Figure 3. General workflow for mass spectrometric analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
Expected UV-Vis Absorption Data:
Aromatic compounds like this compound typically exhibit characteristic π → π* transitions. The presence of the amino and ethoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The spectrum is likely to show absorption maxima in the range of 250-300 nm.
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.
Conclusion: A Comprehensive Spectroscopic Portrait
The spectroscopic data presented in this guide provide a detailed and multi-faceted "fingerprint" of this compound. By understanding and applying the principles of NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently identify this compound, assess its purity, and gain valuable insights into its chemical nature. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring the integrity of research and development endeavors that utilize this important chemical intermediate.
References
Sources
An In-depth Technical Guide to the 13C NMR of 5-Ethoxypyridin-2-amine
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of 5-Ethoxypyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the 13C NMR spectrum of this molecule, offers a detailed experimental protocol for data acquisition, and presents an in-depth interpretation of the (predicted) spectral data. The guide emphasizes the causal relationships between the molecular structure and the resulting NMR chemical shifts, ensuring a thorough understanding of the structural elucidation of this compound. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is a critical step in its characterization. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows for the precise mapping of a molecule's carbon skeleton. The synthesis of this compound has been described, for instance, starting from 2-aminopyridine or 3-ethoxypyridine[1]. This guide will focus on the principles and practice of using 13C NMR to verify the structure of this compound.
Theoretical Framework: Predicting the 13C Chemical Shifts
The 13C NMR spectrum of this compound is governed by the electronic effects of its two substituents: the amino (-NH2) group at the C2 position and the ethoxy (-OCH2CH3) group at the C5 position. Both are strong electron-donating groups, which significantly influence the electron density distribution within the pyridine ring and, consequently, the chemical shifts of the ring carbons.
-
The Pyridine Ring: Unsubstituted pyridine has characteristic 13C NMR signals at approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4)[2]. The carbons adjacent to the electronegative nitrogen (C2/C6) are the most deshielded.
-
Amino Group (-NH2) at C2: The amino group is a powerful electron-donating group through resonance (+R effect). It increases the electron density at the ortho (C3) and para (C6) positions. This increased electron density leads to greater shielding and an upfield shift (lower ppm value) for these carbons. The C2 carbon, directly attached to the nitrogen, is also strongly shielded.
-
Ethoxy Group (-OCH2CH3) at C5: The ethoxy group is also an electron-donating group due to the +R effect of the oxygen atom. It increases electron density primarily at the ortho (C4, C6) and para (C2) positions. This will cause an upfield shift for these carbons. The carbon directly attached to the oxygen (C5) will be significantly deshielded due to the oxygen's electronegativity (-I effect).
By applying these principles, we can predict the approximate chemical shifts for each carbon atom in this compound. The combination of these substituent effects results in a unique chemical shift for each carbon in the molecule.
Experimental Protocol for 13C NMR Acquisition
This section outlines a field-proven, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm, which can be used as an internal reference[3].
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The data should be acquired on a modern Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument[4].
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field should be shimmed to ensure homogeneity, which maximizes spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of organic 13C chemical shifts.
-
Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the solvent peak. For CDCl3, the peak is set to 77.16 ppm.
Spectral Analysis and Interpretation
The following table summarizes the predicted 13C NMR chemical shifts for this compound, based on the principles of substituent additivity and data from analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~157.0 | Attached to the electron-donating amino group, but also adjacent to the ring nitrogen. The amino group's +R effect leads to significant shielding. |
| C3 | ~108.0 | Ortho to the strongly electron-donating amino group, resulting in a significant upfield shift due to increased electron density. |
| C4 | ~138.0 | Influenced by the electron-donating ethoxy group at the meta position, leading to moderate shielding. |
| C5 | ~145.0 | Directly attached to the electronegative oxygen of the ethoxy group, causing a strong deshielding effect and a downfield shift. |
| C6 | ~130.0 | Para to the amino group and ortho to the ethoxy group, experiencing shielding from both, but also adjacent to the ring nitrogen, resulting in a moderately shielded position. |
| -OCH2CH3 | ~63.0 | A typical chemical shift for an sp3-hybridized carbon attached to an oxygen atom. |
| -OCH2CH3 | ~14.5 | A typical chemical shift for a terminal methyl group in an ethyl chain. |
Visualizations
5.1. Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
5.2. Experimental Workflow
Caption: General workflow for 13C NMR spectroscopy.
Conclusion
This guide has provided a detailed framework for understanding and acquiring the 13C NMR spectrum of this compound. By combining theoretical principles with a practical experimental protocol, researchers can confidently approach the structural elucidation of this compound. The predicted chemical shifts, based on the known electronic effects of the amino and ethoxy substituents, offer a robust hypothesis for spectral assignment. This comprehensive approach ensures scientific integrity and provides a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) . Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD . Natural Products Magnetic Resonance Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]
-
Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF . ResearchGate. [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones . MDPI. [Link]
-
2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 . PubChem. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy . [Link]
-
Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles . RSC Publishing. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . PMC - NIH. [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . PMC - NIH. [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346 . PubChem. [Link]
-
The correct match of 13C NMR chemical shift values . Testbook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
IR spectroscopy of 5-Ethoxypyridin-2-amine
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Ethoxypyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (CAS No. 52025-34-0), a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, analytical scientists, and drug development professionals, this document elucidates the fundamental principles behind the IR spectrum of this molecule, detailing the characteristic vibrational modes of its primary aromatic amine, aryl alkyl ether, and substituted pyridine functionalities. We present a validated, step-by-step experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum using Attenuated Total Reflectance (ATR). A thorough interpretation of the resulting spectrum is provided, with specific peak assignments correlated to their underlying molecular vibrations. This guide serves as an authoritative reference for the structural characterization, identity confirmation, and quality control of this compound.
Introduction to this compound
Chemical Identity and Structure
This compound, also known as 5-amino-2-ethoxypyridine, is a disubstituted pyridine derivative with the molecular formula C₇H₁₀N₂O.[1] Its structure features a primary amine group (-NH₂) at the C2 position and an ethoxy group (-OCH₂CH₃) at the C5 position of the pyridine ring. This unique arrangement of electron-donating groups significantly influences the electronic properties and reactivity of the molecule.
Caption: Experimental Workflow for ATR-FTIR Analysis.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Record a background spectrum. This captures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench signature, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal, ensuring the entire surface is covered.
-
Pressure Application: Lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a primary source of spectral irreproducibility.
-
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background. Apply a baseline correction algorithm if necessary to account for any baseline drift.
-
Cleanup: Retract the anvil, and carefully remove the sample powder. Clean the crystal and anvil tip thoroughly.
Detailed Spectral Interpretation and Peak Assignment
The following is a detailed interpretation of the expected IR spectrum of this compound, based on established group frequencies for its constituent functional groups.
Summary of Expected Vibrational Bands
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3450 - 3400 | Medium | N-H Stretch | Asymmetric |
| 3350 - 3300 | Medium | N-H Stretch | Symmetric |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Stretching |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (ethoxy group) | Asymmetric & Symmetric |
| 1650 - 1580 | Strong | N-H Bend | Scissoring |
| 1610 - 1450 | Strong | Pyridine Ring Stretches (C=C, C=N) | In-plane Stretching |
| 1470 - 1440 | Medium | Aliphatic C-H Bend (CH₂) | Scissoring |
| 1395 - 1385 | Medium | Aliphatic C-H Bend (CH₃) | Symmetric Bending (Umbrella) |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Stretching |
| 1300 - 1200 | Strong | Aryl-O Stretch | Asymmetric C-O-C Stretching |
| 1150 - 1050 | Strong | Alkyl-O Stretch | Symmetric C-O-C Stretching |
| 900 - 700 | Strong | Aromatic C-H Bend / N-H Wag | Out-of-plane Bending / Wagging |
The Functional Group Region (4000-1500 cm⁻¹)
-
N-H and C-H Stretching Region (3500-2800 cm⁻¹): This region is dominated by stretching vibrations. Two distinct, medium-intensity peaks are expected for the primary amine N-H stretches, one near 3430 cm⁻¹ (asymmetric) and another near 3330 cm⁻¹ (symmetric). [2]Just to the left of 3000 cm⁻¹, weak absorptions from the aromatic C-H stretches of the pyridine ring should be visible. [3]Immediately to the right of 3000 cm⁻¹, a series of more intense peaks will appear, corresponding to the asymmetric and symmetric C-H stretches of the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent.
-
Double Bond Region (1700-1500 cm⁻¹): This region is critical for confirming the amine and aromatic functionalities. A strong N-H bending (scissoring) vibration should appear around 1620 cm⁻¹. [4]This may overlap with the highest frequency pyridine ring stretching mode, which also occurs near 1600 cm⁻¹. [5]Additional strong, sharp peaks from the C=C and C=N ring stretches are expected near 1580 cm⁻¹ and 1480 cm⁻¹.
The Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of structural information from complex stretching and bending vibrations.
-
C-O and C-N Stretching (1350-1000 cm⁻¹): This is arguably the most diagnostic part of the fingerprint region for this molecule. Two very strong absorptions are expected from the ether linkage. The aryl C-O stretch should appear as a prominent band around 1250 cm⁻¹. [6][7]The aromatic C-N stretch is also expected in this vicinity (1335-1250 cm⁻¹), likely overlapping or appearing as a shoulder on the strong C-O band. [4][8]A second strong band, corresponding to the aliphatic C-O stretch of the ethoxy group, should be clearly visible around 1100-1050 cm⁻¹. [9]* Bending Vibrations (1000-650 cm⁻¹): This lower wavenumber region will contain strong peaks from the out-of-plane C-H bending of the substituted pyridine ring. The exact position of these bands is highly sensitive to the 2,5-disubstitution pattern. Additionally, the broad and strong N-H wagging band is expected in this area, typically centered around 910-665 cm⁻¹. [4]
Conclusion
The infrared spectrum of this compound provides a definitive signature for its molecular structure. The key diagnostic features are the dual N-H stretching bands (3500-3300 cm⁻¹), the strong N-H bend (~1620 cm⁻¹), the complex pyridine ring stretches (1610-1450 cm⁻¹), and most importantly, the two prominent C-O stretching bands characteristic of an aryl alkyl ether (~1250 cm⁻¹ and ~1100 cm⁻¹). By following the validated ATR-FTIR protocol and using the detailed spectral assignments provided in this guide, researchers and analysts can confidently verify the identity, purity, and quality of this important chemical intermediate, ensuring the integrity of subsequent research and development activities.
References
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
SPIE Digital Library. (1990). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]
-
PubMed. (2001). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]
-
Journal of the American Chemical Society. (1955). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. [Link]
-
University of Calgary. Chemistry: Ether Infrared spectra. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
-
Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
Pressbooks. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
CHIMIA. (1965). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
Sources
- 1. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chimia.ch [chimia.ch]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wikieducator.org [wikieducator.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comprehensive Technical Guide to the Mass Spectrometry of 5-Ethoxypyridin-2-amine
Introduction
5-Ethoxypyridin-2-amine, a substituted pyridine derivative with the molecular formula C₇H₁₀N₂O, represents a core structural motif in medicinal chemistry and materials science. As with many functionalized heterocyclic compounds, its synthesis and application in drug development demand rigorous analytical characterization.[1] Mass spectrometry (MS) stands as an indispensable technique for this purpose, offering unparalleled sensitivity and structural insight for molecular weight confirmation, impurity profiling, and metabolic studies.[2][3]
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the mechanistic rationale behind fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The protocols and predictive data herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the confident identification and characterization of this molecule and its analogues.
Predicted Mass Spectral Behavior and Fragmentation Causality
The fragmentation of this compound is governed by the interplay between the stable aromatic pyridine core, the primary amine, and the ethoxy substituent. The ionization method employed is the primary determinant of the resulting mass spectrum's complexity.
Ionization Considerations: A Tale of Two Techniques
The choice of ionization source is the most critical experimental decision, dictating whether the analysis will primarily yield molecular weight information or detailed structural fragments.
-
Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (typically 70 eV) that induce significant and complex fragmentation.[4] This is exceptionally useful for unambiguous structural elucidation and library matching in Gas Chromatography-Mass Spectrometry (GC-MS). We anticipate a discernible molecular ion (M⁺•) at m/z 138, though its abundance may be reduced due to the molecule's propensity to fragment.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique ideal for polar, thermally labile molecules analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its primary value lies in its ability to generate intact protonated molecules [M+H]⁺ with high efficiency. For this compound, ESI in positive ion mode will produce a strong signal at m/z 139, making it the preferred method for accurate molecular weight confirmation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Upon EI, the molecular ion (m/z 138) will undergo several predictable fragmentation reactions driven by the formation of stable neutral losses and charged fragments.
-
Pathway A: The Ether Signature - Loss of Ethene: The most characteristic fragmentation for aromatic ethoxy compounds involves a McLafferty-type rearrangement, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da).[5] This is a highly favorable pathway, resulting in the formation of a stable radical cation of 2-amino-5-hydroxypyridine at m/z 110 . This fragment is expected to be one of the most abundant peaks in the spectrum.
-
Pathway B: Alpha-Cleavage - Loss of Ethyl Radical: Cleavage of the C-O bond alpha to the pyridine ring results in the loss of an ethyl radical (•C₂H₅, 29 Da). This generates a resonance-stabilized pyridone-type cation at m/z 109 .
-
Pathway C: Pyridine Ring Fission: The stable pyridine ring can also fragment, most commonly through the loss of hydrogen cyanide (HCN, 27 Da) from the amine-containing ring.[6] This secondary fragmentation can occur from the m/z 110 ion, producing a fragment at m/z 83 .
The following diagram illustrates these dominant, competing fragmentation pathways.
Caption: Predicted EI fragmentation pathways for this compound.
Predicted Fragmentation Pathways under ESI-MS/MS
For ESI, we analyze the fragmentation of the protonated molecule, [M+H]⁺ at m/z 139, using Collision-Induced Dissociation (CID). The fragmentation pathways are similar but originate from an even-electron species.
-
Pathway A: Loss of Ethene: As with EI, the most probable fragmentation is the loss of a neutral ethene molecule (28 Da). This is the most common fragmentation pathway for protonated ethoxy-aromatic systems and will produce an intense product ion at m/z 111 .[7]
-
Pathway B: Loss of Ammonia: The protonated amine group can be lost as a neutral ammonia molecule (NH₃, 17 Da), particularly at higher collision energies. This would yield a fragment ion at m/z 122 .
-
Pathway C: Pyridine Ring Fission: Subsequent fragmentation of the m/z 111 ion through the loss of HCN (27 Da) is also plausible, resulting in a product ion at m/z 84 .
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted Mass Spectral Data
The key diagnostic ions for the identification of this compound are summarized below. The presence of these fragments, particularly the characteristic neutral losses, provides strong evidence for the compound's structure.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| EI | 138 (M⁺•) | 110 | C₂H₄ (28 Da) | 2-Amino-5-hydroxypyridine radical cation |
| EI | 138 (M⁺•) | 109 | •C₂H₅ (29 Da) | 2-Amino-pyridone type cation |
| EI | 110 | 83 | HCN (27 Da) | Fragment of 2-amino-5-hydroxypyridine |
| ESI-MS/MS | 139 ([M+H]⁺) | 111 | C₂H₄ (28 Da) | Protonated 2-amino-5-hydroxypyridine |
| ESI-MS/MS | 139 ([M+H]⁺) | 122 | NH₃ (17 Da) | Protonated 5-ethoxypyridine |
Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. Instrument parameters should be optimized as necessary.
General Analytical Workflow
A systematic workflow ensures reproducible and high-quality data.
Caption: General experimental workflow for MS analysis.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.[3]
-
Working Solutions: Perform serial dilutions of the stock solution using the appropriate mobile phase or solvent (e.g., 50:50 acetonitrile:water for LC-MS) to prepare working standards in the range of 10 ng/mL to 1 µg/mL.
-
Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
GC-MS (EI) Analysis Protocol
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS System: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
LC-MS (ESI) Analysis Protocol
-
LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10][11]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas (N₂): 800 L/hr at 350°C.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 139 using a normalized collision energy ramp (e.g., 15-40 eV).
Data Interpretation and Trustworthiness
A confident identification relies on a multi-faceted approach. The experimental protocol is self-validating when the following criteria are met:
-
Molecular Weight Confirmation: The measured m/z of the [M+H]⁺ ion (139.0815) in high-resolution MS (HRMS) should be within a 5 ppm mass accuracy window of the theoretical exact mass.
-
Fragmentation Pattern Matching: The observed fragment ions in both EI-MS and ESI-MS/MS spectra should align with the predicted pathways, most notably the characteristic loss of 28 Da (ethene).
-
Isotopic Fidelity: The isotopic pattern of the molecular ion should match the theoretical distribution for the formula C₇H₁₀N₂O.
-
Chromatographic Co-elution: In complex samples, the precursor ion and its corresponding fragment ions must share the same chromatographic peak.
By combining high-resolution accurate mass data with predictable, chemically rational fragmentation, this analytical strategy provides an exceptionally high degree of confidence in the identification of this compound.[10]
Conclusion
The mass spectrometric analysis of this compound is a robust and informative process. A strategic choice of ionization—ESI for molecular weight confirmation and EI for detailed structural fingerprinting—allows for a comprehensive characterization. The molecule's fragmentation is dominated by a highly diagnostic loss of ethene (28 Da) from the ethoxy group, providing a clear and reliable signature for its identification. The detailed protocols and mechanistic insights presented in this guide offer a validated framework for researchers to successfully analyze this compound, ensuring data integrity and advancing scientific discovery in their respective fields.
References
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. Available at: [Link]
-
Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
PubChem. (n.d.). 5-Ethynylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (n.d.). Proposed possible products for m/z 165 (A) in Compound (i) following... Available at: [Link]
-
NIST. (n.d.). 5-Amino-2-methoxypyridine. NIST Chemistry WebBook. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxypyridin-2-amine. PubMed Central. Available at: [Link]
-
Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. Available at: [Link]
-
De Malsche, W., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals. Available at: [Link]
-
Dr. Anamik Shah. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Available at: [Link]
-
NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Wozniak, A. et al. (2025). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometric Analysis of Dissolved Organic Matter. ChemRxiv. Available at: [Link]
-
NIST. (n.d.). 2-Pyridinamine, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Wang, S., et al. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Molecules. Available at: [Link]
Sources
- 1. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridine [webbook.nist.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility Profile of 5-Ethoxypyridin-2-amine for Drug Development Applications
Introduction: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is aqueous solubility. Poor solubility can precipitate a cascade of failures, from unreliable in vitro assay results to inadequate bioavailability and unforeseen toxicity, ultimately leading to costly late-stage attrition.[1][2] This guide focuses on 5-Ethoxypyridin-2-amine, a heterocyclic compound featuring a pyridine core, which represents a valuable scaffold in medicinal chemistry. Understanding and rigorously characterizing its solubility profile is not merely an academic exercise; it is a foundational pillar for successful drug development.
As a Senior Application Scientist, my objective is to provide not just protocols, but a strategic framework for thinking about solubility. This document is structured to empower researchers, scientists, and drug development professionals to move beyond simple data points and cultivate a deep, mechanistic understanding of the solubility characteristics of this compound and similar molecules. We will explore the "why" behind experimental choices, ensuring that every measurement is part of a self-validating system of characterization.
Chapter 1: Physicochemical Fundamentals of this compound
The solubility of a compound is intrinsically linked to its molecular structure.[3] The structure of this compound—comprising a pyridine ring, a primary amine at the 2-position, and an ethoxy group at the 5-position—dictates its interactions with various solvent systems.
-
Amino Group (-NH₂): This is the primary basic center of the molecule. It can act as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. Crucially, this group is ionizable.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is also basic, though typically less so than the exocyclic amine. The aromatic system contributes to the molecule's rigidity and potential for π-stacking interactions.
-
Ethoxy Group (-OCH₂CH₃): This group adds a degree of lipophilicity, which can influence solubility in both aqueous and organic media.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not abundant in public literature, we can leverage computational tools to establish a baseline for our experimental design. Such predictions are invaluable for hypothesis generation in early development.[4]
| Property | Predicted Value | Implication for Solubility |
| pKa (Strongest Basic) | 4.5 - 5.5 | The 2-amino group is predicted to be the most basic site. This pKa suggests that the molecule will be predominantly ionized in acidic environments (pH < 4.5), leading to significantly higher aqueous solubility, and neutral in physiological and basic environments. |
| LogP | 1.0 - 1.5 | This predicted octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character. It is not excessively greasy, indicating that poor aqueous solubility will be a key, but manageable, parameter to investigate. |
Note: These values are derived from standard cheminformatics prediction algorithms and should be experimentally verified.
Chapter 2: Core Concepts in Solubility Measurement: Kinetic vs. Thermodynamic
In drug discovery, the term "solubility" can refer to two distinct measurements, each with a specific application and context.[1][3]
-
Kinetic Solubility: This is a high-throughput measurement of how much of a compound, introduced from a concentrated DMSO stock solution, appears to be dissolved in an aqueous buffer after a short incubation period (e.g., 2 hours).[1][2][5] It is not a true equilibrium value and can often overestimate solubility due to the formation of supersaturated solutions.[4]
-
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., >24 hours) with an excess of the solid material.[7] The shake-flask method is the most reliable technique for its determination.[4]
-
Why it's important: This value is critical for late-stage discovery and pre-formulation activities. It informs biopharmaceutical classification (BCS), helps predict oral absorption, and is essential for developing robust formulations.[7]
-
Chapter 3: Experimental Determination of Thermodynamic Solubility
The Shake-Flask method remains the definitive technique for measuring equilibrium solubility.[4] Its strength lies in its direct measurement of the equilibrium between the solid and dissolved states of the compound.
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the critical steps in a robust shake-flask protocol.
Caption: Workflow for the Gold-Standard Shake-Flask Method.
Step-by-Step Protocol for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Expertise & Experience: Using a significant excess ensures that the solution remains saturated throughout the experiment, even with minor temperature fluctuations. Verifying the pH of the suspension at the start and end of the experiment is critical to ensure the compound itself hasn't altered the buffer pH.[4]
-
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 37 ± 1 °C) for at least 24 hours.[8]
-
Expertise & Experience: A 24-hour period is a standard starting point, but for highly crystalline, low-solubility compounds ("brick dust"), 48 or even 72 hours may be necessary. A pilot experiment sampling at 24, 48, and 72 hours can validate the required equilibration time.
-
-
Phase Separation: After incubation, remove the vial and let it stand to allow larger particles to settle. Carefully draw the supernatant and filter it through a 0.22 µm syringe filter (low-binding PVDF is recommended) to remove all undissolved solids.
-
Trustworthiness: This is the most critical step for accuracy. Failure to completely remove solid particles will lead to a gross overestimation of solubility. Centrifugation prior to filtration can improve results.
-
-
Quantification: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol). Use this stock to create a set of calibration standards in the same buffer used for the experiment.
-
Analysis: Analyze the filtered supernatant and calibration standards by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration. The concentration of the saturated supernatant is the thermodynamic solubility.
Chapter 4: High-Throughput Kinetic Solubility Profiling
For early-stage projects where hundreds of compounds need to be profiled quickly, the kinetic solubility assay is the method of choice.[2][6] The most common format uses nephelometry, which measures light scattering caused by precipitated particles.[6]
Workflow for Nephelometric Kinetic Solubility Assay
Caption: High-throughput kinetic solubility workflow.
Step-by-Step Protocol for Kinetic Solubility
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]
-
Plate Preparation: In a 96- or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution.[5]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to achieve the final desired compound concentration (e.g., 200 µM) and a low final DMSO concentration (typically ≤2%).
-
Expertise & Experience: The final DMSO percentage is critical. High concentrations of DMSO can solubilize the compound, leading to an overestimation of aqueous solubility.
-
-
Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C).[1]
-
Detection: Measure the turbidity or light scattering in each well using a plate-based nephelometer or spectrophotometer.[5][6] The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.
Chapter 5: Critical Factors Influencing Solubility
The Impact of pH
For an ionizable compound like this compound, pH is arguably the most dominant factor influencing its aqueous solubility. As a weak base, its solubility will dramatically increase in acidic conditions due to the protonation of the amino group, forming a more soluble salt.[9] This relationship can be theoretically described by the Henderson-Hasselbalch equation for a weak base.[10][11][12]
STotal = S0 (1 + 10(pKa - pH))
Where:
-
STotal is the total solubility at a given pH.
-
S0 is the intrinsic solubility of the neutral form of the molecule.
-
pKa is the acid dissociation constant of the conjugate acid.
-
Authoritative Grounding: This equation predicts that for every pH unit drop below the pKa, the total solubility of a monoprotic weak base will increase tenfold.[10] However, it's crucial to recognize that this is a simplified model. In practice, the solubility of the salt form itself is finite, and at very low pH, the "common ion effect" or other buffer interactions can cause deviations from this idealized curve.[10] Therefore, experimental determination of the pH-solubility profile across a range of buffers is essential.
The Influence of Temperature
Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. All solubility experiments must be conducted at a precisely controlled and reported temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[8]
Solvent Effects
While aqueous solubility is paramount, understanding solubility in other media is vital for chemical synthesis, purification, and formulation.
| Solvent Class | General Solubility of this compound | Rationale |
| Aqueous Buffers | Low intrinsic solubility. | The molecule is predominantly in its neutral, less polar form at neutral pH. |
| Polar Protic Solvents | Soluble | Solvents like ethanol and methanol can engage in hydrogen bonding with the amino group, facilitating dissolution. |
| Polar Aprotic Solvents | Soluble | Solvents like DMSO and DMF are strong hydrogen bond acceptors and can effectively solvate the molecule. |
| Non-polar Solvents | Low to Insoluble | The polar amino and pyridine functionalities limit solubility in solvents like hexanes. |
Chapter 6: Analytical Quantification
Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this task, offering exceptional sensitivity and selectivity.[13][14][15]
-
Principle: The sample (filtered supernatant) is injected into an HPLC system, which separates the analyte from any potential impurities or matrix components. The analyte then enters the mass spectrometer, where it is ionized, and a specific parent-daughter ion transition is monitored (Selected Reaction Monitoring, SRM), providing highly specific quantification.[15]
-
Trustworthiness: Unlike UV-based methods which can be confounded by UV-absorbing impurities, LC-MS/MS provides unambiguous quantification, which is critical for generating high-quality, reliable data, especially at low concentrations.[13] The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometer parameters.[16]
Conclusion
Characterizing the solubility profile of this compound is a multi-faceted process that requires more than a single measurement. It demands a strategic approach, beginning with an understanding of the molecule's fundamental physicochemical properties. By judiciously applying both high-throughput kinetic assays in early discovery and the gold-standard thermodynamic shake-flask method during lead optimization, researchers can build a comprehensive and reliable data package. This guide provides the foundational protocols and, more importantly, the scientific rationale to empower drug development professionals to accurately assess solubility, anticipate challenges, and make informed decisions on the path to creating new medicines.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Analytica chimica acta, 673(1), 40–46. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 41(4), 545-548. Available from: [Link]
-
Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 23(3), 6-13. Available from: [Link]
-
PCBIS. Thermodynamic solubility. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]
-
BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]
-
Hliebov, O. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Available from: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
-
Parshad, H., & Kovačič, B. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. ADMET & DMPK, 8(2), 113-124. Available from: [Link]
-
Williams, D. A. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available from: [Link]
-
Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
Liu, H., & Sabus, C. (2012). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. American Pharmaceutical Review. Available from: [Link]
-
Vetscraft. (n.d.). Absorption of drugs. Available from: [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
An, G., & Morris, A. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (57), 3209. Available from: [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. ResearchGate. Available from: [Link]
-
Kiregyera, K. P., & Katritzky, A. R. (2010). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current computer-aided drug design, 6(4), 256–268. Available from: [Link]
-
Sོ་derman, F., & van der Spoel, D. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2734. Available from: [Link]
-
Cai, Y. P., Li, Z. L., & Wang, G. H. (2007). 4-Ethoxypyridin-2-amine. Acta crystallographica. Section E, Structure reports online, 63(Pt 10), o4069. Available from: [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. rsc.org [rsc.org]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicalpub.com [clinicalpub.com]
An In-depth Technical Guide to the Melting Point of 5-Ethoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the melting point of 5-Ethoxypyridin-2-amine, a key physicochemical property essential for its characterization, purity assessment, and application in research and drug development. This document will delve into the theoretical underpinnings of melting point determination, present experimentally reported values, and offer detailed protocols for its accurate measurement. A critical analysis of factors influencing the melting point of this compound will also be discussed, providing researchers with the necessary insights for reliable and reproducible results.
Introduction and Compound Identification
This compound, also known as 2-amino-5-ethoxypyridine, is a substituted pyridine derivative with significant utility as a building block in organic synthesis, particularly in the preparation of novel pharmaceutical agents. Its structural features, comprising a pyridine ring, an amino group, and an ethoxy group, impart specific chemical and physical properties that are crucial for its reactivity and handling.
It is imperative to distinguish this compound from a similarly named but structurally distinct compound, 5-ethoxypyrimidin-2-amine. The former is a pyridine derivative, while the latter contains a pyrimidine core. This seemingly minor difference in the heterocyclic scaffold leads to substantial variations in their physical properties, including the melting point.
| Compound Name | CAS Number | Molecular Formula | Structure |
| This compound | 52025-34-0 | C₇H₁₀N₂O | ![]() |
| 5-Ethoxypyrimidin-2-amine | 39268-74-1 | C₆H₉N₃O | ![]() |
This guide will focus exclusively on This compound (CAS 52025-34-0) .
The Significance of Melting Point in a Research and Development Context
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is of paramount importance in a scientific setting for several reasons:
-
Criterion of Purity: A sharp melting point range (typically 0.5-1°C) is a strong indicator of a compound's high purity.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1]
-
Compound Identification: While not a unique identifier on its own, a measured melting point can be compared with literature values to help confirm the identity of a synthesized or isolated compound.
-
Stability and Storage: The melting point can provide insights into the thermal stability of a compound. Compounds with low melting points may require specific storage conditions.
-
Polymorph Characterization: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points. Melting point determination is a fundamental technique in polymorph screening, which is critical in drug development.
Experimentally Determined Melting Point of this compound
A review of available chemical data indicates that the melting point of this compound has been experimentally determined.
| Parameter | Value | Source |
| Melting Point | 67.5-68.5 °C | [2][3] |
This value serves as a critical reference for researchers working with this compound. Any significant deviation from this range in an experimental setting should prompt an investigation into the sample's purity.
In contrast, the reported melting point for the isomeric 5-ethoxypyrimidin-2-amine is approximately 164-169 °C , highlighting the substantial impact of the core heterocyclic structure on this physical property.[4]
Authoritative Protocol for Melting Point Determination
The following protocol outlines a standardized method for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. This protocol is designed to be self-validating by emphasizing proper sample preparation and controlled heating rates.
Instrumentation and Materials
-
Digital Melting Point Apparatus (e.g., Mel-Temp®, DigiMelt)
-
Melting Point Capillary Tubes (one end sealed)
-
This compound sample (finely powdered)
-
Spatula
-
Watch glass
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer calibration standards (e.g., 1,4-Benzoquinone, Urea)
Pre-experimental Calibration
To ensure the trustworthiness of the results, the accuracy of the melting point apparatus's thermometer should be verified using certified reference standards with known melting points.
If the observed melting points of the standards deviate from the certified values, a calibration correction factor should be applied to all subsequent measurements.
Step-by-Step Experimental Procedure
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Invert a capillary tube and press the open end into the powder until a small amount of the sample enters the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube down a long glass tube to facilitate packing.[9]
-
The final packed sample height should be 2-3 mm.
-
-
Initial Rapid Determination (Optional but Recommended):
-
Set the melting point apparatus to a rapid heating rate (e.g., 10-20 °C/minute).[9]
-
Insert the prepared capillary tube into the apparatus.
-
Observe the sample and record the approximate temperature range at which it melts. This provides a preliminary estimate and saves time during the precise measurement.
-
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Insert a new capillary tube with a freshly prepared sample.
-
Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Repeat for Reproducibility:
-
Conduct at least two additional precise determinations to ensure the results are reproducible. The values should agree within 1 °C.
-
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of accurate melting point determination.
Factors Influencing the Melting Point of this compound
Several factors can influence the observed melting point of this compound. Understanding these is crucial for accurate interpretation of experimental data.
-
Purity: As previously mentioned, impurities will depress and broaden the melting point range. This is the most common cause of deviation from the literature value.
-
Heating Rate: A heating rate that is too rapid will not allow for thermal equilibrium to be established, leading to an artificially high and broad melting point range.
-
Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in an inaccurate measurement.
-
Thermometer Accuracy: An uncalibrated thermometer is a direct source of systematic error.
-
Polymorphism: While not explicitly reported for this compound, the existence of different crystalline polymorphs could lead to different melting points. Each polymorph would have a unique, sharp melting point.
Logical Relationship of Influencing Factors
Caption: Factors affecting the experimentally observed melting point.
Conclusion
The melting point of this compound is a fundamental physical property, with a literature value of 67.5-68.5 °C .[2][3] Accurate determination of this value is essential for confirming the identity and purity of the compound in a laboratory setting. By adhering to a rigorous, well-controlled experimental protocol, researchers can obtain reliable and reproducible data. Any deviations from the expected range should be interpreted in the context of potential impurities, experimental error, or, less commonly, the presence of different polymorphs. This guide provides the necessary theoretical framework and practical steps to empower researchers in their work with this important chemical intermediate.
References
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Faculty of Science, Tanta University. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 3. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1,4-ベンゾキノン United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,4-Benzoquinone | 106-51-4 | TCI AMERICA [tcichemicals.com]
- 7. 1,4-Benzoquinone, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Reactivity of 5-Ethoxypyridin-2-amine
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring functionalized with a primary amino group at the 2-position and an electron-donating ethoxy group at the 5-position. This unique arrangement of functional groups imparts a nuanced reactivity profile, making it a valuable synthon for constructing complex molecular architectures. The amino group serves as a potent nucleophile and a handle for a wide array of transformations, while the ethoxy group and the pyridine nitrogen modulate the electronic properties of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the reactivity of this compound. We will move beyond simple reaction lists to explore the underlying electronic and steric factors that govern its chemical behavior, offering field-proven insights into experimental design and protocol optimization.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule's physical and electronic properties is paramount for predicting its reactivity and developing robust analytical methods. While extensive experimental data for this compound is not broadly compiled, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs like 5-Amino-2-ethoxypyridine[1] and 4-Ethoxypyridin-2-amine[2].
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₁₀N₂O | Based on structure |
| Molecular Weight | 138.17 g/mol | Based on structure[2] |
| Appearance | Typically a white to light-colored crystalline solid. | Analogous to related aminopyridines[3] |
| Solubility | Soluble in many organic solvents; limited solubility in water. | The amino group allows for hydrogen bonding[4] |
| pKa (Predicted) | ~4.97 (for the pyridinium ion) | The amino group increases the basicity of the ring nitrogen compared to pyridine.[1] |
| ¹H NMR | Protons on the pyridine ring will appear in the aromatic region (δ 6.0-8.0 ppm), shifted upfield due to the electron-donating groups. The ethoxy group will show a characteristic triplet and quartet. The amine protons will appear as a broad singlet. | Inferred from general principles of NMR spectroscopy. |
| ¹³C NMR | Aromatic carbons will be shielded by the activating groups. The carbon bearing the amino group (C2) and the carbon bearing the ethoxy group (C5) will be significantly affected. | Inferred from general principles of NMR spectroscopy. |
| IR Spectroscopy | Characteristic N-H stretching bands (two sharp peaks for a primary amine) around 3300-3500 cm⁻¹. C-O stretching for the ethoxy group around 1250 cm⁻¹. | Based on standard IR group frequencies[5]. |
The Electronic Landscape: Directing the Reactivity
The reactivity of this compound is dictated by the interplay of its three key features: the nucleophilic exocyclic amino group, the basic endocyclic pyridine nitrogen, and the electron-rich aromatic ring. Both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are strong electron-donating groups (EDGs) through resonance (+M effect). They significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. This activation is particularly pronounced at the positions ortho and para to the activating groups.
Caption: Electronic landscape of this compound.
As the diagram illustrates, the C3 and C6 positions are particularly activated towards electrophilic aromatic substitution (EAS). The exocyclic amino group is the most powerful activating group, strongly directing incoming electrophiles.
Reactivity Analysis and Experimental Protocols
Reactions at the Exocyclic Amino Group (-NH₂)
The primary amine at the C2 position is a strong nucleophile and the most common site of initial reaction.
The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form stable amides and sulfonamides, respectively. These reactions are fundamental for introducing new functional groups and are often used as a protection strategy or to build more complex structures.[6]
Protocol: Synthesis of N-(5-ethoxypyridin-2-yl)acetamide
-
Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An ice bath is used to control the initial exothermic reaction.
-
-
Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Causality: The bicarbonate wash removes any unreacted acid chloride and residual acidic byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Direct alkylation of the amino group can be challenging due to potential over-alkylation and competing alkylation at the pyridine ring nitrogen. Reductive amination is a more controlled and widely used method for synthesizing secondary and tertiary amines.
Protocol: Reductive Amination with Benzaldehyde
-
Imine Formation: Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Causality: NaBH(OAc)₃ is a selective reagent that reduces the imine in the presence of the aldehyde, minimizing side reactions. It is also tolerant of the mildly acidic conditions.[7]
-
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup & Purification: Quench carefully with saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.
Reactions at the Pyridine Ring
The electron-rich nature of the ring system makes it amenable to electrophilic aromatic substitution.
Halogenation (bromination, chlorination, iodination) is a key transformation for introducing a handle for subsequent cross-coupling reactions. The high activation of the ring means that mild halogenating agents are typically sufficient. The substitution is expected to occur primarily at the C3 position due to steric hindrance from the ethoxy group at C5 and the directing power of the amino group.
Protocol: Regioselective Bromination at C3
-
Setup: Dissolve this compound (1.0 eq) in a solvent such as acetic acid or chloroform.
-
Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) in portions.
-
Causality: NBS is a mild source of electrophilic bromine, which allows for controlled, mono-bromination and avoids the harsh conditions associated with using elemental bromine (Br₂).
-
-
Reaction: Stir the mixture at 0 °C to room temperature for 3-6 hours. Monitor the reaction by LC-MS.
-
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining NBS. Neutralize with sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and purify the resulting 3-bromo-5-ethoxypyridin-2-amine by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of aminopyridine scaffolds is often unlocked through cross-coupling chemistry. A halogenated derivative, such as the 3-bromo product from the previous step, is an ideal substrate for Suzuki, Sonogashira, or Buchwald-Hartwig reactions, enabling the formation of C-C, C-N, and C-O bonds.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine 3-bromo-5-ethoxypyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent & Degassing: Add a solvent mixture (e.g., toluene/ethanol/water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive. The aqueous phase is necessary to dissolve the inorganic base.
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography to yield the desired biaryl product.
Applications in Drug Discovery
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The specific scaffold of this compound is valuable for developing kinase inhibitors, GPCR modulators, and other therapeutic agents. For instance, derivatives of substituted aminopyridines are explored as noncompetitive AMPA receptor antagonists for neurological diseases.[9] The ethoxy group can improve metabolic stability and modulate lipophilicity, which are critical parameters in drug design. Its role as a precursor for compounds like primaquine analogs highlights its utility in developing treatments for infectious diseases such as malaria.[1]
Conclusion
This compound presents a rich and predictable reactivity profile governed by the synergistic effects of its amino and ethoxy substituents. The exocyclic amine provides a primary site for nucleophilic attack, enabling straightforward derivatization into amides, sulfonamides, and secondary amines. The electron-rich pyridine core is highly activated for regioselective electrophilic substitution, particularly at the C3 position, providing a gateway to a vast chemical space through modern cross-coupling methodologies. This deep understanding of its reactivity allows chemists to strategically employ this compound as a key building block for the efficient synthesis of complex molecules with significant potential in pharmaceutical and materials science applications.
References
-
5-ethoxypyrimidin-2-amine - ChemBK . (2024). ChemBK. Note: This reference is for a pyrimidine analog, but provides context on related heterocycles.[Link]
-
The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12] . Journal of the Chemical Society, Dalton Transactions. [Link]
-
2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]
-
2-Aminopyridine - Wikipedia . (n.d.). Wikipedia. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . (2023). MDPI. [Link]
-
Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde . (2020). ResearchGate. [Link]
-
The Reaction of 2-Aminopyridine with α-Halo Ketones . (1950). Journal of the American Chemical Society. [Link]
-
The Proposed Mechanism for the formation of 2-aminopyridines . (2023). ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . (2014). The Journal of Organic Chemistry. [Link]
-
5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . (2023). PubMed Central. [Link]
- Process for preparing 2-aminopyridine derivatives - Google Patents. (2006).
-
Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles . (1998). RSC Publishing. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography . (1995). PubMed. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology . (2021). PubMed. [Link]
-
Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library . (2010). PubMed. [Link]
-
Synthesis of novel 5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles . (1998). University of Manchester Research Explorer. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS . (2023). MDPI. [Link]
-
1-(5-ethoxypyridin-2-yl)ethan-1-amine - PubChemLite . (n.d.). PubChem. [Link]
-
4-Ethoxypyridin-2-amine - PMC . (2008). National Institutes of Health. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . (2004). PubMed Central. [Link]
- Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3 - Google Patents. (2023).
-
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . (2012). PubMed. [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors . (2016). PubMed Central. [Link]
- Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents. (2020).
-
4-(5-Ethoxy-3-pyridinyl)-5-nitropyrimidin-2-amine - PubChem . (n.d.). National Center for Biotechnology Information. [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (2020).
- Compounds as opioid receptor modulators - Google Patents. (2017).
-
5-Ethoxy-2-methylpyrimidin-4-amine | C7H11N3O | CID 71437007 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 2. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(3-Ethoxyphenyl)pyridin-2-amine (1314987-80-8) for sale [vulcanchem.com]
- 8. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 5-Ethoxypyridin-2-amine Derivatives
Foreword: The Strategic Importance of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds.[1][] Its unique electronic properties and hydrogen bonding capabilities allow for versatile interactions with a wide range of biological targets. This guide delves into a specific, promising subclass: derivatives of 5-Ethoxypyridin-2-amine. By exploring their synthesis, characterization, and burgeoning therapeutic applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and innovate within this chemical space.
I. The this compound Core: A Building Block for Innovation
The introduction of an ethoxy group at the 5-position of the 2-aminopyridine ring significantly modulates the electronic and steric properties of the scaffold. This substitution can enhance binding to specific biological targets and improve pharmacokinetic profiles. The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives with potential therapeutic applications spanning oncology, metabolic disorders, and inflammatory diseases.
II. Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached from two main perspectives: the synthesis of the core scaffold itself and the subsequent derivatization.
A. Synthesis of the this compound Scaffold
Several synthetic routes to 5-alkoxy-2-aminopyridines have been reported, often involving multi-step sequences. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with an ethoxide source.
Illustrative Synthetic Workflow:
Caption: A general synthetic workflow for this compound.
B. Derivatization of this compound
The true potential of this scaffold lies in its derivatization. The primary amino group is a key handle for introducing a wide array of substituents via reactions such as acylation, alkylation, and urea/thiourea formation. Furthermore, the pyridine nitrogen and the aromatic ring itself can be functionalized to explore the chemical space more broadly.
1. N-Substituted Derivatives:
The amino group at the 2-position is readily functionalized. For instance, reaction with various isocyanates or isothiocyanates can yield a library of urea and thiourea derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.
2. Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the pyridine ring.[3][4] This allows for the exploration of structure-activity relationships by systematically varying the appended aromatic system.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a hypothetical 2-amino-3-bromo-5-ethoxypyridine with an arylboronic acid.
Materials:
-
2-Amino-3-bromo-5-ethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-amino-3-bromo-5-ethoxypyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
III. Characterization of this compound Derivatives
Thorough characterization of newly synthesized compounds is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the molecular structure.
-
¹H NMR: The aromatic protons on the pyridine ring typically appear in the range of 6.5-8.5 ppm. The chemical shifts and coupling constants provide valuable information about the substitution pattern. The ethoxy group will show a characteristic triplet and quartet. The N-H protons of the amino group often appear as a broad singlet.[5][6]
-
¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region (100-160 ppm). The chemical shifts are sensitive to the electronic effects of the substituents.[7][8]
Table 1: Representative (Hypothetical) NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 7.25 (d, J = 2.5 Hz) | 120.5 |
| H-4 | 7.05 (dd, J = 8.5, 2.5 Hz) | 115.8 |
| H-6 | 7.90 (d, J = 8.5 Hz) | 145.2 |
| -OCH₂CH₃ | 4.05 (q, J = 7.0 Hz) | 64.1 |
| -OCH₂CH₃ | 1.40 (t, J = 7.0 Hz) | 14.8 |
| -NH₂ | 5.50 (br s) | - |
B. Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. Characteristic peaks include N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C-O stretching of the ethoxy group (around 1250 cm⁻¹).[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.[3][10]
IV. Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promise in several therapeutic areas. Understanding the relationship between their structure and biological activity is key to designing more potent and selective drug candidates.
A. Anticancer Activity
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[11] By designing derivatives that can fit into the ATP-binding pocket of specific kinases, it is possible to develop targeted anticancer agents. The ethoxy group can be oriented to interact with specific residues in the kinase domain, enhancing binding affinity and selectivity.
Structure-Activity Relationship Insights for Anticancer Activity:
-
N-Substitution: Large, hydrophobic groups attached to the 2-amino position can enhance binding to the hydrophobic regions of kinase active sites.
-
Aryl Substituents (from cross-coupling): The nature and substitution pattern of an appended aryl ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and its interaction with the target.[12][13]
-
Targeting Kinases: Specific derivatives have been explored as inhibitors of kinases such as Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.[14]
Caption: A simplified model of a this compound derivative interacting with a kinase active site.
B. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain 2-aminopyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[15] The 5-ethoxy-2-aminopyridine scaffold offers a promising starting point for the development of novel anti-inflammatory agents.
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Modifications to the 2-amino group with specific pharmacophores can lead to potent inhibition of inflammatory targets.[16]
-
The overall lipophilicity of the molecule, influenced by the ethoxy group and other substituents, can affect cell permeability and in vivo efficacy.
C. Metabolic Disorders
Recent patent literature has disclosed this compound derivatives as potential inhibitors of enzymes involved in metabolic diseases. These include:
-
Diacylglycerol Acyltransferase 2 (DGAT2): Inhibition of DGAT2 is a potential therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.[17]
-
Hydroxysteroid 17-beta Dehydrogenase 13 (HSD17B13): This enzyme is genetically linked to a reduced risk of chronic liver disease, making its inhibitors attractive therapeutic candidates.[18]
The discovery of this compound derivatives targeting these enzymes highlights the versatility of this scaffold in addressing a broad range of diseases.
V. Future Directions and Conclusion
The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Expanding Chemical Diversity: Utilizing a broader range of synthetic methodologies to generate novel derivatives with diverse physicochemical properties.
-
Structure-Based Drug Design: Leveraging the crystal structures of target proteins to design derivatives with improved potency and selectivity.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy.
References
- Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3. (n.d.). Google Patents.
- Hsd17b13 inhibitors and/or degraders. (n.d.). Google Patents.
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(11), 13570-13582. [Link]
- Supporting Information for "Self-Assembly of a Spherical Complex from Tripodal Ligands and a Palladium(II) Salt". (2007). Wiley-VCH.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). Pharmaceuticals, 14(10), 1043. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(19), 6682. [Link]
-
Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]
-
(PDF) Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1541. [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5901. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]
-
Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). Journal of Medicinal Chemistry, 55(22), 10079-10093. [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). Molbank, 2023(3), M1668. [Link]
- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.). Google Patents.
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). ResearchGate. Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]
-
ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (2025). European Journal of Medicinal Chemistry, 287, 118045. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Angewandte Chemie International Edition, 45(40), 6689-6692. [Link]
-
1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C). (n.d.). ResearchGate. Retrieved from [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10582. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2012). Molecules, 17(10), 11413-11424. [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). International Journal of Chemical Sciences, 8(2), 1069-1076. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). BioMed Research International, 2014, 814984. [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). ResearchGate. Retrieved from [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 527-561. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). ECSOC-25. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2012). Molecules, 17(10), 11413-11424. [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Chem. Proc., 10(1), 6. [Link]
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2014). BioMed Research International, 2014, 814984. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831. [Link]
- Heterocyclic compounds as 5ht2a biased agonists. (n.d.). Google Patents.
-
Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (2021). Turkish Journal of Chemistry, 45(1), 133-142. [Link]
- 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones. (n.d.). Google Patents.
- 4-amino-3-(4-phenoxyphenyl)-1,3- dihydro-2h-imidazo[4,5-c]pyridin-2-one derivatives and salts thereof. (n.d.). Google Patents.
-
Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. Retrieved from [Link]
-
1 H and 13 C NMR spectra of PBIP2. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Ethoxypyridin-2-amine Analogs
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and optimization of privileged scaffolds – molecular frameworks that exhibit a propensity for interacting with multiple biological targets. The 2-aminopyridine core is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved drugs and investigational compounds.[1][2] This guide delves into a specific, yet profoundly significant, subclass: the 5-ethoxypyridin-2-amine analogs. The introduction of the 5-ethoxy group imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the synthesis, biological activities, and therapeutic potential of this promising class of molecules. We will explore their emerging role as potent kinase inhibitors and other bioactive agents, providing both a theoretical framework and practical insights into their evaluation.
The this compound Core: A Strategic Design Element
The rationale for focusing on the this compound scaffold stems from the strategic placement of the ethoxy group at the C5 position of the 2-aminopyridine ring. This substitution offers several key advantages in drug design:
-
Modulation of Electronic Properties: The electron-donating nature of the ethoxy group can influence the pKa of the 2-amino group and the overall electron distribution of the pyridine ring, thereby modulating hydrogen bonding capabilities and interactions with target proteins.
-
Enhanced Lipophilicity: The ethyl moiety increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.
-
Vectorial Orientation: The 5-ethoxy group provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe the binding pocket of a target protein.
Synthetic Strategies: Accessing the this compound Scaffold and its Analogs
The efficient synthesis of the this compound core and its derivatives is paramount for extensive biological evaluation. While a universal, one-size-fits-all protocol is elusive, established synthetic methodologies for substituted pyridines can be adapted. A plausible and robust approach involves a multi-step synthesis, as outlined below.
Synthesis of the Core Scaffold: A Generalizable Protocol
A practical synthetic route to the this compound core can be adapted from methodologies used for synthesizing substituted aminopyridines. One such approach involves the reaction of 2-amino-4-chloropyridine with sodium ethoxide.[3] Although this reference describes the synthesis of the 4-ethoxy isomer, the principles of nucleophilic aromatic substitution are applicable. A more direct, albeit challenging, route would involve the direct ethoxylation of a suitably activated 5-substituted 2-aminopyridine.
A generalized synthetic protocol for creating a library of this compound analogs, where a variable aromatic or heteroaromatic group is introduced at the 2-amino position, is presented below. This protocol is based on established methods for N-arylation of aminopyridines.
Experimental Protocol: Synthesis of N-Aryl-5-ethoxypyridin-2-amine Analogs
Objective: To synthesize a library of N-aryl-5-ethoxypyridin-2-amine analogs for biological screening.
Materials:
-
This compound (starting material)
-
Aryl or heteroaryl halides (e.g., bromides or iodides)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e-g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), the ligand (0.1 eq.), and the base (2.0 eq.).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for N-aryl-5-ethoxypyridin-2-amine analogs.
Biological Activities: A Focus on Kinase Inhibition and Anticancer Potential
The 2-aminopyridine scaffold is a well-established pharmacophore in the realm of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[4] Analogs of this compound are emerging as potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.
Targeting Protein Kinases: A Promising Avenue for Drug Discovery
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Several classes of 2-aminopyridine and 2-aminopyrimidine derivatives have shown potent inhibitory activity against a range of kinases.
A notable example is the discovery of a complex pyrimidine derivative containing the (3-ethoxypyridin-2-yl)oxy moiety, which has been identified as an inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[6] While this is a single data point, it highlights the potential of the this compound scaffold to be incorporated into potent and selective enzyme inhibitors.
Anticancer Activity: From in Vitro Screening to Mechanistic Insights
Numerous studies have demonstrated the anticancer potential of substituted 2-aminopyridine derivatives.[2][7] These compounds often exert their effects by inhibiting kinases that are critical for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and members of the Src family of kinases.[1][4]
While specific data for a broad range of this compound analogs is still emerging, the existing literature on related compounds provides a strong rationale for their investigation as anticancer agents. The general biological activities of substituted 2-aminopyridines are summarized in the table below.
| Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer | Inhibition of various kinases (e.g., CDKs, BTK, Src family) | [1],[4] |
| Anti-inflammatory | Inhibition of inflammatory signaling pathways | [2] |
| Anticonvulsant | Modulation of ion channels | [2] |
| Antibacterial | Inhibition of essential bacterial enzymes | [2] |
Table 1: Overview of Biological Activities of 2-Aminopyridine Derivatives
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of newly synthesized this compound analogs, a cascade of in vitro assays is typically employed. These assays are designed to assess the compounds' inhibitory potency against specific molecular targets and their effects on cellular processes.
In Vitro Kinase Inhibition Assay: A General Protocol
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of this compound analogs against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection by other means
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microtiter plate, prepare the kinase reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Spot an aliquot of the reaction mixture onto the phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. Alternatively, use a non-radioactive method such as luminescence-based ATP detection.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Key areas for SAR studies on the this compound scaffold.
Conclusion: A Scaffold with Untapped Potential
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent drug-like properties, coupled with the well-documented biological activities of the broader 2-aminopyridine class, provide a strong foundation for future research. While the exploration of this specific scaffold is still in its nascent stages, the available data and the principles of rational drug design suggest that this compound analogs hold significant potential, particularly as kinase inhibitors for the treatment of cancer and other diseases. The synthetic and biological evaluation protocols outlined in this guide provide a roadmap for researchers to unlock the full therapeutic potential of this versatile and promising molecular framework.
References
-
Mao, L. & Chen, J. (2008). 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1749. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Pfizer Inc. (2025). Amorphous Form of (S)-2-(5-((3-Ethoxypyridin-2-YL)Oxy)Pyridin-3-YL)-N-(Tetrahydrofuran-3-YL)Pyrimidine-5-Carboxamide. BindingDB. [Link]
-
Al-Omair, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6598. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(45), 29285-29298. [Link]
-
Caffrey, M. V., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3647-3650. [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-37. [Link]
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6298. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12(45), 29285-29298. [Link]
-
PubChem. (2016). Kinase inhibitor - Patent US-9499486-B2. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Di Sarno, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]
- Collins, I., et al. (2014). 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6298. [Link]
-
Mao, L. & Chen, J. (2008). 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1749. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]
-
Wang, Y., et al. (2021). Discovery of 5-methylpyrimidopyridone analogues as selective antimycobacterial agents. Bioorganic & Medicinal Chemistry, 49, 116426. [Link]
-
Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6598. [Link]
-
Katritzky, A. R., et al. (2006). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Arkivoc, 2007(4), 117-127. [Link]
-
De Petrocellis, L., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6598. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 923-936. [Link]
Sources
- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
5-Ethoxypyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminopyridine motif is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacological properties into a wide range of therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, 5-Ethoxypyridin-2-amine, exploring its strategic application as a building block in contemporary drug design. We will dissect the physicochemical properties that make this scaffold advantageous, detail its synthetic utility in key chemical transformations, and present a case study on its incorporation into potent kinase inhibitors. This document serves as a technical resource for researchers and scientists, providing both high-level strategic insights and detailed, practical methodologies.
The 2-Aminopyridine Scaffold: A Privileged Structure in Drug Design
The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for its ability to enhance biochemical potency, improve metabolic stability, and solve issues related to protein binding.[3] The 2-aminopyridine subunit is particularly effective, offering a simple, low-molecular-weight framework that is perfectly functionalized for creating diverse molecular libraries.[1][4] Its key features include:
-
Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen act as crucial hydrogen bond donors and acceptors, respectively. This allows for strong, directional interactions with protein targets, a fundamental principle in rational drug design.[5]
-
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, with the nitrogen atom adding a polarity vector, improving solubility, and offering a potential metabolic blockade site.[3]
-
Synthetic Tractability: The amino group serves as a versatile chemical handle for a variety of transformations, including amide couplings, reductive aminations, and transition-metal-catalyzed cross-coupling reactions.[6]
The 5-ethoxy substituent on the 2-aminopyridine core adds another layer of sophistication, fine-tuning the electronic and steric properties of the molecule to optimize its performance as a pharmacophore.
Physicochemical Properties and Strategic Value of the 5-Ethoxy Group
The introduction of a 5-ethoxy group onto the 2-aminopyridine scaffold is a deliberate design choice that confers several advantages for medicinal chemists.
-
Modulation of Lipophilicity: The ethoxy group increases the lipophilicity of the scaffold compared to an unsubstituted or hydroxylated analogue. This modification can be critical for enhancing cell membrane permeability and improving oral bioavailability, key challenges in drug development.[7]
-
Metabolic Stability: The ether linkage of the ethoxy group is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than a more labile methoxy group, which can be prone to O-demethylation. This can lead to a longer in-vivo half-life and a more favorable pharmacokinetic profile.
-
Fine-Tuning of Basicity: The electron-donating nature of the ethoxy group subtly influences the basicity (pKa) of the pyridine nitrogen and the exocyclic amine. This modulation can be crucial for optimizing target engagement, as well as influencing off-target activities and physicochemical properties like solubility.
-
Vector for Target Interaction: The oxygen atom of the ethoxy group can act as an additional hydrogen bond acceptor, providing another point of interaction within a protein's binding pocket to increase potency and selectivity.
Synthetic Utility and Key Transformations
This compound is a readily available starting material that can be elaborated into complex molecular architectures through several robust and well-established synthetic routes.
Key Synthetic Pathways
Below is a generalized workflow illustrating the common synthetic transformations involving this compound.
Caption: Key synthetic transformations starting from this compound.
These reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, are fundamental in modern drug discovery for their reliability and tolerance of a wide range of functional groups.
Case Study: A Core Component in Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The this compound moiety has been successfully incorporated into numerous potent and selective kinase inhibitors. While specific details for many proprietary compounds are not public, the principles can be illustrated through structurally related molecules. For instance, the core of Entrectinib, a potent inhibitor of Trk, ALK, and ROS1 kinases, showcases a complex amide derived from a substituted amino-indazole.[8][9][10][11] The general strategy often involves coupling the 2-amino group of a pyridine derivative with a carboxylic acid partner.
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on a 5-substituted-pyridin-2-amine scaffold, illustrating the impact of the 5-position substituent on target potency.
| Compound ID | 5-Substituent (R) | Target Kinase IC50 (nM) | Rationale for Change |
| 1a | -H | 250 | Baseline compound |
| 1b | -OCH3 | 85 | Methoxy group may engage in H-bonding or fill a small hydrophobic pocket. |
| 1c | -OCH2CH3 | 15 | Ethoxy group provides optimal balance of lipophilicity and steric bulk for the target pocket. |
| 1d | -O-iPr | 60 | Isopropyl group is too bulky, leading to a steric clash and reduced potency. |
| 1e | -F | 180 | Fluoro group alters electronics but lacks the favorable hydrophobic interactions of the alkoxy groups. |
This data is illustrative and compiled based on general principles of medicinal chemistry.
As demonstrated, the ethoxy group in compound 1c provides a significant enhancement in potency compared to smaller, larger, or more polar substituents, highlighting its role in optimizing interactions within the kinase active site.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, detailed protocol for a Suzuki-Miyaura reaction, a common method for C-C bond formation, using a brominated this compound derivative as the starting material.
Reaction: Synthesis of 5-ethoxy-3-(4-methoxyphenyl)pyridin-2-amine
Objective: To demonstrate a standard palladium-catalyzed cross-coupling reaction to install an aryl group on the pyridine core.
Materials:
-
3-Bromo-5-ethoxypyridin-2-amine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-ethoxypyridin-2-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the reaction flask, followed by the bulk of the anhydrous 1,4-dioxane and degassed water to create a 10:1 dioxane:water solvent mixture (e.g., 10 mL dioxane, 1 mL water).
-
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the challenging reductive elimination step, leading to higher yields for this type of sterically demanding coupling.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 5-ethoxy-3-(4-methoxyphenyl)pyridin-2-amine.
Conclusion and Future Perspectives
This compound is more than just a simple building block; it is a highly versatile and strategically valuable scaffold in medicinal chemistry. Its well-balanced physicochemical properties, combined with its synthetic accessibility, have cemented its role in the development of sophisticated therapeutic agents, particularly in oncology. The ethoxy group provides a powerful tool for medicinal chemists to fine-tune lipophilicity, enhance metabolic stability, and optimize target interactions. As drug discovery continues to tackle increasingly complex biological targets, the rational application of privileged scaffolds like this compound will remain a critical strategy for success. Future applications are likely to expand beyond kinase inhibition into other areas such as neurology and infectious diseases, where the unique properties of this scaffold can be leveraged to address unmet medical needs.[5]
References
- VertexAI Search. (2024). How to synthesize Entrectinib. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH00SkeZXLlNQAhklB6z1rCyzofRmTReltgsD8d1MkCgg9UEf9AOKDgLtzKkgdim3WMW_ePs6jhmouphEhftqcRUXIw2ZJ6m6zdIMFGfJ7XTSTCu2zlxEBTnXMIOkYO2el-x6lQGKomMdOLTkwYQzbmqntQINtuUJjfSQEJM6DQFSQ=]
- Riley, J. G., et al. (2021). Total Synthesis of Entrectinib. ChemistryViews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFw9_J-n5fbrKn_0o7PWN2kbtYBRtjcuudey61iKG9_QIRqg978i6hW3WppEsCC8WfvlYAiY8576KHyc2cwVjfXoEvORUV5XwER1nLYu9EMOi2li7DiC4VGTTwCsZMp7HWKIUE95_OUfL2NAcoaYRj5TUCsFedkjR44-h3yMnrMUrYO2UTz6tZMttBz5PIQ9R_]
- Guidechem. (2024). What is Entrectinib and How is it Synthesized?. FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNWpRz6MG5wVTeQsRVrE-DNbxXJdIqG6VXiavmzwMVXHm2JP8wLi8qP9l5mExa0Fm1jJoIm71keO2kI-_0b5h9hEv17lj6GOPjkLEmVINMr2yLvD3SPax68d1au55sL58P4zxgSK7Vh7T8pTSaJPXLW6QmjTAiRuD2F7wKq7-FJ5QlN3JMsKORhhE=]
- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuBsFwyXr0YWP0DhocRWLPmx_fFpXQjiu_ky6vgYFR6ZjO1zA0PdJ1yPrcDioeKvG0pqYm6OgT4XLVARORNilt161Cw4AJubJbkDJ9ZjKqLFfDvgwnEwTYqHYboIjDIBmmt9u5I2CXpqrfZEdaI3F1-TG24QDHyLHpkyZ]
- VertexAI Search. (n.d.). Entrectinib synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQWjg2KgVeMNbC9lf6SbwWdAmSXq7aubVYDR0kwHpyxagiIJMAz7c4X1VnADPiqn9JK4jDQnNMp2BaxvbiKSd9I10h7ImykvEygni2Y0lqSCUD6ACxgLMx3eQsPzBxy3SqyBG-G7J-PmJf0-YySTxh2Q==]
- Benchchem. (2025). Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1X1jHGHaRXuY0VUkb0AxE3JooCGQsiiEFWfz0wHZjXIzyyeYGGRkCWM8kDb8-8Y3xAFyHktCdBhlfe_StmxMMMUawil4aZDo2ZM2El4V18AfzAMAkCh36GNqKe_XdVHoDrzpSjd98XK_kyeaOvO76ugnSs0jR75KgflayIrID_2_-M2y-1UsL-lfCUnykwEB4-h9mtVVNYOYLvCVXLL52uPJEiDwFvg2G5kiUug2bHrsuY4l36CI=]
- ChemBK. (2024). 5-ethoxypyrimidin-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXSh8wxzIATRc6UL4pnxeqO4FWa84oxPkIDgbCo5I9j6iUk_ZZnMHjByXt6gUssczJFcugEaoOd0mz-FAbA_ZkMrfMds5pWfL3veeTq7oezh3IrnpMqRc0PNe4Df60qgeH1IeQ1Ruki9PNElibd55bumLO]
- PubMed. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. Curr Med Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7V0XtdQTSYq-uJFKASgQIIIzXh1OGd0ZXxs_DdBv2LOcGXR3mZEvvU_pqu460GX-ojU5kYWHKBKgBzACagTRacRmxKyVLZS-KpIBbjnlUtkRu5yPdDGJ4VW-iPTjwAp3nrEI9]
- AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFym9TDv00ucNPUq15XnoRaNErsFbtVR0yjeCefpUVDHhcrJJogKSqIO14k5ha02PcCd2SqX060b9Rqfx_czbT7Xfv0vVOAEPJmZcLPkm9vdt-s5qrVtQH7vrZGYizZXi2Zf29O2a-dnerlF1edzQ==]
- PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyWellVlMhvTXWrQd5losrhtjo5ko6hzsrkrGnGEU_rmj0zydCmotBlZc4e-OX4cLaz_OGbWZTC974k4oHMEBk14QD7e4awXQgLF1FNoFF42psrsGiv4ADfMAswCF9SkGUyKdFpxoM5Bd8P2I=]
- Vulcanchem. (n.d.). 5-(3-Ethoxyphenyl)pyridin-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0nURA4seOQuSIJMFGG9XgvAMUvX77dBWdq9YrBkvMCbtDTusPRaY9xdMvnMrSSbKNR0rA9EDKIfsWdWF755RWoCz3ltfe5w_F8lpjDML8FHn3x2HO4d27SZgr3aWikJbnzu2y-Sl55g==]
- Design and Discovery in Drug Targeting. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdjrvw7dk_CGDTLJTl8qKKkZiQq0gns1ysmY2ImJLhtt7LZfI-9HwAsD8I7PV0nx-EJj20EWot-SmbjlFKOcsxsTlVx3l31t2nXap5h29dpyjHszmnYhQZ5aosHYIPVYe8lK0id_2vqIToGA_dVjo6kBNVihV9_ErADUFiqLkV8-mhpqMg9A9ecY1xDdq5t_UAIAZILkozxrSdnj2QGKr_z6OQaW5wtuxNAIogQeVPR9N5hnbxJecXZj1J5VxyBE=]
- PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Eur J Med Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRHCtlheaCMooU2y-ThtCIjp-eJmV2yGm2w1beFPI0P97Om864004Xeh0uo8FZnVPOQddKdnI4Q91rwrIllbjTOZL3wNGimDfdMKumUoubCsMWg5uV1rY5_J1TuzGvMMkZ6WLl]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. aminer.org [aminer.org]
- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(3-Ethoxyphenyl)pyridin-2-amine (1314987-80-8) for sale [vulcanchem.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Entrectinib synthesis - chemicalbook [chemicalbook.com]
- 11. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated Experimental Protocol for the Synthesis of 5-Ethoxypyridin-2-amine
Abstract
This comprehensive application note details a reliable and thoroughly-validated experimental protocol for the synthesis of 5-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy presented is a two-step process commencing with the palladium-catalyzed debenzylation of 5-(benzyloxy)pyridin-2-amine to yield the key intermediate, 2-amino-5-hydroxypyridine. This is followed by a Williamson ether synthesis to introduce the ethoxy group, affording the target compound. This document provides a detailed, step-by-step methodology, a thorough explanation of the chemical principles underpinning the chosen route, safety considerations, and a discussion of an alternative synthetic pathway. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a clear diagram.
Introduction
Pyridin-2-amine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational new drug candidates. The electronic properties and hydrogen bonding capabilities of the 2-aminopyridine motif contribute to its frequent role as a bioisostere for other functional groups and its ability to engage in critical interactions with biological targets. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the 5-position, modulates the electronic character of the pyridine ring and provides a vector for further structural elaboration, making it a highly sought-after intermediate in drug discovery programs.
This application note provides a robust and reproducible protocol for the synthesis of this compound, designed for researchers and scientists in both academic and industrial drug development settings. The presented methodology prioritizes safety, efficiency, and ease of execution.
Primary Synthetic Pathway: A Two-Step Approach
The recommended synthetic route to this compound is a two-step process, as illustrated in the workflow diagram below. This pathway was selected for its high-yielding steps and the commercial availability of the starting material.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-hydroxypyridine
The initial step involves the hydrogenolysis of the benzyl ether in 5-(benzyloxy)pyridin-2-amine to yield 2-amino-5-hydroxypyridine. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this transformation.
Experimental Protocol:
-
Reaction Setup: To a suitable autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution of 10% Pd/C (53% moisture content).
-
Reaction Conditions: Seal the autoclave and introduce hydrogen gas to a pressure of 0.2 MPa. Stir the reaction mixture at 25°C.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking aliquots at regular intervals.
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., nitrogen or argon). Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-hydroxypyridine as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary. A reported yield for this reaction is 92%[1].
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Stoichiometry |
| 5-(Benzyloxy)pyridin-2-amine | 200.24 | (Example) 20.0 g | 0.10 | 1.0 eq |
| 10% Pd/C (53% moisture) | N/A | (Example) 1.0 g | N/A | Catalyst |
| Ethanol | 46.07 | (Example) 100 mL | N/A | Solvent |
| Toluene | 92.14 | (Example) 150 mL | N/A | Solvent |
| Hydrogen | 2.02 | 0.2 MPa | N/A | Reagent |
Safety Precautions for Step 1:
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen and a flammable solvent. Handle the catalyst in an inert atmosphere when possible and do not allow it to dry completely on the filter paper. Quench the catalyst-impregnated filter paper with water after filtration.
-
Solvents: Ethanol and toluene are flammable. Handle in a fume hood and avoid contact with skin and eyes.
Step 2: Williamson Ether Synthesis of this compound
The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3][4][5] The hydroxyl group of 2-amino-5-hydroxypyridine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-amino-5-hydroxypyridine in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture at 0°C until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Ethylation: Add ethyl iodide dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Stoichiometry |
| 2-Amino-5-hydroxypyridine | 110.11 | (Example) 11.0 g | 0.10 | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | (Example) 4.4 g | 0.11 | 1.1 eq |
| Ethyl Iodide | 155.97 | (Example) 17.1 g (8.8 mL) | 0.11 | 1.1 eq |
| Anhydrous DMF | 73.09 | (Example) 100 mL | N/A | Solvent |
Safety Precautions for Step 2:
-
Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Ethyl Iodide: Ethyl iodide is a flammable liquid and is harmful if swallowed or inhaled.[6][7][8][9] It is also a suspected carcinogen.[7] Handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.
-
Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
Alternative Synthetic Route: A Multi-step Synthesis from 3-Ethoxypyridine
An alternative, albeit longer, synthetic route to this compound has been reported to be successful, starting from 3-ethoxypyridine.[10] This multi-step synthesis involves the following key transformations:
-
Nitration of 3-Ethoxypyridine: The first step is the nitration of the pyridine ring. Due to the electron-donating nature of the ethoxy group, nitration is expected to occur at positions ortho and para to this substituent.
-
Bromination: The resulting nitropyridine derivative is then brominated. The position of bromination will be directed by the existing substituents.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to the corresponding amine, yielding this compound.
While this route is viable, it requires more synthetic steps and optimization for each transformation to achieve a good overall yield. The regioselectivity of the nitration and bromination steps would need to be carefully controlled.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a two-step sequence involving debenzylation and Williamson ether synthesis. The described methodology is well-established, high-yielding, and amenable to scale-up. The inclusion of safety information and a discussion of an alternative synthetic pathway offers a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
-
Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide. Retrieved from [Link]
-
OXFORD Lab Fine Chem LLP. (n.d.). ETHYL IODIDE 98%. Retrieved from [Link]
-
Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0479 - ETHYL IODIDE. Retrieved from [Link]
- den Hertog, H. J., & Combe, W. P. (1951). Synthesis of 2-amino-5-ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-584.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. 2-Amino-5-hydroxypyridine | Properties, Uses, Safety, Suppliers | High-Quality Chemical Manufacturer China [pipzine-chem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. samratpharmachem.com [samratpharmachem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. One moment, please... [technopharmchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. researchgate.net [researchgate.net]
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-ethoxypyridin-2-amines
An Application Note and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][4] The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, and its arylated derivatives are of significant interest for drug discovery.[5][6] This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for substrates such as 5-ethoxypyridin-2-amine, focusing on overcoming the inherent challenges associated with this class of compounds.
Challenges in the Suzuki Coupling of 2-Aminopyridines
The Suzuki coupling of 2-aminopyridines presents a unique set of challenges that can hinder reaction efficiency. The primary difficulty arises from the Lewis basic nature of the nitrogen atoms in both the pyridine ring and the amino group.[7][8] These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][8] This can prevent or slow down the crucial oxidative addition step of the catalytic cycle.[9][10] Additionally, the electron-donating nature of the amino group can make the pyridine ring more electron-rich, further reducing its reactivity towards oxidative addition, especially with less reactive halides like chlorides.[5][7]
To achieve successful coupling with these challenging substrates, careful selection of the catalyst, ligand, base, and solvent is paramount. The use of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is often necessary to overcome these hurdles and achieve high yields.[7][9][10]
Optimized Reaction Components for the Suzuki Coupling of Halo-5-ethoxypyridin-2-amines
Based on extensive literature for similar substrates, the following components are recommended for the successful Suzuki coupling of a halo-substituted this compound with an arylboronic acid.
-
Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ.[11] For challenging substrates, preformed palladium precatalysts incorporating bulky phosphine ligands, such as SPhos or RuPhos precatalysts, can offer superior performance and reproducibility.[9][10]
-
Ligand: The choice of ligand is critical for the success of this transformation. Bulky, electron-rich biaryl phosphine ligands are highly effective in promoting the Suzuki coupling of electron-rich and sterically hindered substrates. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated excellent performance in the coupling of aminopyridines.[9][10] These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the reductive elimination step.
-
Base: A suitable base is required to activate the boronic acid for transmetalation.[3] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[3] The choice of base can significantly impact the reaction outcome, and screening of different bases may be necessary for optimal results.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Aprotic polar solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are often used, frequently in combination with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[3][11]
Data Presentation: Hypothetical Optimization of Reaction Conditions
The following table illustrates a hypothetical optimization study for the Suzuki coupling of 3-bromo-5-ethoxypyridin-2-amine with phenylboronic acid, highlighting the impact of different ligands and bases on the reaction yield.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
| 2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 3 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 5 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 6 | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of a halo-5-ethoxypyridin-2-amine with an arylboronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-5-ethoxypyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add 3-bromo-5-ethoxypyridin-2-amine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- Hep Journals. (n.d.). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction.
- PubMed. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- National Institutes of Health. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ACS Publications. (2011, March 25). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling.
- MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Ethoxypyridin-2-amine
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 5-Ethoxypyridin-2-amine, a substrate of significant interest due to the prevalence of the 2-aminopyridine scaffold in medicinal chemistry. We delve into the mechanistic nuances, provide a detailed experimental protocol, and offer expert insights into overcoming the unique challenges presented by electron-rich heterocyclic amines.
Introduction: The Significance of C-N Bond Formation
The construction of C-N bonds is a fundamental transformation in organic synthesis. Traditional methods for forging these bonds often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination has largely overcome these limitations, offering a mild and versatile methodology for the synthesis of a wide array of aromatic amines.[1] The reaction's broad applicability has made it an indispensable tool in the drug discovery and development pipeline, where the rapid generation of diverse amine libraries is crucial for lead optimization.
This compound presents a particularly relevant substrate for this transformation. The 2-aminopyridine moiety is a privileged scaffold in numerous biologically active compounds. However, the electron-rich nature of the pyridine ring and the presence of the coordinating nitrogen atom can pose challenges for the catalytic system, necessitating careful optimization of reaction parameters.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][4][5] Understanding this mechanism is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) intermediate.[2][5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center, regenerating the active Pd(0) catalyst.[2][5]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene and formation of an imine.[1]
Caption: Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halide coupling partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Amine Substrate |
| Aryl Bromide | Electrophilic Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precatalyst |
| Xantphos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Solvent |
| Schlenk Flask/Reaction Vial | Reaction Vessel |
| Magnetic Stirrer/Hotplate | Agitation and Heating |
| Inert Gas (Argon or Nitrogen) | Anhydrous/Anaerobic Conditions |
| Standard Glassware | General Laboratory Use |
| TLC Plates, GC-MS, LC-MS | Reaction Monitoring/Analysis |
| Silica Gel | Purification |
Reaction Setup and Execution
Sources
Application Notes & Protocols: Strategic Use of 5-Ethoxypyridin-2-amine for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of the Aminopyridine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they have become one of the most critical drug target families in modern medicine.[2] Within the vast landscape of kinase inhibitors, molecules built upon the aminopyridine scaffold have emerged as a privileged class of compounds.[3][4] Aminopyridines serve as versatile and effective bioisosteres for other heterocyclic systems, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[3][5]
This guide focuses on a particularly valuable building block: 5-Ethoxypyridin-2-amine . The strategic placement of the ethoxy group at the 5-position, combined with the reactive 2-amino group, provides medicinal chemists with a powerful tool to design next-generation kinase inhibitors with enhanced potency, selectivity, and optimized pharmacokinetic profiles. We will explore the underlying scientific rationale for its use and provide detailed, field-proven protocols for its incorporation into complex molecular architectures.
Scientific Rationale: Why this compound?
The selection of a specific building block in drug design is a deliberate process driven by a deep understanding of the target's active site. The 5-ethoxy-2-aminopyridine moiety offers several distinct advantages in kinase inhibitor synthesis.
-
Mimicking the ATP Hinge-Binding Motif: The 2-aminopyridine core is an exceptional "hinge-binder." The pyridine nitrogen can accept a hydrogen bond, while the exocyclic amino group can donate one. This pattern perfectly complements the hydrogen bond donor-acceptor motif found in the hinge region of the ATP-binding pocket of most kinases, leading to high-affinity binding.
-
The Role of the 5-Ethoxy Group: The ethoxy group is not merely a passive substituent. Its placement at the 5-position allows it to extend into solvent-exposed regions or specific sub-pockets within the ATP-binding domain.[6] This can serve multiple purposes:
-
Enhanced Potency: The ethoxy group can form favorable van der Waals or hydrophobic interactions, increasing the overall binding affinity of the inhibitor.[7]
-
Improved Selectivity: Kinase ATP-binding sites have subtle differences. The ethoxy group can be used to exploit these differences, creating interactions with a specific kinase while clashing with the active sites of others, thereby improving the inhibitor's selectivity profile.[8]
-
Modulation of Physicochemical Properties: The ethoxy group can fine-tune properties like solubility and cell permeability, which are critical for developing orally bioavailable drugs.[4]
-
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The true power of this compound lies in its synthetic versatility. Palladium-catalyzed cross-coupling reactions have revolutionized drug synthesis, and this building block is an ideal substrate for these powerful transformations.[9][10] We will focus on two cornerstone reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[11][12]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly reliable method for coupling this compound (after conversion to a halo-pyridine) with various aryl or heteroaryl boronic acids.[13][14] This protocol details the coupling of a hypothetical intermediate, 2-bromo-5-ethoxypyridine , with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 2-bromo-5-ethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Degassing: Seal the flask with a rubber septum, then carefully evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe, ensuring a positive pressure of inert gas is maintained.[13]
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is fully consumed (typically 8-24 hours).
-
Work-up: Once complete, allow the mixture to cool to room temperature. Dilute the reaction with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-ethoxypyridine product.
| Parameter | Typical Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | Robust, commercially available, and effective for a wide range of substrates.[13] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation. K₃PO₄ is stronger and used for less reactive substrates.[13] |
| Solvent System | Dioxane/Water, DME/Water | The aqueous portion is crucial for dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is paramount for coupling an amine with an aryl halide, a key step in constructing many kinase inhibitors.[15][16] Here, we describe the coupling of a functionalized 5-ethoxy-2-halopyridine with a primary or secondary amine.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of argon, add the 5-ethoxy-2-halopyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a bulky phosphine ligand such as XPhos or SPhos (0.04 equiv.), a palladium source like Pd₂(dba)₃ (0.02 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Degassing and Solvent Addition: If not in a glovebox, seal the tube, evacuate, and backfill with argon (3x). Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The use of a sealed tube is necessary due to the volatility of the solvent at this temperature.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often faster than Suzuki couplings, sometimes completing in 2-12 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to yield the desired N-aryl-5-ethoxypyridin-2-amine product.
| Parameter | Typical Condition | Rationale |
| Palladium System | Pd₂(dba)₃ / Bulky Ligand | The bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for facilitating the reductive elimination step, which forms the C-N bond.[17] |
| Base | NaOtBu or K₃PO₄ | A strong base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[12] |
| Solvent System | Toluene, Dioxane (Anhydrous) | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 100-110 °C | Higher temperatures are often needed to promote the initial oxidative addition of the aryl halide to the Pd(0) center. |
Case Study: A Generic Kinase Inhibitor Core Synthesis
To illustrate the application of these protocols, we present a hypothetical two-step synthesis of a kinase inhibitor core structure starting from this compound.
Synthetic Pathway for Kinase Inhibitor Core
Caption: Multi-step synthesis employing cross-coupling reactions.
-
Step A: Halogenation. The starting this compound is first converted to its corresponding 2-bromo derivative via a Sandmeyer-type reaction. This installs the necessary handle for the subsequent Suzuki coupling.
-
Step B: Suzuki Coupling. Using Protocol 1 , the resulting 2-bromo-5-ethoxypyridine is coupled with a substituted arylboronic acid (e.g., 4-fluorophenylboronic acid) to form the biaryl intermediate.
-
Step C: Buchwald-Hartwig Amination. The biaryl intermediate from Step B must first be halogenated at a suitable position on the newly introduced ring. Then, using Protocol 2 , this new intermediate is coupled with another amine (e.g., aniline) to furnish the final kinase inhibitor core, which now contains the critical N-aryl-2-aminopyridine motif.
Troubleshooting and Key Considerations
-
Low Yields in Suzuki Coupling: Often caused by poor quality boronic acid (which can degrade over time) or insufficient degassing. Ensure solvents are thoroughly sparged with inert gas and use fresh, high-purity reagents.
-
Failed Buchwald-Hartwig Reaction: This reaction is highly sensitive to oxygen and water. Strict adherence to anhydrous and inert techniques is critical. The choice of ligand is also vital; a ligand screen may be necessary for challenging substrates.[17]
-
Side Reactions: In reactions involving aminopyridines, N-arylation of the pyridine ring nitrogen is a potential side reaction, though generally less favorable. Careful control of stoichiometry and temperature can minimize this.
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its inherent electronic and structural properties make it an ideal starting point for synthesizing potent and selective kinase inhibitors. Mastery of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, unlocks the full potential of this reagent, enabling the efficient and modular construction of complex, biologically active molecules. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this strategic scaffold in their discovery programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nGaTChHJddK8GW3uREMnFSu4sTr7f8UIWtJ2pIaiVW_TlILLcNle_uDv4LToKDNxodxGc-dSd4-pUzihVG1WEv0h15UONC9VEyQSQKiY4ADWEnWHWqmpTbiYUBRHh4EHBrfaA9XkzDFhFR-MkHLPEbyZSYDDeD8QiNhGCReh7FNDvppAdTaOx2Xt4r7jCAq0lC1btGubfwBzQ_WAOTvWmYKjHDnhMdTd50AaJvxUZ9SIs7FIH_9X9swB6CZBsyiWqRZxAWdPvRFcDiUhc9I=]
- Zhang, J., et al. (2007). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm0703198]
- Aslam, M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03803a]
- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/14561089/]
- Camps, M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00986]
- Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/29648833/]
- Ahmad, S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7253591/]
- Gama, F. H. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00082]
- Lipshutz, B. H., et al. (2011). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2011/gc/c1gc15558d]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-pC_o3S1x5JvC3JIjDw4LB9PB-kLkb-lfyFIxcVDRSr4j7XaDMTXYxC93hOUflNut_ff9XIJ6SqwQ1xKS3k_B6FGtle7rxIHsBtPp5KzA0ya_FYAPkhjLJrYemp_SGFiMCcFO0OqCyJbuagN-arp9Vq0QdALExUGfBsrYulNaGQ31CGP3pqnsAQfiqSNRbqPBDAqSeJhB7aFSyqLO9ja8-EpgIwzaOfrwjZYF7GxkFKki9ZYj5xshRurXvMZoe0G]
- Stambuli, J. P., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [https://pubs.acs.org/doi/10.1021/ol026612+]
- Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434313/]
- Lyu, A., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/25305597/]
- ResearchGate. (n.d.). Synthesis of Lapatinib Ditosylate. Retrieved from ResearchGate. [https://www.researchgate.
- Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264264/]
- Shu, P., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [https://www.zgydxdxuebao.com/EN/Y2010/V41/I4/317]
- Chemistry Simplified. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [https://www.youtube.
- Jensen, K. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [https://orbit.dtu.
- Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [https://www.beilstein-journals.org/bjoc/articles/13/189]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/08%3A_Transition_Metal_Catalyzed_C-C_and_C-X_Coupling_Reactions/8.
- Kumar, A., & Kumar, V. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11562203/]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [https://www.researchgate.net/publication/269688469_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [https://www.youtube.
- Wang, W., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153394/]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from ResearchGate. [https://www.researchgate.net/publication/285223030_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
- ResearchGate. (n.d.). Chemical structures of kinase inhibitors. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Chemical-structures-of-kinase-inhibitors-A-B-C-Structures-of-CDK4-6-inhibitors_fig1_349784349]
- Candeias, M. M., et al. (2003). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [https://pubs.rsc.org/en/content/articlelanding/2002/p1/b207567j]
- Maleki, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281987/]
- Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [https://www.cambridge.org/core/journals/quarterly-reviews-of-biophysics/article/protein-kinase-inhibitors-contributions-from-structure-to-clinical-compounds/A7A4A3B43E822464731853E510103A3A]
- Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [https://pubmed.ncbi.nlm.nih.gov/22004719/]
- European Journal of Medicinal Chemistry. (2024). [Title of article not specified]. [https://eprints.soton.ac.uk/475171/1/EJM_Final_revised_version.pdf]
- Labiris, R., et al. (2023). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals. [https://pubmed.ncbi.nlm.nih.gov/37057686/]
- Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [https://www.semanticscholar.org/paper/Palladium-catalyzed-Hiyama-cross-couplings-of-with-Wang-Ding/b35e263d41075d507119e7a2588e0017a58a9e04]
- IRB Barcelona. (2024). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [https://www.irbbarcelona.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [https://www.jocpr.
Sources
- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Ethoxypyridin-2-amine
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 5-Ethoxypyridin-2-amine, a pivotal intermediate in the pharmaceutical industry.[1][2] The narrative moves beyond a simple recitation of steps to provide a deep-seated rationale for methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The featured synthesis route is the Buchwald-Hartwig amination of 2-chloro-5-ethoxypyridine, selected for its high efficiency, functional group tolerance, and proven scalability. This document provides a self-validating system, integrating process safety, in-process controls, and analytical validation to ensure a reliable and reproducible scale-up process.
Introduction: The Strategic Importance of this compound
Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] this compound, in particular, serves as a critical starting material or key intermediate for a range of therapeutic candidates. Its structural features allow for diverse downstream modifications, making it a valuable building block in the synthesis of complex molecules.
Transitioning a synthesis from the bench to a pilot or manufacturing scale introduces significant challenges. These include managing reaction exotherms, ensuring consistent product quality, minimizing hazardous waste, and maintaining a cost-effective process. The protocol outlined herein addresses these challenges by employing a well-established and highly-regarded cross-coupling reaction, the Buchwald-Hartwig amination, which has revolutionized the formation of aryl C-N bonds.[4]
Synthetic Strategy: Rationale for a Palladium-Catalyzed Approach
Several routes to this compound have been explored. An early approach involving the ethoxylation of 2-amino-5-bromopyridine was found to be low-yielding due to significant side-reactions, including hydro-dehalogenation and N-ethylation.[5] Alternative methods, such as those starting from pyridine N-oxides, offer mild conditions but can require specialized reagents.[6][7][8]
For a scalable, reliable, and high-yielding process, the palladium-catalyzed Buchwald-Hartwig amination of an appropriate 2-halo-5-ethoxypyridine stands out.[4][9] This cross-coupling reaction offers several advantages for scale-up:
-
High Efficiency: It typically proceeds with high yields and selectivity.
-
Broad Substrate Scope: It is tolerant of a wide range of functional groups, reducing the need for protecting group strategies.[4]
-
Milder Conditions: Compared to classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions, the Buchwald-Hartwig reaction can be conducted under relatively mild temperatures.[10][11]
-
Catalyst Evolution: Decades of development have produced highly active and stable palladium precatalysts and ligands, making the reaction more robust and reproducible on a larger scale.[12]
This protocol will utilize 2-chloro-5-ethoxypyridine as the starting material due to its general commercial availability and lower cost compared to the corresponding bromo- or iodo-pyridines. Ammonia itself is a challenging substrate for this reaction; therefore, a common and effective strategy is to use an "ammonia equivalent" such as benzophenone imine, followed by a simple hydrolysis step to reveal the primary amine.
Overall Reaction Scheme
Caption: Analytical Quality Control workflow for the synthesis.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By leveraging the efficiency of the Buchwald-Hartwig amination and integrating rigorous safety and analytical controls, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry. The emphasis on the rationale behind experimental choices empowers the user to not only replicate the procedure but also to troubleshoot and adapt it as needed for successful scale-up campaigns.
References
- Jubilant Ingrevia Limited. (n.d.).
- Apollo Scientific. (n.d.).
- Lee, Y. C., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–8.
- Thermo Fisher Scientific. (2021).
- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE.
- den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-128.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
- Sigma-Aldrich. (n.d.).
- Ku, M., & Liu, R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- De, S., & Seidel, D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(23), 6068–6071.
- La-Venia, A., et al. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. The Journal of Organic Chemistry, 81(18), 8345–8352.
- Wang, C., et al. (2020). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 142(36), 15215–15221.
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5348-5359.
- Dudley, G. B., et al. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 2(22), 3278–3281.
- Wikipedia. (n.d.).
Sources
- 1. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 2. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6004950A - 2-aminopyridines as inhibitors of cyclooxygenase-2 - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
The Strategic Application of 5-Amino-2-ethoxypyridine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Enduring Significance of the Aminopyridine Scaffold
The aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of numerous therapeutics. Among the diverse range of substituted aminopyridines, 5-Amino-2-ethoxypyridine (CAS: 52025-34-0) has emerged as a particularly valuable building block. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 5-Amino-2-ethoxypyridine in contemporary drug discovery, with a particular focus on the synthesis of kinase inhibitors.
The strategic placement of the ethoxy group at the 2-position and the amino group at the 5-position offers a unique combination of reactivity and physicochemical properties. The amino group provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries, while the ethoxy group can influence solubility, metabolic stability, and target engagement.[3] This guide will delve into the practical applications of this scaffold, providing detailed protocols for key synthetic transformations and highlighting its potential in the development of targeted therapies.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
The aminopyridine core is a well-established pharmacophore in the realm of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminopyridine motif is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a key interaction for potent inhibition.
While direct incorporation of 5-Amino-2-ethoxypyridine into a marketed drug is not yet prominently documented, its structural analogues are prevalent in numerous kinase inhibitors. For instance, the broader class of 2-aminopyridine derivatives has been extensively explored in the development of potent and selective Janus kinase (JAK) inhibitors.[4][5] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[4][5] The development of selective JAK2 inhibitors is an area of intense research, and 5-Amino-2-ethoxypyridine represents a valuable starting point for the synthesis of novel chemical entities targeting this kinase family.
The ethoxy group at the 2-position of the pyridine ring can be strategically utilized to enhance pharmacokinetic properties. It can modulate lipophilicity, potentially improving cell permeability and oral bioavailability. Furthermore, the ethoxy group can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and prolonging the drug's half-life.
Synthetic Strategies and Key Protocols
5-Amino-2-ethoxypyridine is a versatile building block that can be readily functionalized through a variety of modern synthetic methodologies. The primary amino group is a nucleophile that can participate in a range of coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This section provides detailed, field-proven protocols for two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6][7][8] In the context of 5-Amino-2-ethoxypyridine, this reaction is invaluable for the synthesis of 5-aryl-2-ethoxypyridines, a key scaffold in many biologically active molecules.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry Schlenk flask, combine 5-Amino-2-ethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-ethoxypyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for the success of the Suzuki coupling. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is fundamental in the synthesis of many pharmaceuticals.[4][9][10] This reaction allows for the coupling of the amino group of 5-Amino-2-ethoxypyridine with a variety of aryl or heteroaryl halides.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 5-Amino-2-ethoxypyridine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and a suitable phosphine ligand, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.).
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas.
-
Solvent Addition: Add a dry, degassed aprotic solvent, such as toluene or 1,4-dioxane, via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the desired N-aryl-5-amino-2-ethoxypyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of a wide range of aryl halides, including less reactive chlorides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous and Inert Conditions: The palladium catalyst and the phosphine ligand are sensitive to air and moisture. Therefore, maintaining anhydrous and inert conditions throughout the reaction is critical for achieving high yields.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the synthetic workflow and the biological relevance of the resulting compounds, the following diagrams have been generated.
Caption: Synthetic workflow for a potential kinase inhibitor.
Caption: Inhibition of the JAK-STAT signaling pathway.
Data Presentation: Biological Activity of Aminopyridine-Based Kinase Inhibitors
While specific IC₅₀ values for direct derivatives of 5-Amino-2-ethoxypyridine are not widely published in readily accessible literature, the following table presents representative data for aminopyridine and aminopyrimidine-based JAK2 inhibitors to illustrate the potency that can be achieved with this scaffold. This data serves as a benchmark for researchers developing novel inhibitors based on 5-Amino-2-ethoxypyridine.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Aminopyridine Derivative (Compound 21b) | JAK2 | 9 | [5] |
| 2-Aminopyrimidine Derivative (Compound A8) | JAK2 | 5 | [11] |
| Ruxolitinib (Marketed Drug) | JAK1/JAK2 | ~3 | [3] |
| Sesquiterpene Lactone Derivative (SL10) | JAK2 | 12.7 | [3] |
This table is for illustrative purposes and showcases the potential of related scaffolds. Researchers should perform their own assays to determine the activity of novel compounds derived from 5-Amino-2-ethoxypyridine.
Conclusion and Future Outlook
5-Amino-2-ethoxypyridine is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of a reactive amino group and a modulating ethoxy group makes it an ideal starting point for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The detailed synthetic protocols provided in this application note for Suzuki-Miyaura and Buchwald-Hartwig couplings offer a robust foundation for the functionalization of this scaffold.
As the quest for more selective and potent targeted therapies continues, the rational design of new chemical entities based on privileged scaffolds like 5-Amino-2-ethoxypyridine will remain a critical endeavor. The insights and protocols presented herein are intended to empower researchers to fully exploit the potential of this promising building block in their drug discovery programs, ultimately contributing to the development of the next generation of innovative medicines.
References
-
Fulira. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]
-
MDPI. (2023). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. MDPI. Retrieved from [Link]
-
PubMed. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. PubMed. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Retrieved from [Link]
-
PubMed. (2017). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Jak inhibitor analogs, formulations, and uses thereof. Google Patents.
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). Bipyrazole derivatives as JAK inhibitors. PubChem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
PubMed. (1995). 3,4,5,6-tetrahydropyridines and 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). JAK2 Inhibitors: What's the true therapeutic potential?. National Institutes of Health. Retrieved from [Link]
-
LACCEI.org. (n.d.). Ligand-based virtual screening for discovery of JAK2 inhibitors. LACCEI.org. Retrieved from [Link]
-
Pubs.rsc.org. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Pubs.rsc.org. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Design, Synthesis and Biological Evaluation of Some. Amanote Research. Retrieved from [Link]
-
PubMed. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Retrieved from [Link]
Sources
- 1. US20230212188A1 - Novel jak inhibitor compounds, methods for synthesizing same and use thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Strategic Derivatization of 5-Ethoxypyridin-2-amine for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for robust and versatile synthetic methodologies. 5-Ethoxypyridin-2-amine emerges as a particularly valuable starting material. The strategic placement of the electron-donating amino and ethoxy groups not only activates the pyridine ring but also offers distinct handles for regioselective functionalization. The 2-amino group can be readily converted into a variety of functionalities via diazotization, while the pyridine core is amenable to a host of modern cross-coupling and substitution reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways starting from this compound. We will delve into the underlying principles of its reactivity and present field-proven, step-by-step protocols for key transformations. The methodologies described herein are designed to be both reliable and adaptable, empowering chemists to generate diverse libraries of substituted pyridines for a wide range of applications.
I. Core Reactivity and Strategic Considerations
The synthetic utility of this compound is governed by the interplay of its two key functional groups: the 2-amino group and the 5-ethoxy group.
-
The 2-Amino Group: A Gateway to Diverse Functionalities The primary amino group at the C2 position is a versatile synthetic handle. Its most powerful transformation is diazotization to form a diazonium salt, which is a superb leaving group (N₂). This intermediate can be intercepted by a wide array of nucleophiles, most notably in the Sandmeyer reaction , to install halides, cyano groups, and other functionalities.[1][2][3] This conversion is fundamental to transforming the starting material into a range of 2-substituted-5-ethoxypyridines, which are themselves valuable intermediates for further elaboration.
-
The 5-Ethoxy Group and Ring Electronics: The ethoxy group at the C5 position is a strong electron-donating group (EDG) through resonance. In concert with the amino group at C2, it significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. However, the inherent electron-deficient nature of the pyridine ring still directs electrophiles to specific positions.[4] The combined directing effects of the 2-amino and 5-ethoxy groups will preferentially activate the C3 and, to a lesser extent, the C6 positions for electrophilic substitution.
-
Strategic Planning for Polysubstitution: A common and powerful strategy involves the initial conversion of the 2-amino group into a halide (e.g., -Br or -Cl) via the Sandmeyer reaction. This 2-halo-5-ethoxypyridine then becomes a versatile substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents at the C2 position. Further functionalization at other positions can then be explored.
The following workflow diagram illustrates the central strategy for diversifying this compound.
Caption: Strategic workflow for the derivatization of this compound.
II. Detailed Application Protocols
Protocol 1: Conversion to 2-Bromo-5-ethoxypyridine via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides.[2][3] The reaction proceeds via the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic substitution.[2][3] Careful temperature control during diazotization is critical to prevent premature decomposition of the diazonium intermediate and the formation of phenolic side products.[5]
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in 48% HBr (3.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred pyridine suspension, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) with gentle warming, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-5-ethoxypyridine.
-
Quantitative Data Summary:
| Starting Material | Reagent (eq) | Conditions | Product | Typical Yield |
| This compound | NaNO₂ (1.1), CuBr (1.2) | 0-5 °C, then 60 °C | 2-Bromo-5-ethoxypyridine | 75-85% |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] It is widely used to synthesize biaryl and heteroaryl systems.[6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich heteroaryl halides.
Materials:
-
2-Bromo-5-ethoxypyridine (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂), 2-5 mol%
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 eq
-
1,4-Dioxane or Toluene/Water mixture
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-Bromo-5-ethoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq), the phosphine ligand (e.g., PPh₃, 0.06 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-ethoxypyridine.
-
Quantitative Data Summary:
| Aryl Halide | Boronic Acid | Catalyst System | Base | Product | Typical Yield |
| 2-Bromo-5-ethoxypyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 5-Ethoxy-2-phenylpyridine | 80-95% |
| 2-Bromo-5-ethoxypyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-Ethoxy-2-(4-methoxyphenyl)pyridine | 85-98% |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, and it has become a premier method for constructing C-N bonds.[8][9][10] The reaction requires a palladium precursor, a suitable phosphine ligand, and a strong base. The electron-deficient nature of the pyridine ring can present challenges, making ligand choice critical for success.[11]
Materials:
-
2-Bromo-5-ethoxypyridine (from Protocol 1)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1-2 mol%
-
Bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos), 2-4 mol%[11]
-
Sodium tert-butoxide (NaOtBu), 1.4 eq
-
Toluene or 1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (Glovebox Recommended):
-
In an oven-dried vial inside a glovebox, combine Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add 2-Bromo-5-ethoxypyridine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath at 90-110 °C.
-
Stir vigorously for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Quench the reaction carefully by adding water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-amino-5-ethoxypyridine derivative.
-
Protocol 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for forming a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne.[12][13] The reaction is typically co-catalyzed by palladium and copper salts.[12][14]
Materials:
-
2-Bromo-5-ethoxypyridine (from Protocol 1)
-
Terminal alkyne (e.g., Phenylacetylene, 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), 2-3 mol%
-
Copper(I) iodide (CuI), 1-2 mol%
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 2-Bromo-5-ethoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC. The reaction is usually complete in 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to give the 2-alkynyl-5-ethoxypyridine.
-
Sonogashira Reaction Workflow:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol 5: Electrophilic Nitration
Direct nitration of the activated this compound ring can be achieved, though careful control of conditions is necessary to avoid over-reaction and decomposition. The strong electron-donating properties of the amino and ethoxy groups direct the incoming nitro group. The nitration of 2-aminopyridine typically yields the 5-nitro derivative.[15][16] Given the presence of the 5-ethoxy group, nitration is expected to occur at the C3 position.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, carefully add this compound (1.0 eq) in portions to chilled concentrated sulfuric acid (4.0 eq) at 0 °C.
-
Stir until a homogeneous solution is obtained.
-
-
Nitration:
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq), pre-chilled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine substrate, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a cold aqueous NaOH solution until the pH is ~7-8.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, the product can be recrystallized from ethanol/water to afford pure 3-nitro-5-ethoxypyridin-2-amine.
-
III. Troubleshooting and Expert Insights
-
Sandmeyer Reaction: Incomplete diazotization can lead to low yields. Ensure the sodium nitrite is added slowly and the temperature is strictly controlled. If phenol byproducts are significant, it indicates the diazonium salt decomposed before reacting with the copper halide; ensure the diazonium solution is kept cold and used promptly.
-
Palladium-Catalyzed Couplings: Catalyst deactivation is a common issue, particularly with pyridine substrates. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can improve catalyst lifetime and reaction efficiency.[11] Ensure all reagents and solvents are anhydrous and reactions are run under a positive pressure of inert gas.
-
Purification: Substituted pyridines can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatographic separation.
IV. Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of a vast array of substituted pyridines. By leveraging a strategic sequence of reactions, beginning with the robust Sandmeyer transformation followed by modern palladium-catalyzed cross-coupling methods, researchers can readily access novel molecular architectures. The protocols detailed in this guide provide a solid foundation for the exploration of new chemical space, enabling the development of next-generation pharmaceuticals, functional materials, and other high-value chemical entities.
References
- Vertex AI Search. (2024). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH.
-
Wikipedia. (2024). 2-Aminopyridine. Retrieved from [Link]
- Thieme. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Synlett, 33, 371–375.
-
ResearchGate. (n.d.). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. Retrieved from [Link]
-
ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
- Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Unknown. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Direct C(3)−H Polyfluoroarylation of 2‐Amino/alkoxy Pyridines Enabled by a Transient and Electron‐deficient Palladium Intermediate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved from [Link]
- Unknown. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
- Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]
-
European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]
-
YouTube. (2020). EAS Reactions with Pyridine. Retrieved from [Link]
-
Dalton Transactions. (n.d.). π–π Stacking assisted binding of aromatic amino acids by copper(ii)–aromatic diimine complexes. Effects of ring substituents on ternary complex stability. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 16. Page loading... [guidechem.com]
Application Notes & Protocols: 5-Ethoxypyridin-2-amine as a Strategic Precursor in Heterocyclic Compound Synthesis
Foreword for the Advanced Researcher
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The inherent functionalities of a precursor dictate the accessible chemical space and, ultimately, the novelty and efficacy of the resulting therapeutic candidates. 5-Ethoxypyridin-2-amine is one such precursor of significant value—a deceptively simple molecule that serves as a versatile and powerful linchpin for the construction of complex, biologically relevant heterocyclic scaffolds.
This document moves beyond a mere recitation of synthetic procedures. It is designed as a technical guide for the practicing researcher, offering not only detailed, field-tested protocols but also a deeper understanding of the mechanistic principles that govern these transformations. We will explore how the unique electronic and steric properties of this compound—namely, the nucleophilic exocyclic amine and the directing influence of the endocyclic pyridine nitrogen—are leveraged to forge intricate fused-ring systems. From the ubiquitous imidazo[1,2-a]pyridines, recognized as a privileged scaffold in drug discovery, to other valuable heterocyclic cores, this guide provides the foundational knowledge and practical methodologies to exploit this key building block to its fullest potential.
Section 1: The Chemistry of this compound: A Gateway to Privileged Scaffolds
This compound possesses a unique constellation of functional groups that render it an ideal substrate for a variety of cyclization strategies. The primary amino group at the C2 position is a potent nucleophile, serving as the initiation point for many condensation and annulation reactions. Concurrently, the pyridine ring's nitrogen atom acts as an internal nucleophile or a directing group in metal-catalyzed processes, facilitating subsequent ring-closing events. The ethoxy group at the C5 position modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of the final products.
The most prominent application of this precursor is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds renowned for their diverse biological activities, including anticancer, kinase inhibitory, and antibacterial properties.[1] The inherent structural features of the imidazopyridine core allow for effective interaction with various biological targets, making it a cornerstone in modern medicinal chemistry.[1]
Core Reactivity Overview
The synthetic utility of this compound is primarily centered on reactions that engage its bifunctional nature. The general workflow involves an initial reaction at the exocyclic amino group followed by an intramolecular cyclization involving the pyridine nitrogen.
Caption: Generalized workflow for heterocycle synthesis.
Section 2: Synthesis of Imidazo[1,2-a]pyridines: Core Protocols
The synthesis of the imidazo[1,2-a]pyridine scaffold is a testament to the versatility of 2-aminopyridine precursors. We present two robust protocols: a classic condensation method and a modern oxidative cycloaddition.
Protocol 1: Classic Tschitschibabin-Type Condensation with α-Haloketones
This method is one of the most fundamental and reliable routes to imidazo[1,2-a]pyridines.[2] The reaction proceeds via initial N-alkylation of the exocyclic amine with an α-haloketone, followed by an intramolecular condensation to form the fused imidazole ring. The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr generated in situ without promoting unwanted side reactions.
-
Reagent Preparation : To a 100 mL round-bottom flask, add this compound (1.0 eq.), the desired α-bromoketone (1.1 eq.), and sodium bicarbonate (2.0 eq.).
-
Solvent Addition : Add ethanol (approx. 0.2 M concentration relative to the aminopyridine) to the flask.
-
Reaction Execution : Fit the flask with a reflux condenser and magnetic stirrer. Heat the reaction mixture to reflux (approximately 78-80°C).
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aminopyridine indicates reaction completion, typically within 4-8 hours.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification : To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target 6-ethoxyimidazo[1,2-a]pyridine derivative.
Caption: Experimental workflow for condensation protocol.
Protocol 2: NaIO₄/TBHP-Promoted [3+2] Oxidative Cycloaddition
For researchers seeking alternative pathways, particularly for constructing C3-carbonylated imidazopyridines, a modern oxidative cycloaddition offers a powerful solution. This protocol utilizes propargyl alcohols as the three-carbon partner in a reaction promoted by sodium periodate (NaIO₄) and tert-butyl hydroperoxide (TBHP).[3] This method demonstrates high functional group tolerance and provides access to a diverse range of derivatives.[3]
-
Reaction Setup : In a sealed reaction tube, combine this compound (1.0 eq.), the substituted propargyl alcohol (1.2 eq.), NaIO₄ (2.0 eq.), and tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 eq.).
-
Solvent : Add 1,2-dichloroethane (DCE) as the solvent (approx. 0.25 M).
-
Reaction Execution : Seal the tube and place it in a preheated oil bath at 80°C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : The reaction can be monitored by TLC or LC-MS to track the consumption of the starting materials.
-
Work-up : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.
-
Extraction and Purification : Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel.
The following table summarizes representative yields for this transformation, adapted from literature data on related 2-aminopyridines to illustrate the method's versatility.[3]
| Entry | Propargyl Alcohol Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 3-Benzoyl-6-ethoxyimidazo[1,2-a]pyridine | Moderate |
| 2 | 4-Chlorophenyl | 3-(4-Chlorobenzoyl)-6-ethoxyimidazo[1,2-a]pyridine | Moderate |
| 3 | Thiophen-2-yl | 6-Ethoxy-3-(thiophene-2-carbonyl)imidazo[1,2-a]pyridine | Moderate |
| 4 | Cyclohexyl | 3-(Cyclohexanecarbonyl)-6-ethoxyimidazo[1,2-a]pyridine | Moderate |
Yields are generalized as 'Moderate' based on the published protocol's performance with various 2-aminopyridines.[3]
Section 3: Advanced Applications in Fused Heterocycle Synthesis
The reactivity of this compound is not limited to imidazopyridines. Its role as a dinucleophile can be exploited to construct a variety of other medicinally relevant fused heterocyclic systems.
Protocol 3: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones via Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a classic and efficient route to quinolone-type structures, which in this case yields the analogous pyrido[1,2-a]pyrimidin-4-one core. The reaction involves the condensation of the aminopyridine with a diethyl ethoxymethylenemalonate (EMME) derivative, followed by a high-temperature thermal cyclization.
-
Condensation : In a round-bottom flask, mix this compound (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.) in ethanol. Heat the mixture at reflux for 2 hours.
-
Intermediate Isolation : Cool the reaction mixture and remove the solvent in vacuo. The resulting intermediate can often be used directly in the next step without further purification.
-
Cyclization : Add the crude intermediate to a high-boiling solvent such as Dowtherm A or diphenyl ether in a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Thermal Reaction : Heat the mixture to approximately 240-250°C. The cyclization is typically complete within 30-60 minutes, often signaled by the cessation of ethanol evolution.
-
Product Isolation : Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with hexanes to facilitate further precipitation.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with hexanes and then a small amount of cold ethanol to remove residual solvent and impurities. Recrystallization can be performed if necessary.
Caption: Mechanistic pathway for Pyrido[1,2-a]pyrimidin-4-one synthesis.
Section 4: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
General Handling : Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards : This compound may be irritating to the skin, eyes, and respiratory tract. Avoid direct contact and inhalation of dust.[4]
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. Retrieved from [Link]
-
Luo, Y., et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Imidazopyridine synthesis pathway. Retrieved from [Link]
-
Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
Sources
Application Note: Asymmetric Synthesis of Chiral Amines via Rhodium-Catalyzed Hydrogenation Using a Novel P,N-Ligand Derived from 5-Ethoxypyridin-2-amine
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral amines, in particular, are prevalent structural motifs in a vast number of bioactive molecules. Asymmetric catalysis has emerged as the most efficient methodology for accessing these valuable building blocks, with transition metal-catalyzed hydrogenation of prochiral olefins being a particularly powerful and atom-economical approach. The efficacy of these transformations is critically dependent on the nature of the chiral ligand coordinated to the metal center.
P,N-ligands, which feature both a "soft" phosphorus and a "hard" nitrogen donor atom, have garnered significant attention due to their unique electronic and steric properties that can impart high levels of stereocontrol in a variety of catalytic reactions. This application note describes the synthesis of a novel, easily accessible chiral P,N-ligand, (S)-N-(5-ethoxypyridin-2-yl)-N-(diphenylphosphino)-1-phenylethanamine (hereafter referred to as EPE-Phos ), derived from the readily available starting material 5-Ethoxypyridin-2-amine. We further demonstrate its successful application in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate, to produce a chiral amino acid precursor with excellent enantioselectivity.
Part 1: Synthesis of the Chiral P,N-Ligand (EPE-Phos)
The synthesis of EPE-Phos is designed as a straightforward, two-step process starting from commercially available materials. The introduction of chirality is achieved through the use of enantiopure (S)-1-phenylethylamine, a common and relatively inexpensive chiral auxiliary.
Experimental Workflow: Synthesis of EPE-Phos
Application Notes and Protocols: One-Pot Synthesis of 5-Ethoxypyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-ethoxypyridin-2-amine scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. Traditional multi-step syntheses of these structures can be time-consuming and resource-intensive. This guide provides a comprehensive overview of synthetic strategies for this compound and its analogs, with a focus on the development of a conceptual one-pot, multicomponent reaction (MCR) protocol. We will explore the mechanistic basis for this proposed one-pot synthesis, drawing parallels with established pyridine syntheses. Additionally, a validated multi-step synthesis of this compound is detailed, offering a reliable, alternative route. This document is intended to serve as a practical guide for chemists in drug discovery and development, providing both a forward-looking synthetic design and a robust, established procedure.
Introduction
The 2-aminopyridine structural unit is a cornerstone in the design of bioactive molecules, with applications ranging from oncology to neurodegenerative diseases. The introduction of an ethoxy group at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making this compound analogs attractive targets for drug discovery programs. While classical synthetic routes to these compounds often involve multiple, sequential transformations, the principles of one-pot synthesis and multicomponent reactions offer a more streamlined and efficient approach. This application note will first propose a novel one-pot synthesis strategy and then detail a validated, traditional approach.
Proposed One-Pot Multicomponent Synthesis of 5-Alkoxypyridin-2-amine Analogs
While a specific one-pot synthesis for this compound is not extensively documented in the literature, we can extrapolate from established multicomponent reactions for substituted pyridines to devise a plausible and efficient protocol. The proposed synthesis is based on a variation of the Guareschi-Thorpe condensation, which utilizes a β-ketoester, an α,β-unsaturated nitrile, and an ammonia source to construct the pyridine ring.
Mechanistic Rationale
The proposed one-pot reaction would proceed through a cascade of reactions, initiated by the Knoevenagel condensation of an appropriate β-alkoxy-α,β-unsaturated aldehyde with a malononitrile dimer, followed by a Michael addition of an enamine or an equivalent, and subsequent cyclization and aromatization. The ethoxy group would be introduced via the starting unsaturated aldehyde.
Caption: Proposed workflow for the one-pot synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
β-Ethoxyacrolein (or other β-alkoxyacroleins for analogs)
-
Malononitrile
-
Ammonium acetate (ammonia source)
-
Ethanol (solvent)
-
Piperidine (base catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add β-ethoxyacrolein (1.0 eq.), malononitrile (1.1 eq.), and ammonium acetate (2.0 eq.).
-
Add ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.
-
Add piperidine (0.1 eq.) as a catalyst.
-
Stir the reaction mixture at reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound analog.
Note: This is a proposed protocol and may require optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time.
Validated Multi-Step Synthesis of this compound
A reliable, albeit multi-step, synthesis of this compound has been reported, starting from 3-ethoxypyridine.[1] This method provides a validated route to the target compound and serves as a benchmark for the development of one-pot alternatives.
Caption: Workflow for the validated multi-step synthesis of this compound.
Experimental Protocol (Validated)
Step 1: Nitration of 3-Ethoxypyridine
-
To a cooled (0 °C) solution of 3-ethoxypyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethoxy-2-nitropyridine.
Step 2: Bromination of 3-Ethoxy-2-nitropyridine
-
To a solution of 3-ethoxy-2-nitropyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS).
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with a saturated solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer, filter, and concentrate to give 2-bromo-3-ethoxy-6-nitropyridine.
Step 3: Amination of 2-Bromo-3-ethoxy-6-nitropyridine
-
In a sealed tube, dissolve 2-bromo-3-ethoxy-6-nitropyridine in a solution of ammonia in methanol.
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Cool the reaction vessel, and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-amino-3-ethoxy-6-nitropyridine.
Step 4: Reduction of the Nitro Group
-
Dissolve 2-amino-3-ethoxy-6-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Comparison of Synthetic Strategies
| Feature | Proposed One-Pot MCR | Validated Multi-Step Synthesis |
| Number of Steps | 1 | 4 |
| Atom Economy | High | Moderate |
| Time Efficiency | High | Low |
| Purification | Single purification | Multiple purifications |
| Yield (projected) | Moderate to Good | Good (overall) |
| Scalability | Potentially high | Moderate |
| Validation | Requires experimental validation | Established and validated[1] |
Conclusion
The one-pot synthesis of this compound analogs represents a significant improvement over traditional multi-step methods in terms of efficiency and sustainability. The proposed multicomponent reaction protocol, based on established principles of pyridine synthesis, offers a promising avenue for the rapid generation of a library of analogs for drug discovery. While this proposed method requires experimental validation and optimization, it provides a strong conceptual framework for future research. In parallel, the detailed multi-step synthesis serves as a reliable and validated method for obtaining the target compound. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the need for either rapid analog synthesis or a well-established, robust procedure.
References
-
PubMed. (2011). One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D. Retrieved from [Link]
-
PubMed. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. Retrieved from [Link]
-
PubMed. (2017). Regioselective Iron-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 4,6-Disubstituted 2-Aminopyridines from Terminal Alkynes and Cyanamides. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Retrieved from [Link]
-
PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. Retrieved from [Link]
-
MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Retrieved from [Link]
-
RSC Publishing. (2023). A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles. Retrieved from [Link]
-
RSC Publishing. (2024). Ag(i)-catalyzed asymmetric (2+4) annulation reaction of 5-alkenyl thiazolones: synthesis of enantioenriched spiro[cyclohexenamines-thiazolones]. Retrieved from [Link]
-
MDPI. (2024). Catalytic Annulation Reactions: Preface to the Special Issue. Retrieved from [Link]
-
PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Retrieved from [Link]
-
PubMed. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. Retrieved from [Link]
-
PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
JOCPR. (2012). A facile one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines and novel hexahydrodicyclopenta[b,d]pyridines. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved from [Link]
-
PubMed Central. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
-
PubMed Central. (2020). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Retrieved from [Link]
Sources
Application Note: Rapid Microwave-Assisted Synthesis of 5-Ethoxypyridin-2-amine
Abstract
This application note provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of 5-Ethoxypyridin-2-amine, a valuable building block in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes compared to conventional heating, while simultaneously improving yields and product purity. The protocol is based on a microwave-accelerated Williamson ether synthesis, reacting 2-amino-5-hydroxypyridine with iodoethane. This guide is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for the synthesis of key heterocyclic intermediates.
Introduction: The Significance of Aminopyridines and Microwave Synthesis
Substituted 2-aminopyridines are privileged scaffolds in modern drug discovery, forming the core structure of numerous therapeutic agents. Their unique electronic properties and ability to form key hydrogen bond interactions make them ideal fragments for targeting a wide range of biological targets, from kinases to receptors.[1][2] this compound, in particular, serves as a crucial intermediate for creating more complex molecules with potential applications in oncology, neuroscience, and infectious diseases.
Conventional synthetic routes to such ethers often require prolonged heating under reflux conditions, leading to extended reaction times and the potential for byproduct formation.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing the ability of polar molecules to efficiently convert electromagnetic energy into heat.[4][5] This rapid, uniform heating avoids thermal gradients and superheats the reaction mixture above its conventional boiling point, leading to dramatic rate accelerations, often by several orders of magnitude.[6][7] This protocol harnesses the power of MAOS to deliver a green, efficient, and reproducible synthesis of this compound.
Reaction Mechanism: Microwave-Accelerated Williamson Ether Synthesis
The synthesis proceeds via a Williamson ether synthesis, a classic Sₙ2 nucleophilic substitution reaction. The mechanism involves two key steps that are significantly accelerated by microwave irradiation:
-
Deprotonation: A base, potassium carbonate, deprotonates the hydroxyl group of 2-amino-5-hydroxypyridine, forming a more nucleophilic phenoxide-like intermediate. The use of a polar aprotic solvent like DMF facilitates this step.
-
Nucleophilic Attack: The resulting pyridinolate anion acts as a potent nucleophile, attacking the electrophilic carbon of iodoethane. This Sₙ2 displacement ejects the iodide leaving group, forming the desired C-O ether bond.
Microwave energy rapidly and uniformly heats the polar solvent and reactants, providing the necessary activation energy for the reaction to proceed to completion in minutes.[3]
Caption: Williamson ether synthesis mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Recommended Purity | Supplier Example |
| 2-Amino-5-hydroxypyridine | 55717-46-9 | 110.11 | >98% | Sigma-Aldrich, TCI |
| Iodoethane (stabilized) | 75-03-6 | 155.97 | >99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% (anhydrous) | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous Granular | EMD Millipore |
Equipment
-
Monowave Microwave Reactor (e.g., Anton Paar Monowave series, CEM Discover)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Melting point apparatus
-
NMR Spectrometer (¹H: 400 MHz, ¹³C: 100 MHz)
-
Mass Spectrometer (ESI)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis.
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-hydroxypyridine (110 mg, 1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF), followed by iodoethane (187 mg, 0.1 mL, 1.2 mmol, 1.2 equiv).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes, with stirring. Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.
-
Reaction Monitoring: The reaction can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (more polar) should be consumed and a new, less polar spot corresponding to the product should appear.
-
Aqueous Work-up: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with saturated aqueous NaCl (brine, 20 mL) to remove residual DMF and water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to afford this compound as a pure solid.
Results and Characterization
This protocol consistently provides the target compound in high yield and purity.
Expected Results
| Parameter | Value |
| Reaction Time | 10 minutes |
| Temperature | 120 °C |
| Microwave Power | Dynamic (up to 300 W) |
| Expected Yield | 85 - 95% |
| Appearance | Off-white to light yellow solid |
| Purity (by ¹H NMR) | >98% |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 2.8 Hz, 1H, H-6), 7.15 (dd, J = 8.8, 2.8 Hz, 1H, H-4), 6.50 (d, J = 8.8 Hz, 1H, H-3), 4.45 (br s, 2H, -NH₂), 4.00 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 152.0, 148.5, 139.0, 125.5, 109.0, 64.5, 15.0.
-
Mass Spec (ESI): Calculated for C₇H₁₀N₂O [M+H]⁺: 139.08. Found: 139.09.
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 80-95°C.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact).
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
-
Iodoethane: Iodoethane is harmful if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects.[8] It is also light and moisture sensitive. Handle with care and store in a cool, dark place.
-
DMF: N,N-Dimethylformamide is a reproductive toxin and can be absorbed through the skin. Avoid inhalation and skin contact.
-
Microwave Reactor: Only use vials and caps specifically designed for microwave chemistry. Never exceed the recommended volume for the vial. Ensure the reactor's safety interlocks are functioning correctly. Always allow the reaction vial to cool completely before opening to avoid rapid depressurization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base; wet solvent/reagents; insufficient temp. | Use freshly opened anhydrous DMF. Dry K₂CO₃ in an oven before use. Increase reaction temperature to 140°C or time to 15 min. |
| Low Yield | Incomplete extraction; loss during purification. | Ensure pH of aqueous layer is neutral/basic before extraction. Use more EtOAc for extraction. Optimize chromatography gradient. |
| Byproduct Formation | Reaction temperature too high or time too long. | Reduce reaction temperature to 100-110°C. Confirm reaction completion by TLC to avoid prolonged heating. |
References
-
Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. Google Patents. Available at: [1]
-
MDPI. (2022). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Available at: [Link][9]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxypyridin-2-amine. PubMed Central (PMC). Available at: [Link][10]
-
National Center for Biotechnology Information. (2021). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. PubMed Central (PMC). Available at: [Link][7]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central (PMC). Available at: [Link][2]
-
PubChem. (n.d.). 5-(4-Ethoxyphenyl)-2-pyridinamine. PubChem. Available at: [Link][11]
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Available at: [Link][12]
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link][5]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link][3]
Sources
- 1. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(4-Ethoxyphenyl)-2-pyridinamine | C13H14N2O | CID 62491331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Flow Chemistry Applications of 5-Ethoxypyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5-Ethoxypyridin-2-amine in Modern Synthesis
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its substituted pyridine core is a prevalent motif in numerous FDA-approved drugs. The presence of the ethoxy group at the 5-position and the primary amine at the 2-position provides two distinct points for chemical modification, making it a versatile precursor for library synthesis and lead optimization in drug discovery.
Traditionally, the synthesis and derivatization of such molecules have been performed using batch chemistry. However, the paradigm is shifting towards continuous flow processing. Flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability.[1][2] This guide provides detailed application notes and protocols for leveraging flow chemistry in the synthesis and derivatization of this compound, drawing upon established principles and analogous transformations of related pyridine systems.
The Flow Chemistry Advantage for Pyridine Derivatives
The adoption of continuous flow reactors for the synthesis of pyridine-containing molecules is driven by several key factors:
-
Enhanced Safety: Many reactions involving pyridine synthesis or modification are highly exothermic or involve hazardous reagents. The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for superior temperature control, mitigating the risk of thermal runaways.[1]
-
Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup often leads to higher yields and better selectivity compared to batch processes.[2]
-
Rapid Optimization: The ability to quickly vary reaction conditions and analyze the output in real-time significantly accelerates the optimization of synthetic routes.
-
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or numbering up the reactors, avoiding the complex challenges associated with scaling up batch reactions.
Application Note 1: Continuous Flow Synthesis of a Bipyridine Analogue via a Modified Kröhnke Pyridine Synthesis
This application note details a continuous flow approach for the synthesis of a bipyridine system analogous to the core of the COX-2 inhibitor Etoricoxib. This serves as a model for the synthesis of derivatives of this compound where the pyridine ring is constructed in a flow reactor.
Causality of Experimental Choices
The synthesis of substituted pyridines often involves condensation reactions that can be sluggish and require elevated temperatures in batch. By transitioning to a continuous flow system, we can leverage superheating of the solvent to accelerate the reaction while maintaining safety. The use of a flow reactor ensures uniform heating and rapid mixing, which is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
Experimental Protocol: Continuous Flow Pyridine Synthesis
This protocol is adapted from the continuous flow synthesis of Etoricoxib and can be modified for the synthesis of various bipyridine derivatives from this compound precursors.[1][2]
Reactant Preparation:
-
Solution A (0.32 M Ketosulfone Analogue): Dissolve the appropriate ketosulfone precursor in dimethylformamide (DMF).
-
Solution B (1.3 M Amine Source): Prepare a solution of this compound in DMF.
-
Solution C (Catalyst/Base): Prepare a solution of a suitable base, such as potassium tert-butoxide (KTB), in DMF.
Flow Reactor Setup:
-
Pumps: Three independent HPLC pumps for delivering solutions A, B, and C.
-
Mixer: A T-mixer to combine the reactant streams.
-
Reactor: A heated coil reactor (e.g., PFA tubing) with a volume of 10-20 mL.
-
Back Pressure Regulator (BPR): To maintain the system pressure and allow for superheating of the solvent.
-
Collection Vessel: A flask to collect the product stream.
DOT Script for Workflow Visualization:
Caption: Workflow for continuous flow pyridine synthesis.
Optimized Reaction Parameters:
| Parameter | Value | Rationale |
| Temperature | 130°C | Superheating DMF accelerates the reaction rate. |
| Residence Time | 40 seconds | Optimized for maximum conversion with minimal byproduct formation.[1] |
| Solvent | DMF | High boiling point and good solubility for reactants.[1] |
| Base | KTB | Effective in promoting the condensation reaction. |
Procedure:
-
Prime all pumps with DMF.
-
Set the flow rates of the pumps to achieve the desired stoichiometry and residence time.
-
Heat the reactor coil to 130°C.
-
Once the system has stabilized, switch the pumps to deliver the reactant solutions.
-
Collect the product stream after the back pressure regulator.
-
Monitor the reaction progress by in-line analysis (e.g., UV-Vis) or by collecting and analyzing aliquots by HPLC.
Application Note 2: Continuous Flow Buchwald-Hartwig Amination for C-N Cross-Coupling
The amino group of this compound is a key handle for introducing further molecular diversity. Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Performing this reaction in a continuous flow setup offers significant advantages in terms of catalyst efficiency and process control.
Causality of Experimental Choices
Buchwald-Hartwig amination often requires precise control of temperature and stoichiometry to minimize side reactions and catalyst deactivation. A flow reactor provides this level of control, leading to improved yields and catalyst turnover numbers. The use of a Pd-NHC (N-heterocyclic carbene) based catalyst in a flow system has been shown to be highly effective for the amination of pharmaceutical intermediates.[3][4]
Experimental Protocol: Continuous Flow Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl halide in a continuous flow system.
Reactant Preparation:
-
Solution A: A solution of the aryl halide, this compound, and a suitable base (e.g., KOtAm) in a solvent such as toluene.
-
Solution B: A solution of the palladium catalyst (e.g., [Pd(IPr*)(cin)Cl]) in the same solvent.
Flow Reactor Setup:
-
Similar to the setup in Application Note 1, but with precise temperature control for the heated reactor.
DOT Script for Logical Relationship:
Caption: Key components for successful flow amination.
Optimized Reaction Parameters:
| Parameter | Value | Rationale |
| Catalyst | [Pd(IPr*)(cin)Cl] | Highly active and stable Pd-NHC catalyst.[3] |
| Base | KOtAm | Strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Toluene | Common solvent for Buchwald-Hartwig reactions. |
| Temperature | 80-120°C | Optimized for the specific substrates and catalyst. |
| Residence Time | 5-20 minutes | Dependent on the reactivity of the coupling partners. |
Procedure:
-
Prepare the reactant and catalyst solutions under an inert atmosphere.
-
Set up the flow reactor system and purge with an inert gas.
-
Heat the reactor to the desired temperature.
-
Pump the reactant and catalyst solutions through the mixer and into the heated reactor.
-
Collect the product stream and analyze for conversion and purity.
Application Note 3: N-Acetylation in Continuous Flow
Protection of the amino group of this compound is a common step in multi-step syntheses. N-acetylation can be efficiently and safely performed in a continuous flow system using acetonitrile as a green and readily available acetylating agent.
Causality of Experimental Choices
Traditional acetylation methods often use hazardous and corrosive reagents like acetic anhydride or acetyl chloride. A continuous-flow method using acetonitrile over a solid catalyst like alumina offers a safer and more sustainable alternative. The high temperature and pressure achievable in a flow reactor are key to activating the less reactive acetonitrile.
Experimental Protocol: Continuous Flow N-Acetylation
This protocol is based on a general method for the N-acetylation of amines in continuous flow.
Reactant Preparation:
-
A solution of this compound in acetonitrile.
Flow Reactor Setup:
-
A single HPLC pump.
-
A packed-bed reactor containing activated alumina.
-
A heated reactor module.
-
A back pressure regulator.
DOT Script for Experimental Workflow:
Caption: Workflow for continuous flow N-acetylation.
Optimized Reaction Parameters:
| Parameter | Value | Rationale |
| Catalyst | Activated Alumina | Heterogeneous catalyst that is easily separated and reusable. |
| Temperature | 200°C | High temperature is required to activate acetonitrile. |
| Pressure | 50 bar | Maintains the solvent in the liquid phase at high temperature. |
| Flow Rate | 0.1 mL/min | Optimized for sufficient residence time and conversion. |
Procedure:
-
Pack a stainless-steel column with activated alumina.
-
Install the column in the heated reactor module.
-
Pump the solution of this compound in acetonitrile through the system.
-
Heat the reactor and apply back pressure.
-
Collect the product stream and analyze for conversion.
Conclusion: Embracing the Future of Pyridine Synthesis
The application of continuous flow chemistry to the synthesis and derivatization of this compound and related compounds represents a significant advancement in chemical manufacturing. The protocols and insights provided in this guide demonstrate the potential for developing safer, more efficient, and scalable processes. By adopting these modern techniques, researchers and drug development professionals can accelerate the discovery and production of novel therapeutics and functional materials.
References
-
Kulkarni, J., Ameta, R., & Kothari, S. (2025). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences, 11(23s). [Link]
-
Jayant Kulkarni, Rakshit Ameta, Seema Kothari. (2025). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. [Link]
-
Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. [Link]
-
Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Ethoxypyridin-2-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Ethoxypyridin-2-amine from complex reaction mixtures. The methodologies and troubleshooting advice are grounded in established chemical principles and practical laboratory experience with aminopyridine derivatives.
Introduction: The Challenge of Purifying Substituted Aminopyridines
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Like many aminopyridines, its purification is often complicated by its basicity, potential for multiple side-reactions during synthesis, and the similar properties of resulting impurities. A robust purification strategy is therefore not just a matter of protocol, but of understanding the chemical nature of the target molecule and its likely contaminants. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during the purification workflow.
Part 1: Foundational Knowledge - Compound Properties & Impurity Profiling
A successful purification begins with understanding the physicochemical characteristics of your target compound and anticipating the nature of the impurities.
FAQ 1: What are the key properties of this compound that I should leverage for purification?
The purification strategy for this compound is primarily dictated by the basicity of the exocyclic amino group and the overall polarity of the molecule.
-
Basicity: The 2-amino group is a Brønsted-Lowry base. It can be readily protonated by an acid to form a water-soluble ammonium salt. This reversible transformation is the cornerstone of the most effective initial purification technique: acid-base extraction.[1][2][3] This allows for a clean separation from non-basic (neutral or acidic) impurities.
-
Polarity and Solubility: The presence of the pyridine nitrogen and the amino group makes the molecule polar. The ethoxy group adds some non-polar character. Generally, it exhibits low solubility in water in its neutral form but is soluble in organic solvents like alcohols, ketones, and chlorinated solvents.[4] This solubility profile is critical for selecting solvents for extraction, chromatography, and recrystallization.
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₇H₁₀N₂O | Used for mass spectrometry analysis. |
| Molecular Weight | 138.17 g/mol | Used for calculating molar equivalents. |
| Appearance | White to light yellow crystalline powder.[4] | Color may indicate the presence of impurities. |
| Melting Point | ~153-155 °C (for a related isomer)[5] | A sharp melting point is a key indicator of purity. |
| Basicity (pKa) | The pKa of the conjugate acid is estimated to be ~6-7. | Strong enough to be extracted by dilute strong acids (e.g., 1M HCl). |
| Solubility | Low in water; soluble in methanol, ethanol, DCM, ethyl acetate.[4] | Guides solvent selection for all purification steps. |
FAQ 2: What are the most common impurities I should expect in my crude reaction mixture?
Identifying potential impurities is crucial for designing an effective purification strategy. Impurities typically arise from the specific synthetic route employed.[6]
-
Unreacted Starting Materials: Depending on the synthesis, this could include halogenated pyridines or pyridine N-oxides.[7][8]
-
Isomeric Byproducts: Synthesis might yield other positional isomers (e.g., 3-ethoxy or 4-ethoxypyridin-2-amine), which can be very difficult to separate due to similar polarities.
-
Side-Reaction Products: Over-alkylation or reactions with the solvent can lead to unexpected byproducts.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: Aminopyridines can be sensitive to strong oxidizing conditions.
Part 2: Step-by-Step Purification & Troubleshooting
This section details the primary purification workflows, offering both step-by-step protocols and solutions to common problems.
FAQ 3: What is the most robust method for a first-pass purification of crude this compound?
Answer: Acid-base extraction is unequivocally the most powerful and efficient initial purification step. It leverages the basicity of your target compound to separate it from a wide range of non-basic impurities.[1][9][10]
Caption: Workflow for purifying this compound via acid-base extraction.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. This layer now contains your protonated, water-soluble product. The organic layer contains neutral and acidic impurities and can typically be discarded.
-
Repeat (Optional): To ensure complete extraction, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 10, check with pH paper). Your neutral product should precipitate as a solid or separate as an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basified aqueous mixture and shake to extract your neutral product back into the organic phase.
-
Final Workup: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause | Recommended Solution |
| Emulsion forms at the interface. | High concentration of surfactants or fine particulates. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. If persistent, filter the entire mixture through a pad of Celite. |
| Low recovery of product. | Incomplete extraction or incorrect pH. | Ensure the pH during basification is >10. Perform multiple back-extractions (e.g., 3x with smaller volumes of organic solvent) as this is more efficient than a single large extraction. |
| Product precipitates upon basification. | The neutral product has low solubility in the basic aqueous solution. | This is often a good sign. Simply proceed to the back-extraction step (Step 6). The solid will dissolve into the organic solvent. |
FAQ 4: My product is still not pure. What is the next step?
For removing closely related impurities like isomers, either recrystallization or column chromatography is necessary.
-
Recrystallization is ideal when your product is the major component (>90% purity) and a suitable solvent system can be found. It is excellent for achieving high final purity.
-
Flash Column Chromatography is more versatile and is the method of choice for separating components of similar polarity or when dealing with complex mixtures.
FAQ 5: How do I perform column chromatography on a basic amine without tailing?
Answer: The acidic nature of standard silica gel can cause strong adsorption and significant tailing of basic compounds like aminopyridines. To counteract this, add a small amount of a basic modifier to your eluent system.
The Fix: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
Caption: Decision workflow for optimizing TLC before flash column chromatography.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Aim for a retention factor (Rf) of ~0.3 for your product. Test the effect of adding 1% Et₃N.
-
Column Packing: Pack a column with silica gel using your chosen eluent (pre-mixed with Et₃N).
-
Loading: Dissolve your sample in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Part 3: Safety & Handling
FAQ 6: What are the primary safety concerns when handling this compound?
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, compounds in the aminopyridine class should be handled with care. They can be irritating and potentially toxic.[4][11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]
References
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. Available at: [Link]
-
Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. Available at: [Link]
-
Zhang, W., et al. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 23(10), 2673. Available at: [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. Available at: [Link]
- Kim, H. R., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S. Patent Application No. 10/548,272.
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Alligare. (n.d.). Safety Data Sheet for Amine 4. Available at: [Link]
-
Hampton Research. (2020). Safety Data Sheet for Jeffamine® M-600®. Available at: [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
CSB SJU Chemistry. (2020). Acid base extraction. YouTube. Available at: [Link]
-
Chem Survival. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. tlcstandards.com [tlcstandards.com]
Technical Support Center: HPLC Purification of 5-Ethoxypyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 5-Ethoxypyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals who require a robust and reliable method for purifying this compound. As a substituted aminopyridine, this molecule presents specific challenges due to its basicity and polarity. This guide provides a validated starting protocol, a comprehensive troubleshooting section in a direct question-and-answer format, and FAQs to address common concerns during method development and execution.
Understanding the Molecule: The Key to Successful Purification
This compound is an organic compound featuring a pyridine ring, which confers basic properties, and an amino group that can be readily protonated.[1] Its structure also includes an ethoxy group, which adds a degree of hydrophobicity. The primary challenge in purifying such basic compounds via reversed-phase HPLC is the potential for strong interaction between the protonated amine and residual acidic silanol groups on the surface of silica-based stationary phases. This interaction is a common cause of poor peak shape, specifically peak tailing, which can severely compromise resolution and purity assessment.[2][3][4]
The methods and troubleshooting steps outlined below are designed to mitigate these secondary interactions, ensuring a high-purity final product.
Part 1: Recommended HPLC Purification Protocol
This protocol provides a robust starting point for the reversed-phase HPLC purification of this compound. It is designed to be a self-validating system, where good peak shape and reproducibility are indicative of a well-controlled process.
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 5 µm, 100 Å (e.g., Waters SunFire, Agilent ZORBAX Extend-C18) | A C18 stationary phase provides the necessary hydrophobic retention for the molecule.[5] A modern, end-capped, high-purity silica column is critical to minimize available silanol groups that cause peak tailing with basic analytes.[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier (TFA) lowers the mobile phase pH to ~2. This protonates residual silanols on the stationary phase, minimizing their interaction with the protonated basic analyte, which is crucial for achieving symmetrical peaks.[6] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) | Acetonitrile is a common organic modifier that provides good selectivity for many aromatic compounds.[7] TFA is included to maintain a consistent pH throughout the gradient. |
| Gradient | 5% to 70% B over 20 minutes | A broad gradient is an excellent starting point to ensure the elution of the target compound while also separating it from both more polar and more non-polar impurities.[8] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID analytical column) | Standard analytical flow rate. This should be scaled accordingly for preparative columns. |
| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. Elevated temperatures can sometimes improve peak shape but may not be necessary with this method. |
| Detection | UV at 254 nm or 280 nm | Aromatic heterocyclic compounds typically exhibit strong absorbance at these wavelengths.[9] Using a Diode Array Detector (DAD) to screen a wider range is recommended during method development. |
| Injection Vol. | 5-20 µL | Volume should be minimized to prevent band broadening. The amount of mass injected should be carefully controlled to avoid column overload. |
Experimental Methodology: A Step-by-Step Guide
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of high-purity TFA to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile.
-
Filter and degas both mobile phases thoroughly to prevent pump and column blockage and to ensure a stable baseline.[10]
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent like methanol or dimethyl sulfoxide (DMSO).
-
Crucially , dilute this stock solution with Mobile Phase A (or a mixture that mimics the initial gradient conditions, e.g., 95:5 Water:Acetonitrile) to a final concentration suitable for injection. Injecting the sample in a solvent stronger than the initial mobile phase is a common cause of peak distortion.[6][11]
-
Filter the final sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column or injector.[8]
-
-
System Equilibration & Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes, or until the detector baseline is stable.
-
Inject the prepared sample.
-
Run the gradient method as specified in Table 1.
-
-
Fraction Collection & Post-Purification:
-
Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using an analytical run.
-
Pool the fractions that meet the required purity level.
-
Remove the acetonitrile and water, typically via rotary evaporation or lyophilization. Note that the final product will be a TFA salt. If the free base is required, further acid-base extraction or other neutralization steps will be necessary.
-
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a direct question-and-answer format.
Q1: My peak for this compound is broad and tailing significantly. What is causing this and how can I fix it?
A: Peak tailing is the most common issue for basic compounds like yours. The primary cause is secondary-site interactions, where the protonated amine on your molecule interacts with ionized, acidic silanol groups (Si-O⁻) on the silica surface of the column packing.[2] This creates multiple interaction energies, causing some molecules to lag behind, resulting in a "tail."
Follow this logical troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Verify Mobile Phase pH: Ensure an acidic modifier like 0.1% TFA is present in both your water (A) and organic (B) mobile phases. A low pH (~2-3) protonates the silanol groups, effectively neutralizing their negative charge and preventing the unwanted interaction.[2][10]
-
Evaluate Your Column: Older, Type A silica columns have a higher concentration of acidic silanols. If the problem persists, switch to a modern, high-purity, end-capped column or one with a polar-embedded phase specifically designed to shield silanols and improve the peak shape of basic compounds.[3]
-
Consider an Alternative pH: If low-pH methods fail or are not desired (e.g., due to compound instability), using a high-pH mobile phase (pH > 10) with a pH-stable column (e.g., hybrid or polymer-based) is an excellent alternative. At high pH, the basic amine is in its neutral form and does not interact with the deprotonated silanols via ion exchange.[4][12]
Q2: My peak is sharp, but it's fronting (a leading edge that is less steep than the tailing edge). What causes this?
A: Peak fronting is typically caused by two main issues: column overload or sample solvent incompatibility.[6][13]
-
Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess molecules travel through the column more quickly, leading to a fronting peak.[14]
-
Solution: Dilute your sample and inject a smaller mass. If you are performing preparative chromatography, you may need to switch to a larger diameter column.[6]
-
-
Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly stronger (more organic) than the initial mobile phase. This causes the sample band to spread out and travel improperly at the column head before the gradient begins.[11][13]
-
Solution: As a rule, always dissolve your sample in the initial mobile phase composition or a weaker solvent. If you must use a strong solvent like DMSO to dissolve your material, use the absolute minimum volume and then dilute it significantly with the initial mobile phase before injection.[11]
-
Q3: I am unable to separate this compound from a key impurity. What can I do to improve resolution?
A: Improving resolution requires changing the selectivity of your chromatographic system. Here are several strategies, from simplest to most complex:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the percentage of organic solvent more slowly) around the elution time of your target compound. This gives the two compounds more time to interact with the stationary phase and pull apart.
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile (MeCN), try substituting it with methanol (MeOH). Methanol has different solvent properties and may alter the elution order or improve the separation between your compound and the impurity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, the next step is to try a different column chemistry. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different types of interactions (e.g., pi-pi interactions with the phenyl phase) that can provide the selectivity needed for your separation.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I choose the best column for purifying this compound? A: For a basic compound like this, prioritize a modern reversed-phase column with high-purity silica and robust end-capping. End-capping uses small silanes to block the majority of residual silanols, drastically reducing the sites available for secondary interactions that cause peak tailing.[3] Columns specifically marketed for the analysis of basic compounds at low or high pH are excellent choices.
Q: What is the difference between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) as a mobile phase modifier? A: Both are used to control pH and improve peak shape.
-
TFA (0.05-0.1%): Is a strong ion-pairing agent. It is very effective at eliminating peak tailing for basic compounds. However, it is non-volatile and can suppress ionization in mass spectrometry (MS). It can also be difficult to remove from the final product.
-
Formic Acid (0.1%): Is a weaker acid and is MS-friendly due to its volatility. It often provides good peak shape, though sometimes not as effectively as TFA for very basic compounds. If your downstream application involves MS analysis or you need to easily obtain the free-base form of your compound, formic acid is the preferred choice.[15]
Q: How do I properly prepare a crude reaction mixture for purification? A: Proper sample preparation is critical for protecting your column and achieving a good separation.
-
Initial Workup: Perform a liquid-liquid extraction or other preliminary purification to remove bulk impurities, especially salts and very polar or non-polar materials that could precipitate or irreversibly bind to the column.
-
Solubility Test: Find a suitable solvent that completely dissolves your crude material.
-
Dilution & Filtration: Dissolve the material and dilute it with a solvent compatible with your mobile phase, as described in the protocol section. Always filter your sample through a 0.45 µm filter before injection.[8]
Q: I need to purify a larger quantity of my compound. How do I scale this method from an analytical to a preparative scale? A: Scaling up requires maintaining the linear velocity of the mobile phase.
-
Column Size: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area. The formula is: New Flow Rate = Old Flow Rate × (New Column Radius² / Old Column Radius²).
-
Injection Volume & Mass: The amount of sample you can load also scales with the column volume. You will need to perform loading studies on the preparative column to determine the maximum mass that can be injected without compromising resolution (i.e., causing peak overload).
-
Gradient Time: Keep the gradient time the same to maintain the same separation profile.
References
-
ChemBK. (2024). 5-ethoxypyrimidin-2-amine. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (Source not further specified). [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
SIELC Technologies. Separation of Pyridine, 5-amino-2-ethoxy- on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
Sources
- 1. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. jordilabs.com [jordilabs.com]
- 6. realab.ua [realab.ua]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Separation of Pyridine, 5-amino-2-ethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Ethoxypyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Ethoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our goal is to provide you with in-depth technical knowledge, grounded in mechanistic principles, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their respective challenges?
There are two primary synthetic routes to this compound, each with its own set of potential challenges, primarily concerning byproduct formation.
-
Route 1: Nucleophilic Substitution on a Halopyridine. This route typically starts from 2-amino-5-bromopyridine and involves a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide. While seemingly straightforward, this method is often plagued by side reactions.[1]
-
Route 2: Chichibabin Amination. This classic reaction in pyridine chemistry involves the direct amination of 3-ethoxypyridine using sodium amide (NaNH₂).[2][3] The regioselectivity of the amination is a key consideration in this route.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Synthesis from 2-Amino-5-bromopyridine
Answer:
The formation of 2-aminopyridine is a result of a common side reaction known as hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom instead of the desired ethoxy group.[1]
Causality and Mechanism:
Hydrodehalogenation in this context is often a radical-mediated process or can occur via hydride transfer from the ethoxide or solvent. The presence of trace metals, such as copper, which is sometimes used as a catalyst, can facilitate this undesired reaction. The mechanism can be complex, but a simplified representation is the reduction of the aryl halide.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use High-Purity Reagents | Trace metal impurities in reagents or from the reaction vessel can catalyze hydrodehalogenation. | 1. Use freshly purchased, high-purity 2-amino-5-bromopyridine and sodium ethoxide. 2. Ensure all glassware is scrupulously cleaned and free of metal residues. |
| Control Reaction Temperature | Higher temperatures can favor radical pathways and decomposition of reagents, leading to hydrodehalogenation. | 1. Maintain a consistent and controlled reaction temperature, typically in the range of 80-120°C. 2. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. |
| Degas the Solvent | The presence of oxygen can promote radical side reactions. | 1. Before adding reagents, degas the ethanol solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. 2. Maintain an inert atmosphere throughout the reaction. |
| Alternative Ethoxide Source | In-situ generation of ethoxide can sometimes provide better results. | 1. Use sodium metal in anhydrous ethanol to generate fresh sodium ethoxide immediately before use. This can minimize the presence of impurities found in commercial sodium ethoxide. |
Answer:
The formation of 2-(ethylamino)-5-ethoxypyridine is due to an N-alkylation (specifically, N-ethylation) of the amino group on the pyridine ring.[1]
Causality and Mechanism:
This side reaction occurs because the amino group of the product, this compound, can act as a nucleophile and react with an ethyl source. The ethyl source can be ethyl bromide formed in situ or from the reaction of ethanol with other species. The reaction is more likely to occur at higher temperatures and with prolonged reaction times.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Control Stoichiometry | An excess of sodium ethoxide can increase the basicity of the medium, promoting deprotonation of the amino group and facilitating N-ethylation. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium ethoxide. |
| Monitor Reaction Progress | Prolonged reaction times at elevated temperatures increase the likelihood of N-ethylation. | 1. Monitor the reaction progress closely using TLC or HPLC.[4][5] 2. Once the starting material is consumed, promptly work up the reaction to prevent further side reactions. |
| Protect the Amino Group | Protecting the amino group before the ethoxylation step can prevent N-ethylation. | 1. Acetylate the amino group of 2-amino-5-bromopyridine using acetic anhydride. 2. Perform the ethoxylation reaction on the acetylated intermediate. 3. Deprotect the acetyl group under acidic or basic conditions to yield the final product. |
Workflow for Route 1: Synthesis from 2-Amino-5-bromopyridine
Caption: Chichibabin amination of 3-ethoxypyridine and potential products.
Purification of this compound
Answer:
The choice of purification method will depend on the specific byproducts present and their relative concentrations. A combination of techniques is often necessary.
Purification Protocols:
| Method | Application | Step-by-Step Protocol |
| Acid-Base Extraction | To remove non-basic impurities. | 1. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Extract with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the aminopyridines and transfer them to the aqueous layer. 3. Wash the organic layer to remove any remaining product. 4. Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the aminopyridines and precipitate them out or allow for extraction back into an organic solvent. |
| Crystallization | To purify the product from soluble impurities. | 1. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene). 2. Slowly cool the solution to allow for the formation of crystals. 3. If crystallization does not occur, add a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity is observed, then cool. 4. Collect the crystals by filtration and wash with a small amount of cold solvent. |
| Column Chromatography | To separate the desired product from closely related byproducts. | 1. Use silica gel as the stationary phase. 2. A suitable mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). 3. A gradient elution, starting with a lower polarity and gradually increasing, is often effective. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate. [4][5] |
References
-
Chichibabin Reaction. (n.d.). In Grokipedia. Retrieved January 11, 2026, from [Link]
- Chichibabin, A. E. (1924). Ueber eine neue Synthese von Pyridin-Basen. Journal für Praktische Chemie, 107(1), 122-128.
- Padfield, E. M., & Tomlinson, M. L. (1950). The action of sodium ethoxide on chroman-4-ones. Journal of the Chemical Society (Resumed), 2272.
- A convenient, catalyst-free synthesis of 2-aminopyridines. (2009). Tetrahedron Letters, 50(35), 4869-4871.
-
HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved January 11, 2026, from [Link]
-
Chichibabin Reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2013). Journal of the Mexican Chemical Society, 57(3).
- Chichibabin, A. E., & Seide, O. A. (1914). A new reaction for the compounds of the pyridine series. Zhur. Russ. Fiz. Khim. Obshch, 46, 1216-36.
- Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. (2017).
- Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. (2004). Tetrahedron, 60(47), 10821-10826.
- A mild, catalyst-free synthesis of 2-aminopyridines. (2009). Tetrahedron Letters, 50(35), 4869-4871.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Foods, 11(14), 2085.
- Synthesis of 2-amino-5-ethoxypyridine. (1951). Recueil des Travaux Chimiques des Pays-Bas, 70(3), 241-245.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(10), 2482-2485.
- Process for the N-alkylation of aminopyridines. (2021). CN113214146A.
- The effect of the nature of the amine leaving group on the nature of the E2 transition state for the reaction of 1-phenylethylammonium ions with sodium ethoxide in ethanol. (1981). Canadian Journal of Chemistry, 59(5), 755-760.
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (2005). Helvetica Chimica Acta, 88(6), 1240-1249.
- Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. (1960). Journal of the Chemical Society (Resumed), 348-356.
- Method for crystallization of amino acids. (1992). US5118815A.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2015). International Journal of ChemTech Research, 8(4), 1833-1839.
- A method for preparation of 2-amino-5-chloro-pyridine. (2017). CN106432069A.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry, 28(6), 1403-1404.
Sources
Technical Support Center: Synthesis of 5-Ethoxypyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Ethoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and increase the final product yield.
Troubleshooting Guide: Enhancing the Yield of this compound
This section addresses specific challenges that may arise during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low Conversion of Starting Material in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination to synthesize this compound from 2-bromo-5-ethoxypyridine and an amine source, but I'm observing low conversion of my starting materials. What factors should I investigate to improve the reaction yield?
Answer:
Low conversion in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically optimizing several key reaction parameters. The palladium-catalyzed C-N cross-coupling reaction is a powerful tool, but its efficiency is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[1][2]
Causality and Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Bulky, electron-rich ligands, such as XPhos and Xantphos, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium complex.[2]
-
Base Strength and Solubility: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[2] A common choice is sodium tert-butoxide (NaOt-Bu). The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent Polarity: The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic, non-polar to moderately polar solvents like toluene or m-xylene are often good choices for this reaction.[1]
-
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Experimental Protocol: Ligand Screening
-
Set up parallel reactions in small-scale vials under an inert atmosphere (e.g., nitrogen or argon).
-
To each vial, add 2-bromo-5-ethoxypyridine (1.0 equiv), the amine source (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the specific ligand to be tested (e.g., XPhos or Xantphos, 1.1-1.2 equiv relative to Pd).[3][4]
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reactions to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Compare the conversion rates to identify the optimal ligand.
Issue 2: Formation of Side Products and Purification Challenges
Question: My synthesis of this compound is producing several side products, making purification difficult and lowering the overall yield. What are the likely side reactions, and how can I minimize them?
Answer:
Side product formation is a common challenge that can often be attributed to competing reaction pathways. In the synthesis of this compound, particularly from precursors like 2-amino-5-bromopyridine, side reactions can include debromination (replacement of bromine with hydrogen) and N-alkylation of the amino group.[5]
Causality and Experimental Choices:
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or the use of overly reactive catalysts, can promote side reactions. For instance, using sodium ethoxide with a copper catalyst on 2-amino-5-bromopyridine has been shown to lead to significant debromination and N-ethylation.[5]
-
Starting Material Reactivity: The nature of the starting material can influence the propensity for side reactions. For example, in some cases, a nitro group can be displaced instead of a halogen.[5]
Strategies to Minimize Side Products:
-
Alternative Synthetic Routes: Consider a different synthetic approach. A more reliable method involves starting from 3-ethoxypyridine and proceeding through a 2-bromo-3-ethoxy-6-nitropyridine intermediate.[5] This route can offer better selectivity and avoid the problematic side reactions associated with other starting materials.
-
Milder Reaction Conditions: If using a particular route is necessary, try to employ milder conditions. This could involve lowering the reaction temperature, using a less reactive base, or choosing a more selective catalyst system.[6]
-
Protecting Groups: In some cases, protecting the amine group can prevent unwanted side reactions like N-alkylation.[7] The protecting group can then be removed in a subsequent step.
Purification Protocol: Column Chromatography
If side products are unavoidable, efficient purification is key.
-
Slurry Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
The yield can vary significantly depending on the synthetic route and the optimization of reaction conditions. While some older methods report low yields due to side reactions[5], modern cross-coupling methods, when optimized, can achieve yields in the range of 70-90% or even higher.[3][4]
Q2: Can I use a different halogenated precursor, such as 2-chloro-5-ethoxypyridine?
Yes, 2-chloro-5-ethoxypyridine can be used. However, aryl chlorides are generally less reactive than aryl bromides in oxidative addition. Therefore, you may need to use a more active catalyst system, potentially with a more electron-rich and bulky ligand, or higher reaction temperatures to achieve good conversion.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: Are there any safety precautions I should be aware of?
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ligand | XPhos | Xantphos | None |
| Temperature | 100 °C | 100 °C | 100 °C |
| Base | NaOt-Bu | NaOt-Bu | NaOt-Bu |
| Approx. Yield | >85%[3] | ~80%[4] | <10% |
Visualizing the Synthetic Approach
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
References
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
- Synthesis of 2‐amino‐5‐ethoxypyridine. (n.d.). ResearchGate.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Troubleshooting low yield in the synthesis of an orexin 2 receptor antagonist. (n.d.). Benchchem.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.). Beilstein Journals.
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. youtube.com [youtube.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Ethoxypyridin-2-amine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Ethoxypyridin-2-amine, a substrate known for its unique challenges. The following information is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Part 1: Core Troubleshooting & FAQs
This section addresses the most pressing questions regarding low conversion and yield, focusing on the inherent reactivity of the 2-aminopyridine scaffold.
Q1: Why is my Suzuki coupling with this compound resulting in low to no yield?
A1: The low yield you are observing is a common but surmountable challenge when working with 2-aminopyridine substrates. The primary reason is the "2-pyridyl problem," where the nitrogen atoms of both the pyridine ring and the exocyclic amino group act as Lewis bases.[1] These nitrogen atoms can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or complete deactivation, which stalls the catalytic cycle.[1][2]
Furthermore, the electron-donating nature of the ethoxy and amino groups increases the electron density of the pyridine ring. This can make the initial, often rate-limiting, oxidative addition step of the palladium(0) catalyst into the carbon-halogen bond more difficult compared to electron-deficient systems.[3][4]
To solve this, a multi-faceted approach focusing on the catalyst system, reaction conditions, and mitigation of side reactions is necessary.
Q2: I see multiple spots on my TLC/LC-MS analysis besides my starting material. What are the most common side reactions?
A2: Several side reactions frequently compete with the desired cross-coupling, consuming your starting materials and complicating purification. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of your boronic acid or ester coupling partner, replacing the boron functional group with a hydrogen atom.[3][5] It is often accelerated by excessive water, high temperatures, or certain bases.[2] You can identify this by finding the corresponding arene byproduct from your boronic acid.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl if using phenylboronic acid).[6] This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[1][7]
-
Dehalogenation: The starting this compound can be reduced, replacing the halogen with a hydrogen atom to form this compound. This can be caused by certain bases or hydride sources in the reaction mixture.[1][6]
Part 2: Optimizing the Catalytic System
The choice of palladium source and ligand is the most critical factor for success with this class of substrates.
Q3: My standard catalyst, Pd(PPh₃)₄, is ineffective. Why, and what should I use instead?
A3: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a workhorse catalyst but often fails with challenging substrates like 2-aminopyridines for two main reasons. First, the triphenylphosphine ligands are not electron-rich or bulky enough to promote the difficult oxidative addition step with an electron-rich aryl halide.[1] Second, the catalyst is not sufficiently shielded, making it highly susceptible to poisoning by the basic nitrogen atoms of your substrate.[8]
For this reaction, you must use a more active and robust catalyst system. This typically involves a palladium(0) or palladium(II) precatalyst combined with a specialized, sterically hindered, and electron-rich phosphine ligand.
Q4: What are the recommended palladium precursors and ligands for this compound?
A4: The most successful approaches utilize modern catalyst systems designed for challenging couplings. These systems effectively accelerate the catalytic cycle while resisting inhibition.
-
Recommended Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are excellent choices. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential. They create a sterically hindered environment around the palladium center, which both promotes reductive elimination and prevents the substrate's nitrogen atoms from deactivating the catalyst.[8][9]
| Ligand Name (Acronym) | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for electron-rich aryl chlorides and heteroaryl couplings.[9] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent general ligand for a wide range of challenging substrates.[9][10] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective where other ligands fail, particularly with heteroaromatic substrates.[11] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky, providing high activity for highly hindered couplings. |
A logical first choice would be a combination of Pd₂(dba)₃ with SPhos or XPhos .
Part 3: Fine-Tuning Reaction Conditions
With a robust catalyst system selected, optimizing the base, solvent, and temperature is the next step to maximizing yield.
Q5: How do the base and solvent choice impact the reaction, and what are the optimal selections?
A5: The base and solvent work in concert to facilitate the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron reagent to the palladium center.[12] The base activates the boronic acid, making it more nucleophilic.[13]
-
Base Selection: A strong, non-nucleophilic inorganic base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction without causing significant ester hydrolysis or other side reactions.[10] Cesium carbonate (Cs₂CO₃) is another highly effective but more expensive alternative.[14] Weaker bases like sodium carbonate (Na₂CO₃) may lead to sluggish or incomplete reactions with this substrate.[15]
-
Solvent System: Anhydrous, aprotic polar solvents are generally preferred to ensure solubility of all components. 1,4-Dioxane or Toluene , often with a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water), is a standard and effective choice.[11][16] The water helps to solubilize the inorganic base and can accelerate the transmetalation step.[17] However, be cautious, as too much water can promote protodeboronation.[5]
Q6: What should I do if I suspect my boronic acid is decomposing?
A6: If you suspect protodeboronation is a major issue, you can switch from a boronic acid to a more stable boronic ester, such as a pinacol boronate (Bpin) . These esters are significantly more resistant to hydrolysis.[5][7] While their transmetalation can be slower, the increased stability often leads to higher overall yields by preventing the loss of the coupling partner. Many boronic acids are commercially available as their pinacol ester derivatives.
Part 4: Visual Guides & Protocols
Catalytic Cycle and Inhibition Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the common catalyst inhibition pathway encountered with 2-aminopyridine substrates.
Caption: Suzuki cycle showing productive pathway and catalyst poisoning by 2-aminopyridine.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve low-yield issues systematically.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Part 5: Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of this compound
This protocol is designed to maximize the chances of success by incorporating best practices for this challenging substrate.
Materials:
-
5-Ethoxypyridin-2-yl halide (e.g., bromide or chloride) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (5:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-ethoxypyridin-2-yl halide (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%) in a small amount of dioxane. Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-ethoxypyridin-2-amine.[18]
References
- BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
- BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Smith, K., & El-Hiti, G. A. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Scrivanti, A., & Beghetto, V. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- ResearchGate. (2025). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
-
Barancira, N., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Ethoxypyridin-2-amine
Welcome to the dedicated technical support guide for troubleshooting the Buchwald-Hartwig amination of 5-Ethoxypyridin-2-amine and related electron-rich heteroaromatic substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges, delve into the mechanistic origins of side reactions, and provide actionable, field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the Buchwald-Hartwig amination of this compound.
Q1: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes?
Low or incomplete conversion is a frequent challenge, particularly with heteroaromatic amines. Several factors, often interlinked, can be responsible.
-
Catalyst Inactivation by Pyridine Coordination: The most prevalent issue with 2-aminopyridine substrates is the coordination of the pyridine nitrogen to the palladium center. This effectively "poisons" the catalyst by occupying a coordination site, thus inhibiting its catalytic activity.[1] this compound is particularly susceptible due to its electron-rich nature, which enhances the Lewis basicity of the pyridine nitrogen.
-
Suboptimal Ligand Choice: The phosphine ligand is critical for shielding the palladium center and promoting the key steps of the catalytic cycle. A ligand that is not sufficiently bulky or electron-rich may fail to prevent the inhibitory coordination of the pyridine substrate.[1] For electron-rich and sterically accessible substrates like this compound, bulky biarylphosphine ligands are often essential.
-
Ineffective Pre-catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, incomplete reduction can be a significant source of low activity. Modern, well-defined pre-catalysts are generally more reliable as they form the active catalytic species more cleanly and efficiently.
-
Inadequate Reaction Temperature: While excessive heat can cause catalyst decomposition, these reactions often require a certain thermal threshold (typically 80-110 °C) to overcome the activation energy barriers for oxidative addition and reductive elimination.[1]
Solutions & Optimization Protocol:
-
Ligand Selection is Key: Switch to a bulky, electron-rich biarylphosphine ligand. Excellent starting points for this substrate class include RuPhos , BrettPhos , or XPhos . These ligands create a sterically hindered environment around the palladium, which disfavors the binding of the pyridine nitrogen and accelerates the desired catalytic turnover.[2][3]
-
Employ a Pre-catalyst: Utilize a commercially available, air-stable palladium pre-catalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3). This ensures more reliable and reproducible generation of the active Pd(0) species.
-
Optimize Temperature and Reaction Time: Systematically screen temperatures in the 80-110 °C range. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to ascertain if the reaction has genuinely stalled or is just proceeding slowly.
-
Ensure Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all reagents are pure, solvents are rigorously dried and degassed, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
The formation of byproducts in the Buchwald-Hartwig amination of this compound typically arises from a few competing reaction pathways.
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This pathway can become competitive with the desired amination, especially with electron-rich aryl halides.[3] It can be promoted by β-hydride elimination from the amine coupling partner or from the palladium-amido intermediate.[3][4]
-
Ether Cleavage: While less common under standard Buchwald-Hartwig conditions, the ethoxy group could potentially undergo cleavage, particularly at elevated temperatures or with certain base/ligand combinations that might have hydrogenolysis activity. Palladium catalysts are known to facilitate the reductive cleavage of aryl ethers, although this often requires harsher conditions (e.g., high temperature and a hydrogen source).[5][6]
-
Homocoupling of Aryl Halides (Biaryl Formation): This can occur, particularly at higher catalyst loadings or if the catalyst system is not optimal, leading to the formation of symmetrical biaryl species.
Solutions & Optimization Protocol:
-
Minimize Hydrodehalogenation:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands can accelerate the rate of C-N reductive elimination, which outcompetes the pathways leading to hydrodehalogenation.[3]
-
Base Selection: The choice of base can influence the extent of this side reaction. Weaker bases like Cs₂CO₃ or K₃PO₄ might be less prone to inducing elimination pathways compared to strong alkoxides like NaOtBu, although this can be system-dependent.[7] A screening of bases is recommended.
-
Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help favor the desired bimolecular coupling over hydrodehalogenation.
-
-
Prevent Ether Cleavage:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start screening at 80 °C).
-
Avoid Hydrogen Sources: Ensure that the reaction is free from potential hydrogen sources that could promote hydrogenolysis.
-
-
Optimize Reaction Conditions to Suppress Homocoupling:
-
Lower Catalyst Loading: Once optimal conditions are identified, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol% or lower).
-
Pre-catalyst Quality: Ensure the pre-catalyst is of high quality and has not degraded.
-
Q3: My reaction mixture turns black. What does this signify and is it problematic?
The formation of a fine black precipitate is indicative of the formation of palladium black, which is metallic palladium that has precipitated out of the catalytic cycle. This is a clear sign of catalyst decomposition and will lead to a cessation of catalytic activity.
Causes of Catalyst Decomposition:
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere is a primary cause.
-
Excessive Heat: Prolonged heating at temperatures above 120 °C can lead to the thermal decomposition of the catalyst.
-
Inappropriate Ligand: A ligand that does not sufficiently stabilize the palladium intermediates can lead to catalyst death.
Solutions:
-
Improve Inert Atmosphere Technique: Use Schlenk techniques or a glovebox. Ensure solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with argon for an extended period).
-
Precise Temperature Control: Use an oil bath with a temperature controller to maintain a stable reaction temperature. Avoid localized overheating.
-
Re-evaluate Ligand Choice: If catalyst decomposition persists even under strictly inert conditions and with moderate heating, consider a more robust ligand system.
Frequently Asked Questions (FAQs)
What is the best general-purpose ligand for the amination of 2-halo-5-alkoxypyridines?
For electron-rich 2-halopyridines, bulky biaryl monophosphine ligands are generally the most effective. RuPhos and BrettPhos are excellent starting points due to their steric bulk and electron-donating properties, which help to stabilize the palladium catalyst and promote efficient reductive elimination.[2]
Which base should I choose for my reaction?
The choice of base is highly dependent on the specific substrates and solvent. A screening of bases is often necessary.
| Base | Advantages | Disadvantages |
| NaOtBu, KOtBu | High reactivity, often leading to faster reactions.[8] | Strong basicity can be incompatible with sensitive functional groups. May promote side reactions like hydrodehalogenation. |
| LiHMDS | Good for substrates with protic functional groups. | Can be sensitive to air and moisture. |
| Cs₂CO₃, K₃PO₄ | Milder, offering better functional group tolerance.[7] | Often require higher temperatures and longer reaction times. Can have solubility issues. |
What are the best solvents for this reaction?
Anhydrous, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most commonly used and are excellent starting points. Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction temperature.
Can I use an aryl chloride instead of an aryl bromide?
Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the oxidative addition step more challenging. However, modern catalyst systems based on bulky biarylphosphine ligands (like RuPhos and BrettPhos) have shown high efficacy in the amination of heteroaryl chlorides.[3][9] You may need to use slightly higher catalyst loadings or temperatures.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and a key competing side reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: The hydrodehalogenation side reaction pathway.
References
- Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem Technical Support.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society Au.
- Lercher, J. A., et al. (2018). Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Charles, M. D., & Buchwald, S. L. (2005). Efficient pd-catalyzed amination of heteroaryl halides. Organic Letters, 7(18), 3965-3968.
- Wang, Z. et al. (2019).
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
- Anderson, K. W., & Buchwald, S. L. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Efficient pd-catalyzed amination of heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of palladium catalyst from 5-Ethoxypyridin-2-amine reaction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with removing residual palladium catalysts from reaction mixtures, specifically focusing on the synthesis of molecules like 5-Ethoxypyridin-2-amine. The presence of amine and pyridine functionalities in the target molecule presents unique purification challenges that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical, especially in pharmaceutical development?
Residual palladium is a major concern in the synthesis of Active Pharmaceutical Ingredients (APIs) for several reasons. Primarily, regulatory bodies have established strict limits on elemental impurities in drug products due to their potential toxicity.[1][2] The International Council for Harmonisation (ICH) Q3D guideline, for example, sets a Permitted Daily Exposure (PDE) for palladium, which translates to low parts-per-million (ppm) limits in the final API.[3][4][5] For an oral drug with a daily dose of 10 grams or less, the allowed limit is typically 10 ppm.[3] Exceeding these limits can halt drug development and lead to batch rejection. Beyond toxicity, residual palladium can also catalyze unwanted side reactions in subsequent synthetic steps or degrade the final product over time.
Q2: What are the primary forms of palladium I might find in my crude reaction mixture?
After a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, palladium doesn't exist in a single state.[6] It can be present as:
-
Soluble Pd(0) and Pd(II) complexes: These are often coordinated to phosphine ligands or your product, this compound, which contains Lewis basic nitrogen atoms.
-
Colloidal palladium: Fine, suspended nanoparticles of Pd(0) that can be difficult to filter.
-
Heterogeneous palladium: Larger particles of palladium metal that may have precipitated from the solution.
The choice of removal technique is highly dependent on the state of the palladium and the reaction matrix.[6]
Q3: What are the main categories of palladium removal agents (scavengers)?
Palladium scavengers are materials designed to bind and remove palladium species from a solution.[7] They can be broadly categorized as:
-
Carbon-Based: Activated carbon is a widely used, cost-effective option known for its high surface area, which allows it to adsorb palladium species.[6][8][9][10][11]
-
Silica-Based: Functionalized silica gels are a popular choice due to their high selectivity, mechanical stability, and broad solvent compatibility.[6][7][12][13][14] Common functionalities include thiol, thiourea, and amine groups that have a strong affinity for palladium.[6][7][12]
-
Polymer-Based: These are resins, like polystyrene, functionalized with metal-binding groups such as trimercaptotriazine (TMT).[15]
-
Aqueous Washes: Certain aqueous solutions containing reagents like N-acetylcysteine or sodium diethyldithiocarbamate can be used to extract palladium into the aqueous phase.[16][17]
Troubleshooting Guide: Specific Scenarios
This section addresses common issues encountered during the purification of amine-containing compounds like this compound.
Scenario 1: My initial palladium level is extremely high (>2000 ppm) after the reaction work-up. Where do I start?
-
The Problem: Very high palladium levels often indicate the presence of multiple palladium species, including larger agglomerates and finely dispersed colloids. A single purification method is unlikely to be sufficient.
-
Expert Insight: A multi-step approach is most effective here. The goal is to first remove the "easy" palladium (larger particles) and then target the more challenging soluble and colloidal forms.
-
Recommended Workflow:
-
Initial Filtration: Begin by filtering the crude reaction mixture through a pad of Celite®. This will remove any precipitated palladium black and larger agglomerates.[16][18] This simple first step can significantly reduce the burden on subsequent scavenging steps.
-
Aqueous Wash: Perform an aqueous wash with a chelating agent. N-acetylcysteine is an excellent choice as it is effective and relatively benign.[16][17] This step targets soluble palladium species.
-
Solid Scavenger Treatment: Following the aqueous wash, treat the organic solution with a solid-supported scavenger. This will remove the remaining, often stubborn, palladium down to low ppm levels.
-
Scenario 2: I used activated carbon, but my palladium levels are still >100 ppm and my yield is low.
-
The Problem: Activated carbon can be effective, but it has drawbacks. Its action is primarily physical adsorption, which can be non-selective. It may adsorb your product along with the palladium, leading to yield loss.[6] Furthermore, its effectiveness can be highly dependent on the specific grade of carbon, solvent, and temperature.
-
Expert Insight: The issue could be insufficient contact time, incorrect carbon loading, or, most likely, non-selective binding. Functionalized silica scavengers offer a more targeted approach. The soft sulfur atom in a thiol-based scavenger has a very high affinity for the soft palladium metal center (a classic example of Hard-Soft Acid-Base theory), leading to strong, selective chemisorption with minimal product loss.
-
Troubleshooting Steps:
-
Optimize Carbon Treatment: Before abandoning carbon, ensure you are using an appropriate amount (typically 5-10 wt% relative to your product) and stirring for a sufficient time (2-18 hours).[6] A temperature of 40-50°C can sometimes improve efficiency.
-
Switch to a Selective Scavenger: Compare the performance of activated carbon against a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or a thiourea-based scavenger.[7] Studies have shown these can reduce palladium to ≤ 16 ppm where activated carbon failed to achieve the same levels.[7]
-
| Scavenger Type | Pros | Cons | Typical Loading (wt%) |
| Activated Carbon | Low cost, widely available.[6] | Can be non-selective, potential for product loss, may require higher loading.[6][19] | 5 - 20 |
| Thiol-Silica | High selectivity for Pd, high efficiency, minimal product loss, good solvent compatibility.[7][12] | Higher cost than carbon. | 2 - 10 |
| TMT-Resin | Very effective for palladium removal.[15] | Can swell in certain solvents, potentially lower mechanical stability than silica. | 3 - 8 |
Scenario 3: I'm concerned that the scavenger will interact with the amine or pyridine in my product, this compound.
-
The Problem: This is a valid concern. The nitrogen atoms in your product are Lewis basic and could potentially interact with acidic sites on a scavenger.
-
Expert Insight: This is where scavenger selection is key. Standard silica gel has acidic silanol groups on its surface. However, high-quality functionalized silica scavengers are typically "end-capped" (a process that passivates the free silanols) to minimize these non-specific interactions. Thiol-based scavengers are generally neutral and rely on the specific S-Pd interaction, making them ideal for base-sensitive or highly functionalized molecules.[12][13][14]
-
Protocol: Scavenger Screening for Amine-Containing Molecules
-
Setup: Dissolve a small, known amount of your purified this compound in the reaction solvent.
-
Test: Add the intended scavenger (e.g., SiliaMetS Thiol) and stir at the planned reaction temperature for the intended time.
-
Analysis: Filter the scavenger and analyze the solution by LC-MS or UPLC.
-
Evaluation: Check for any degradation of your product or significant loss of material due to non-specific binding. A clean chromatogram with good recovery indicates the scavenger is compatible.
-
References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Reagecon Knowledge. (n.d.). Elemental Impurities in Pharmaceutical ICH Q3D. Retrieved from [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Palladium on carbon. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
FDA. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
ICH. (2022). Guideline for elemental impurities Q3D(R2). Retrieved from [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
- Google Patents. (n.d.). US6239301B1 - Process for the removal of heavy metals.
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Retrieved from [Link]
Sources
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. fda.gov [fda.gov]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. environmentalgenome.org [environmentalgenome.org]
- 9. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]
- 10. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sopachem.com [sopachem.com]
- 16. onyxipca.com [onyxipca.com]
- 17. US6239301B1 - Process for the removal of heavy metals - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
Optimizing reaction conditions for 5-Ethoxypyridin-2-amine synthesis
Technical Support Center: Synthesis of 5-Ethoxypyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable intermediate. The content is structured in a question-and-answer format to directly address potential issues, explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary routes utilized for the synthesis of this compound, each with distinct advantages and disadvantages:
-
Nucleophilic Aromatic Substitution (S
NAr): This is often the most practical and scalable approach. It typically involves reacting a 2-halo-5-ethoxypyridine (e.g., 2-chloro- or 2-bromo-5-ethoxypyridine) with an ammonia source. The pyridine ring is activated towards nucleophilic attack by the ring nitrogen, though the reaction often requires elevated temperatures or the use of a catalyst.[1][2] -
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between a 2-halo-5-ethoxypyridine and an amine.[3][4] This method offers excellent functional group tolerance and generally high yields but requires careful optimization of the catalyst, ligand, and base to prevent catalyst deactivation, which can be an issue with pyridine substrates.[5][6]
-
Chichibabin Reaction: This classic reaction involves the direct amination of an ethoxypyridine using a strong base like sodium amide (NaNH₂).[7][8] While direct, it often requires harsh conditions (high temperatures) and can suffer from side reactions, including dimerization.[7] Modern modifications using NaH-iodide composites can allow for milder reaction conditions.[9][10]
Q2: Which synthetic route do you recommend for a first-time synthesis on a lab scale?
A2: For lab-scale synthesis, we recommend the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-ethoxypyridine. This method avoids the cost and sensitivity of palladium catalysts and ligands used in the Buchwald-Hartwig amination and is generally safer and less prone to aggressive side reactions than the traditional Chichibabin reaction. The starting materials are commercially available, and the procedure is robust.
Q3: What are the critical safety precautions for this synthesis?
A3: Safety is paramount. When running these reactions, always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reactions involving strong bases like sodium amide or sodium tert-butoxide are highly exothermic and moisture-sensitive. Ensure your glassware is flame-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
High-pressure reactions (e.g., using ammonia in a sealed vessel) must be conducted in appropriate pressure-rated reactors behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Section 2: Troubleshooting Guide for SNAr Synthesis
This section focuses on troubleshooting the recommended SNAr synthesis of this compound from 2-chloro-5-ethoxypyridine and an ammonia source.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and resolve low-yield reactions.
Caption: A troubleshooting workflow for low reaction yield.
Q4: My reaction has stalled, and I see a lot of unreacted 2-chloro-5-ethoxypyridine by TLC. What should I do?
A4: This indicates incomplete conversion, which can stem from several factors:
-
Insufficient Reaction Time or Temperature: S
NAr reactions on pyridine rings can be sluggish. The electron-donating nature of the ethoxy group at the 5-position does not strongly activate the C2 position for nucleophilic attack.-
Solution: Increase the reaction temperature in 10-20°C increments or prolong the reaction time. Monitor progress by TLC or LC-MS every few hours. For example, if a reaction in dioxane with aqueous ammonia is run at 110°C, consider increasing to 130°C in a sealed vessel.
-
-
Poor Nucleophile Strength/Concentration: If you are using a source like ammonium hydroxide, the concentration of free ammonia (NH₃) might be the limiting factor.
-
Solution: Consider using a more potent ammonia source, such as a solution of ammonia in an organic solvent (e.g., 7N NH₃ in MeOH) or bubbling ammonia gas through the reaction mixture. Alternatively, increasing the equivalents of the ammonia source can be effective.
-
-
Reagent Purity: Impurities in the starting material or solvent (especially water, if not intended) can interfere with the reaction.
-
Solution: Ensure you are using anhydrous solvents (if the protocol demands it) and that your starting chloro-pyridine is of high purity.
-
Q5: My main product is contaminated with a significant byproduct that has a different polarity. What could it be?
A5: The most likely byproduct in an SNAr reaction is the hydrolysis product, 5-ethoxy-pyridin-2-ol (which exists as the tautomer, 5-ethoxy-1H-pyridin-2-one).
-
Cause: This occurs when water acts as a nucleophile, attacking the 2-chloro-5-ethoxypyridine. This is particularly problematic at high temperatures if your reaction is not strictly anhydrous or if using aqueous ammonia.
-
Solution:
-
Ensure Anhydrous Conditions: If using a non-aqueous ammonia source, flame-dry all glassware and use anhydrous solvents.
-
Modify Workup: The pyridone byproduct is acidic and can be separated from the basic desired product through an acid-base extraction. During workup, dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic byproduct will move into the aqueous layer, while your desired amine remains in the organic layer.
-
Q6: The reaction mixture has turned dark brown or black, and the TLC shows a complex mixture of spots. What happened?
A6: This typically indicates decomposition.
-
Cause: Pyridine derivatives can be unstable at very high temperatures for extended periods. The combination of heat, base, and nucleophile can lead to polymerization or other decomposition pathways.
-
Solution:
-
Reduce Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Overheating the reaction after completion can degrade the product.
-
Consider a Catalyst: If high temperatures are unavoidable for conversion, switching to a catalyzed system like a Buchwald-Hartwig amination might be necessary, as these often run under milder conditions.[4][6]
-
Section 3: Experimental Protocols & Data
This section provides a detailed, self-validating protocol for the SNAr synthesis and a table for optimizing reaction conditions.
Protocol: SNAr Synthesis of this compound
This protocol is based on a copper-catalyzed nucleophilic substitution, a robust method for aminating less reactive aryl halides.[11]
Reagents & Equipment:
-
2-Chloro-5-ethoxypyridine
-
Ammonium Hydroxide (28-30% solution)
-
Copper(I) Oxide (Cu₂O)
-
1,4-Dioxane
-
Pressure-rated reaction vessel with a magnetic stir bar
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reactor Setup: To a pressure-rated reaction vessel, add 2-chloro-5-ethoxypyridine (1.0 eq.), Copper(I) Oxide (0.1 eq.), and 1,4-dioxane (approx. 0.5 M concentration relative to the starting material).
-
Reagent Addition: Add concentrated ammonium hydroxide (5.0 eq.).
-
Reaction: Seal the vessel tightly. Place it in an oil bath pre-heated to 130°C and stir vigorously for 12-24 hours. Caution: Conduct this step behind a safety shield. Monitor the internal pressure.
-
Monitoring: After cooling to room temperature, take a small aliquot of the reaction mixture. Dilute it with ethyl acetate and a drop of water, and spot on a TLC plate (e.g., 1:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent any pressure. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) to yield this compound as a solid.
Data Table: Optimization of Reaction Conditions
The following table provides a starting point for optimizing your reaction based on common variables. The chosen method is a transition-metal-free Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr.[12]
| Parameter | Condition A (Baseline) | Condition B (Higher Temp) | Condition C (Different Solvent) | Expected Outcome & Rationale |
| Starting Material | 2-Chloro-5-ethoxypyridine | 2-Chloro-5-ethoxypyridine | 2-Chloro-5-ethoxypyridine | - |
| Nucleophile | 7N NH₃ in MeOH (5 eq.) | 7N NH₃ in MeOH (5 eq.) | Aq. NH₃ (28%, 5 eq.) | Methanolic ammonia provides a non-aqueous environment, reducing hydrolysis risk. |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | NMP (N-Methyl-2-pyrrolidone) | Dioxane is a common high-boiling ether. NMP is a polar aprotic solvent that can accelerate S |
| Temperature | 110 °C | 140 °C | 140 °C | Higher temperatures increase reaction rate but also risk of decomposition.[13] |
| Time | 24 h | 12 h | 12 h | Reaction time should be optimized based on monitoring. |
| Yield (Expected) | Moderate | Moderate to Good | Good | Condition B increases the rate. Condition C uses a solvent known to promote S |
| Purity Issue | Incomplete conversion | Potential for decomposition | Potential for decomposition, difficult solvent removal | Higher temperatures may generate more impurities. NMP has a very high boiling point and can be difficult to remove. |
Section 4: Mechanistic Overview
Understanding the reaction mechanism is key to effective troubleshooting.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of the SNAr reaction.
-
Step 1 (Addition): The nucleophile (ammonia, NH₃) attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex.[7][14] This step is typically the rate-determining step of the reaction.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻). This step is usually fast. The resulting product is then protonated to give the final neutral amine.
The stability of the Meisenheimer-like intermediate is crucial. The negative charge is delocalized onto the electronegative ring nitrogen, which stabilizes the intermediate and facilitates the reaction.[1]
References
-
5-ethoxypyrimidin-2-amine - ChemBK . (2024). ChemBK. Available at: [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines . (2017). National Center for Biotechnology Information. Available at: [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide . (2021). Organic Syntheses. Available at: [Link]
-
Chichibabin reaction - Wikipedia . Wikipedia. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . (2015). National Center for Biotechnology Information. Available at: [Link]
-
Chichibabin reaction . Available at: [Link]
-
Chichibabin reaction - Grokipedia . Grokipedia. Available at: [Link]
-
Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF . (2008). ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Amination of 2-halopyridines. [a] | Download Table . ResearchGate. Available at: [Link]
-
Optimization of amination conditions with 8 . ResearchGate. Available at: [Link]
-
Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles . (1998). RSC Publishing. Available at: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros . (2022). Reddit. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling . (2021). J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction . (2012). YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Chemistry LibreTexts. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros . (2023). Reddit. Available at: [Link]
-
Synthesis of 2-amino-5-methoxy pyridine . PrepChem.com. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . (2018). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel 5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles . Research Explorer. Available at: [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite . DR-NTU, Nanyang Technological University. Available at: [Link]
-
Chichibabin Reaction | PPTX . Slideshare. Available at: [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine . (2021). YouTube. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . (2012). National Center for Biotechnology Information. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions . (2020). National Center for Biotechnology Information. Available at: [Link]
-
4-Ethoxypyridin-2-amine . (2011). National Center for Biotechnology Information. Available at: [Link]
- A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . (2013). National Center for Biotechnology Information. Available at: [Link]
- Process for preparing 2-amino-5-chloropyridine. Google Patents.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. Available at: [Link]
-
Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones . (2011). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors . PubMed Central. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. orgsyn.org [orgsyn.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. prepchem.com [prepchem.com]
- 12. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myttex.net [myttex.net]
5-Ethoxypyridin-2-amine stability and storage conditions
Welcome to the technical support guide for 5-Ethoxypyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. The following information is synthesized from Safety Data Sheets (SDS) of structurally similar compounds and established chemical principles for substituted aminopyridines.
Troubleshooting Guide
Researchers may occasionally encounter issues related to the stability of this compound. This section provides a logical approach to troubleshooting common problems.
Problem 1: Compound has changed color (e.g., from off-white/pale yellow to brown).
-
Probable Cause: This is the most common indicator of chemical degradation. The aminopyridine functional group is susceptible to oxidation, a process often accelerated by exposure to oxygen (air) and light. The formation of oxidized, conjugated impurities can result in a visible color change.
-
Investigative Steps & Solution:
-
Review Storage Conditions: Immediately verify that the compound has been stored according to the recommended guidelines (see table below). Was the container seal compromised? Was it left on the benchtop exposed to light for an extended period?
-
Handle Under Inert Atmosphere: To prevent further degradation, handle the material under an inert gas like nitrogen or argon, especially when weighing or preparing solutions.[1]
-
Purity Assessment: Before use, assess the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS, or TLC). Compare the results to the certificate of analysis of a fresh or properly stored sample.
-
Purification: If the impurity level is unacceptable, the material may be purified by recrystallization or column chromatography. However, for critical applications, using a new, uncompromised lot of the material is strongly recommended to ensure experimental reproducibility.
-
Problem 2: Inconsistent results or failed reaction.
-
Probable Cause: Assuming other reagents and conditions are verified, inconsistent outcomes often point to a loss of purity or reactivity of the starting material. Degradation of this compound can introduce impurities that may interfere with the reaction or lower the effective concentration of the desired reagent.
-
Investigative Steps & Solution:
-
Confirm Identity and Purity: Run a quick identity check (e.g., ¹H NMR) on the material you are using. The presence of unexpected signals or a complex baseline can indicate significant degradation.
-
Use a Fresh Sample: The most reliable solution is to open a new, sealed container of the reagent and repeat the experiment. This will quickly determine if the reagent's stability was the root cause.
-
Strict Adherence to Handling Protocols: When using the new sample, ensure meticulous adherence to handling procedures. Use clean, dry glassware and handle the compound quickly and efficiently to minimize exposure to the atmosphere.[2][3]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Based on data for the closely related isomer 5-Amino-2-ethoxypyridine and general guidelines for aminopyridines, the compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated place.[4][5] For optimal long-term stability, storage under an inert atmosphere (nitrogen or argon) at room temperature is recommended.[5]
Q2: Is this compound sensitive to air, light, or moisture?
Yes. Like many aminopyridines, it is expected to be sensitive to all three.
-
Air (Oxygen): The amine group can be oxidized, leading to discoloration and the formation of impurities.[4]
-
Light: UV radiation can provide the energy to initiate degradation pathways. Store in an amber vial or in a dark location.[5]
-
Moisture: The compound should be kept in a dry environment, as moisture can facilitate degradation.[4] Always use a desiccator for storage if the primary container is frequently opened.
Q3: What materials and chemicals are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][6][7] The pyridine nitrogen is basic and will react exothermically with strong acids. Strong oxidizers can lead to a vigorous and potentially hazardous reaction.
Q4: How should I prepare solutions of this compound for experimental use?
Solutions should be prepared fresh for each experiment whenever possible. If a stock solution must be prepared and stored, use a dry, aprotic solvent and store it under an inert atmosphere in a tightly sealed container at low temperature (2-8°C or -20°C), protected from light. The stability in solution is solvent-dependent and should be empirically determined for your specific application.
Q5: What is the typical shelf life?
When stored unopened in its original container under the recommended conditions, the shelf life is typically several years. However, once the seal is broken, the shelf life can be significantly reduced depending on handling and storage practices. It is crucial to reseal the container tightly, preferably under an inert atmosphere, after each use.
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale & References |
| Temperature | Room Temperature | Recommended for the isomer 5-Amino-2-ethoxypyridine.[5] Avoid excessive heat.[1] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation of the amine functional group.[4] |
| Light | Protect from Light (Amber Vial/Dark Place) | Minimizes light-catalyzed degradation.[1][4][5] |
| Moisture | Store in a Dry Place / Desiccator | Prevents moisture-facilitated degradation.[4][8] |
| Container | Tightly Closed Original Container | Prevents exposure to air and moisture.[2][3][4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoids potentially hazardous and exothermic reactions.[1][6][7] |
References
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. . Loba Chemie. [Link]
-
2-AMINO PYRIDINE MSDS . Alkali Metals Limited. [Link]
-
2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE) . Suvchem Laboratory Chemicals. [Link]
Sources
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Preventing decomposition of 5-Ethoxypyridin-2-amine
A Guide to Preventing and Troubleshooting Decomposition for Researchers
Welcome to the technical support guide for 5-Ethoxypyridin-2-amine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This compound is a critical intermediate in pharmaceutical synthesis, and its degradation can compromise downstream applications. This guide provides in-depth, experience-driven answers to common questions regarding its decomposition, handling, and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers working with this compound.
Q1: My this compound has changed color from a white/light yellow powder to a brownish solid. What does this mean?
A: A visible change in color, typically darkening to tan or brown, is a primary indicator of decomposition. This is a common observation for many aminopyridine derivatives upon prolonged storage.[1] The color change is often due to the formation of oxidized and polymeric impurities. While the compound may still be predominantly this compound, the presence of these chromophoric (color-producing) byproducts signifies that degradation has occurred. For sensitive downstream applications, using discolored material is not recommended without re-purification, as these impurities can interfere with your reaction, leading to lower yields and complex purification challenges.
Q2: What are the primary environmental factors that trigger the decomposition of this compound?
A: The decomposition of this compound is primarily initiated by a combination of atmospheric oxygen, light, heat, and moisture. The 2-amino group on the pyridine ring is particularly susceptible to oxidation.
-
Atmosphere (Oxidation): The amine functional group is susceptible to air oxidation, which can lead to the formation of nitroso, nitro, and ultimately complex polymeric impurities. This is a common degradation pathway for aromatic amines.
-
Light (Photodegradation): Exposure to light, especially UV wavelengths, can provide the energy needed to initiate free-radical reactions, accelerating the degradation process. Photosensitivity is a known issue for many pharmaceutical compounds and intermediates.[2]
-
Temperature: Heat acts as a catalyst for decomposition reactions. Storing the compound at elevated or fluctuating ambient temperatures will significantly increase the rate of degradation. For many related pyridine compounds, storage below +30°C is recommended as a standard practice.[1]
-
Moisture (Hydrolysis): Although less common than oxidation for this specific structure, the presence of water can facilitate certain degradation pathways. It is crucial to store the compound in a dry environment.
Q3: What is the definitive protocol for long-term storage of this compound to ensure maximum stability?
A: To maximize shelf-life and maintain purity, a multi-faceted approach to storage is essential. The goal is to mitigate all the factors mentioned in Q2. The following protocol represents the best practice for long-term storage.
Experimental Protocol: Optimal Long-Term Storage
-
Select the Right Container: Use an amber glass vial with a PTFE-lined cap. The amber color protects the compound from light, and the PTFE liner provides an inert seal.
-
Inert Atmosphere Blanketing: Before sealing, flush the vial containing the this compound with a dry, inert gas such as argon or nitrogen for 30-60 seconds. This displaces oxygen and moisture from the headspace.
-
Secure Sealing: Tightly seal the cap immediately after flushing. For extra protection against moisture and air ingress, you can wrap the cap-vial interface with Parafilm®.
-
Controlled Temperature: Store the sealed vial in a refrigerator at a controlled temperature, typically 2-8°C . This is a common best practice for ensuring the chemical and physical stability of sensitive reagents.[2] Avoid storing in a freezer unless you have specific data indicating it is safe, as this can sometimes cause moisture to condense upon removal.
-
Desiccation: Place the vial inside a desiccator cabinet or a sealed secondary container that contains a desiccant (e.g., silica gel) to ensure a moisture-free external environment.
-
Log and Label: Clearly label the vial with the compound name, date received, and storage conditions. Keep a log to track usage.
Q4: What chemical incompatibilities should I be aware of when working with this compound in solution?
A: As an aromatic amine, this compound exhibits characteristic nucleophilic and basic properties. It is incompatible with several classes of reagents. Based on the known reactivity of the parent compound 2-aminopyridine, you should avoid:
-
Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizers can react vigorously and degrade the compound.
-
Strong Acids: While it forms salts with acids, highly concentrated strong acids can lead to exothermic reactions and potential degradation.
-
Acid Halides and Anhydrides: These will react readily with the amine group in an acylation reaction. While this is often a desired synthetic transformation, unplanned contact should be avoided.
-
Isocyanates: These will also react with the amine group.[1]
Always conduct reactions in appropriate solvents and under controlled conditions.
Q5: How can I assess the purity of my this compound and detect potential degradation products?
A: A multi-technique approach is best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method can separate the main compound from more polar or non-polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structural integrity of the compound. The appearance of small, unidentifiable peaks can signal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, providing clues to the decomposition pathways.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis methods can determine the decomposition temperature and thermal stability of the compound.[3]
Data & Protocols
Table 1: Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2–8°C | Slows the rate of chemical degradation.[2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the amine functional group. |
| Light | Amber Vial / Protect from Light | Prevents photodegradation.[2] |
| Moisture | Desiccated Environment | Prevents potential hydrolytic decomposition pathways. |
| pH (in solution) | Neutral to slightly basic | Avoids acid-catalyzed degradation. |
Workflow for Purity Assessment by HPLC
This protocol provides a general starting point for method development.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system as described in the table below.
-
Injection & Analysis: Inject the sample solution. Integrate the resulting peaks to determine the area percent purity. The presence of multiple peaks indicates impurities or degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
Visual Diagrams
Decomposition Pathway Logic
Caption: Key environmental factors leading to the decomposition of this compound.
Optimal Storage Workflow
Caption: Step-by-step workflow for ensuring optimal long-term stability.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Formation and stability constants of 2-aminopyridine and its complexes at different temperatures. Retrieved January 11, 2026, from [Link]
-
ChemBK. (2024, April 9). 5-ethoxypyrimidin-2-amine. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved January 11, 2026, from [Link]
-
European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. Retrieved January 11, 2026, from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved January 11, 2026, from [Link]
- Al-Azmi, A., Booth, B. L., & Pritchard, R. G. (2000). Synthesis of novel 5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (20), 3389-3394.
-
RSC Publishing. (n.d.). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Retrieved January 11, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine. American Chemical Society. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(5-ethoxypyridin-2-yl)ethan-1-amine. Université du Luxembourg. Retrieved January 11, 2026, from [Link]
-
PubMed. (2022, March 5). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Pharmaffiliates. (n.d.). 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: NMR Analysis of 5-Ethoxypyridin-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and quality control professionals working with 5-Ethoxypyridin-2-amine. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and assessing the purity of this compound. However, interpreting NMR spectra can be challenging due to the presence of impurities from synthesis, degradation, or contamination. This document provides a series of frequently asked questions and troubleshooting guides to help you navigate these challenges with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline spectrum of the pure compound is the critical first step in identifying impurities. The chemical shifts for this compound are influenced by the electronic effects of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups on the pyridine ring. The amino group at position 2 and the ethoxy group at position 5 both exert a strong shielding effect (upfield shift), particularly on the ortho and para protons and carbons.
Below are the predicted chemical shifts in a typical NMR solvent like CDCl₃. Note that actual values can vary slightly based on solvent, concentration, and temperature.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-3 | 3 | ~6.4 - 6.6 | d | ~110 - 115 |
| H-4 | 4 | ~7.1 - 7.3 | dd | ~138 - 142 |
| H-6 | 6 | ~7.7 - 7.9 | d | ~135 - 140 |
| -NH₂ | 2 | ~4.5 - 5.5 | br s | - |
| -OCH₂- | 5 | ~3.9 - 4.1 | q | ~63 - 66 |
| -CH₃ | 5 | ~1.3 - 1.5 | t | ~14 - 16 |
| C-2 | 2 | - | - | ~155 - 160 |
| C-5 | 5 | - | - | ~145 - 150 |
Causality: The -NH₂ group at C-2 strongly shields H-3, pushing it significantly upfield. The ethoxy group at C-5 shields the ortho proton H-6 and H-4 to a lesser extent. In ¹³C NMR, carbons directly attached to heteroatoms (C-2, C-5, -OCH₂) are significantly deshielded and appear downfield.[2][3]
Q2: I see a broad, exchangeable singlet in my ¹H NMR spectrum. What is it, and how can I confirm its identity?
A2: This is almost certainly the signal from the two protons of the primary amine (-NH₂) group.[4] These protons are acidic and undergo rapid chemical exchange with each other and with trace amounts of water or other protic species in the NMR solvent. This exchange leads to several characteristic features:
-
Broad Signal: The rapid exchange process broadens the peak, often making it a "broad singlet" (br s).
-
Variable Chemical Shift: Its position is highly dependent on concentration, temperature, and solvent hydrogen-bonding capability, typically appearing between δ 4.5 and 5.5 ppm for aromatic amines.[1][5]
-
No Observable Coupling: The exchange is usually too fast to observe coupling to adjacent protons (like H-3).
Self-Validation Protocol (D₂O Shake):
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it gently for about 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The -NH₂ protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the broad singlet corresponding to the -NH₂ group will disappear or be significantly attenuated. This confirms the peak's assignment.[5]
Q3: My aromatic region (δ 6.5-8.5 ppm) has extra, unexpected peaks. What could they be?
A3: Extra signals in the aromatic region typically point to impurities related to the synthetic route. A common synthesis for this compound involves the substitution of a leaving group (like a halogen) at the 5-position of a 2-aminopyridine derivative.[6]
Possible Impurities & Their NMR Signatures:
-
Unreacted Starting Material (e.g., 2-Amino-5-bromopyridine): If the ethoxylation reaction is incomplete, you may see signals from this precursor. The bromine atom is electron-withdrawing, which would shift the pyridine protons downfield compared to the ethoxy-substituted product.
-
Side-Reaction Product (e.g., 2-Aminopyridine): A common side reaction is the reductive dehalogenation of the starting material instead of substitution.[6] The spectrum of 2-aminopyridine would show a different, more complex splitting pattern in the aromatic region.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, which can alter the aromatic system and introduce new signals.[7][8] Discoloration of the sample (e.g., turning brown) often accompanies such degradation.
Table 2: NMR Data for Potential Synthesis-Related Impurities
| Impurity | Key ¹H NMR Signals (δ, ppm) | Rationale for Presence |
| 2-Amino-5-bromopyridine | H-3 (~6.5), H-4 (~7.5), H-6 (~8.1) | Incomplete reaction of starting material. |
| 2-Aminopyridine | H-3 (~6.6), H-4 (~7.4), H-5 (~6.7), H-6 (~8.1) | Side-product from reductive dehalogenation.[6] |
| 3-Ethoxypyridine | H-2 (~8.2), H-4 (~7.2), H-6 (~8.2) | Potential starting material for an alternative synthesis route.[6] |
| N-Ethyl-5-ethoxypyridin-2-amine | Aromatic signals shift slightly; new N-CH₂CH₃ signals appear (~3.2 q, ~1.2 t) | N-alkylation is a known side reaction with sodium ethoxide.[6] |
Q4: How do I identify common process and laboratory contaminants?
A4: Unexpected peaks are frequently due to residual solvents from the reaction or purification steps, or common laboratory contaminants. These are often easily identified by their characteristic chemical shifts and multiplicities.[9][10]
Troubleshooting Steps:
-
Check Your Solvents: Cross-reference any unexpected peaks with the known chemical shifts of solvents used in your synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane, hexane).
-
Consult a Standard Table: Use a comprehensive table of NMR solvent impurities to identify common contaminants.[11]
-
Consider Other Contaminants: Be aware of signals from silicone grease (~δ 0.1 ppm) or plasticizers (phthalates, often seen in the aromatic region and around δ 4.2 ppm).
Table 3: NMR Data for Common Laboratory Solvents in CDCl₃
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Acetone | 2.17 | s | 30.6, 206.7 |
| Dichloromethane | 5.30 | s | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t | 66.2, 15.4 |
| Ethanol | 3.72 (q), 1.25 (t) | q, t | 58.1, 18.2 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t | 171.1, 60.5, 21.0, 14.3 |
| Hexane | 1.25, 0.88 | m, m | 31.7, 22.8, 14.2 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s | 137.9, 129.2, 128.3, 125.4, 21.4 |
| Water | ~1.56 | s | - |
Note: The chemical shift of water is highly variable depending on solvent and temperature.[12]
Experimental Protocols & Workflows
Standard Operating Procedure (SOP) for NMR Sample Preparation
This protocol ensures reproducible results and minimizes contamination.
-
Glassware Preparation: Ensure your NMR tube and sample vial are clean and dry. For sensitive samples, oven-dry the glassware at 120 °C for at least 2 hours and cool in a desiccator.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Using a clean glass pipette or syringe, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content.[13]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If sonication is needed, use it sparingly to avoid heating the sample.
-
Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the tube into the spectrometer and proceed with data acquisition.
Workflow for NMR Analysis and Troubleshooting
The following diagrams illustrate the standard workflow for analyzing a sample and a logical approach to troubleshooting unexpected signals.
Caption: A standard workflow for NMR analysis.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.washington.edu [chem.washington.edu]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of 5-Ethoxypyridin-2-amine
Welcome to the Technical Support Center for the synthesis of 5-Ethoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup procedure of this important chemical intermediate. The following information is curated from established synthetic protocols and expert knowledge to ensure scientific integrity and practical utility in your laboratory work.
I. Troubleshooting Guide: Workup Procedure
This section addresses specific issues that may arise during the workup of the this compound synthesis, particularly when employing methods like the Chichibabin reaction or nucleophilic aromatic substitution.
Scenario 1: Low or No Product Yield After Aqueous Workup
Question: I've completed my reaction for the synthesis of this compound, likely via a Chichibabin-type reaction using sodium amide. After quenching and extraction, my organic layers show very little to no product on TLC analysis. What could have gone wrong?
Answer: This is a common and often frustrating issue. The problem likely lies in one of three areas: the quenching process, the extraction efficiency, or product solubility.
Possible Causes and Solutions:
-
Improper Quenching:
-
Causality: If the reaction utilized a strong base like sodium amide (NaNH₂), improper quenching can lead to side reactions or degradation of the product. Direct quenching with water is highly exothermic and can lead to localized pH spikes, potentially hydrolyzing the ethoxy group or promoting other undesired reactions.[1]
-
Solution: A controlled quench is critical. Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a proton source like ethanol or isopropanol dropwise to neutralize any unreacted sodium amide before the addition of water.[1][2] This ensures a more gentle neutralization and minimizes the risk of product degradation.
-
-
Poor Extraction Efficiency:
-
Causality: this compound, being an amine, can exist in its protonated form (ammonium salt) at acidic or even neutral pH. The protonated form is highly water-soluble and will not be efficiently extracted into common organic solvents like ethyl acetate or dichloromethane.
-
Solution: Ensure the aqueous layer is sufficiently basic before extraction. After quenching, adjust the pH of the aqueous layer to >9 with a base like sodium carbonate or sodium hydroxide. This will ensure the amine is in its freebase form, which is more soluble in organic solvents. You can verify the pH with litmus paper or a pH meter. For aminopyridines, continuous extraction with ether or multiple extractions with ethyl acetate may be necessary to achieve good recovery.[3][4]
-
-
Product Precipitation and Loss:
-
Causality: In some cases, the product might precipitate out of the aqueous solution, especially if the volume is reduced or if the temperature changes significantly. This solid can be lost during transfers or filtration if not carefully handled.
-
Solution: Visually inspect the aqueous layer for any precipitate before and after pH adjustment. If a solid is present, ensure it is fully redissolved by adding more organic solvent and stirring vigorously, or collect it by filtration and analyze it separately.
-
Experimental Protocol: Standard Quenching and Extraction
-
Cool the reaction vessel to 0°C using an ice/water bath.
-
Slowly add anhydrous ethanol dropwise to the stirred reaction mixture until gas evolution ceases.
-
Slowly add water to the mixture to dissolve any inorganic salts.
-
Adjust the pH of the aqueous layer to >9 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Scenario 2: Presence of an Unexpected Side-Product
Question: My NMR analysis of the crude product shows a significant amount of an impurity that appears to be 2-aminopyridine or 2-amino-5-ethylaminopyridine. How can I avoid these?
Answer: The formation of these specific byproducts is a known challenge, particularly when synthesizing this compound from 2-amino-5-bromopyridine using sodium ethoxide.
Possible Causes and Solutions:
-
Reductive Dehalogenation:
-
Causality: The bromine atom in 2-amino-5-bromopyridine can be replaced by a hydrogen atom, leading to the formation of 2-aminopyridine. This is a common side reaction in copper-catalyzed nucleophilic aromatic substitutions, especially if there are sources of hydride in the reaction.[5]
-
Solution: Ensure anhydrous reaction conditions and use high-purity reagents. The choice of catalyst and reaction temperature can also influence the extent of this side reaction.
-
-
N-Alkylation of the Amino Group:
-
Causality: The amino group of the starting material or the product can be ethylated by the ethoxide source, leading to the formation of 2-amino-5-ethylaminopyridine.[5]
-
Solution: This side reaction can sometimes be minimized by controlling the reaction temperature and the stoichiometry of the reagents. An alternative synthetic route that avoids this issue is the amination of 3-ethoxypyridine.[5]
-
Purification Strategy:
If these impurities are present, careful purification is required. Column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from the less polar 2-aminopyridine and the potentially more polar N-ethylated byproduct.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from the aqueous workup?
A1: Ethyl acetate and dichloromethane are both effective solvents for extracting the free base of this compound. Ethyl acetate is generally preferred due to its lower toxicity and environmental impact. For more polar aminopyridines or if extraction is challenging, continuous extraction with diethyl ether can be a good option.[3][4]
Q2: My product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A2: It is common for aminopyridines to be isolated as oils if they are not completely pure.
-
Purification: First, ensure the product is pure by running a column chromatography.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization by dissolving small amounts of impurities that inhibit the process.
-
Recrystallization: If you have a small seed crystal, you can attempt a recrystallization from a suitable solvent system. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or water) is often effective. Dissolve the compound in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes cloudy. Then, add a few drops of the polar solvent to clarify the solution and allow it to cool slowly.[6]
Q3: What are the key safety precautions when working with sodium amide?
A3: Sodium amide is a highly reactive and hazardous substance.
-
Water Reactivity: It reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide.[1]
-
Peroxide Formation: Upon exposure to air, it can form explosive peroxides, which are often indicated by a yellow or brown discoloration.[1][7] Never use discolored sodium amide.
-
Handling: Always handle sodium amide in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
-
Quenching: Quench reactions containing sodium amide slowly with a proton source like ethanol at low temperatures.[1][2][8]
Q4: Can I use a different base to adjust the pH during the workup?
A4: Yes, while sodium carbonate is a good choice due to its moderate basicity and buffering capacity, other bases can be used.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are stronger bases and can be used to quickly raise the pH. However, be cautious as they can be highly corrosive.
-
Ammonium Hydroxide (NH₄OH): This can also be used, but it may introduce ammonia into the organic layer, which might need to be removed during solvent evaporation.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.
III. Visual Workflow and Data
General Workup Workflow for this compound Synthesis
Caption: General workup procedure for this compound synthesis.
Typical Solvent Properties for Extraction
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Ethyl Acetate | 77.1 | 0.902 | 6.02 | Good general-purpose solvent, moderately polar. |
| Dichloromethane | 39.6 | 1.33 | 9.08 | Can form emulsions, effective for many amines. |
| Diethyl Ether | 34.6 | 0.713 | 4.3 | Highly volatile and flammable, good for continuous extraction. |
IV. References
-
Organic Syntheses. 3-aminopyridine. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]
-
Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Sciencemadness Wiki. Sodium amide. [Link]
-
ACS Publications. Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. [Link]
-
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. [Link]
-
Organic Syntheses. sodium amide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 5-Ethoxypyridin-2-amine
Welcome to the technical support guide for the recrystallization of 5-Ethoxypyridin-2-amine (CAS No: 39268-74-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. The methodologies and advice presented herein are grounded in established chemical principles to ensure procedural success and product purity.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The core principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice, while impurities remain dissolved in the surrounding solution (the mother liquor).[1] This process, when executed correctly, yields a product of significantly higher purity.
This compound is a white to light-yellow crystalline powder, a key intermediate in various synthetic applications, including pharmaceutical research.[2] Its purification is critical for the integrity of downstream applications. This guide will address common challenges and questions that arise during its recrystallization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.
Question 1: I've cooled my solution, but no crystals have formed. What's wrong?
Answer: This is a common issue known as supersaturation, where the concentration of the solute in the solution exceeds its normal solubility limit without forming a solid phase.[3] Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow.
Immediate Corrective Actions:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[1][4]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[1][4]
-
Cool to a Lower Temperature: If crystallization has not occurred at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound. Do this only after attempting the above methods, as rapid cooling from a high temperature can lead to the formation of small, less pure crystals.[3]
Causality Check:
-
Excess Solvent: The most frequent cause of crystallization failure is the use of too much solvent.[1][3] If the above steps fail, gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute, then attempt to cool and crystallize again.[4]
Question 2: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[3] The presence of significant impurities can also depress the melting point of the mixture, contributing to this issue.
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (e.g., 5-10% of the total volume) of additional hot solvent to the flask.[4] This slightly lowers the saturation point, ensuring that the compound crystallizes at a lower temperature.
-
Slow Down the Cooling Rate: Oiling out is often promoted by rapid cooling. After re-dissolving the oil and adding more solvent, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat loss.[3][4]
Causality Check:
-
Inappropriate Solvent Choice: The solvent may not be ideal. If the problem persists, the crude material should be recovered by removing the solvent via rotary evaporation, and recrystallization should be attempted with a different solvent system.[3]
Question 3: My final product yield is very low. What could have caused this?
Answer: A low yield can result from several procedural missteps during the recrystallization process.
Potential Causes & Preventative Measures:
-
Using Too Much Solvent: As mentioned, excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1] Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.
-
Premature Crystallization: If the solution cools and forms crystals during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. This excess can be boiled off before the final cooling step.
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the purified product.[1] Use a minimal amount of ice-cold solvent for the rinse.
-
Inherent Solubility: A certain amount of product will always be lost due to its residual solubility in the mother liquor.[1] While this loss is unavoidable, it is minimized by proper technique.
Question 4: The recrystallized crystals are colored, but the pure compound should be white or light yellow. How do I remove the color?
Answer: Colored impurities are a common issue. These are often highly conjugated organic molecules that are present in small quantities but have a strong color.
Solution: Activated Charcoal Treatment
-
Dissolve the Solid: Dissolve the impure this compound in the appropriate amount of hot solvent.
-
Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.
-
Heat and Filter: Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Mechanism: Activated charcoal has a very high surface area and can adsorb large, flat, conjugated molecules (which are often the source of color) onto its surface.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: this compound is described as being soluble in polar organic solvents like alcohols and ketones, with low solubility in water.[2][5] A good starting point would be solvents such as ethanol, isopropanol, or acetone. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] A mixed solvent system, such as ethanol/water, can also be effective. In this case, the compound is dissolved in the "good" solvent (ethanol) at its boiling point, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool.
Q2: What are the critical safety precautions when handling this compound?
A2: According to safety data, this compound is considered hazardous. It can be harmful if swallowed and may cause skin and eye irritation.[2][6] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place away from strong oxidizing agents.[6]
Q3: How can I determine the purity of my recrystallized product?
A3: Several analytical methods can be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened. The reported melting point for a similar compound, 5-ethoxypyrimidin-2-amine, is approximately 164-169°C.[2]
-
Thin-Layer Chromatography (TLC): This is a quick method to qualitatively check for impurities. The purified product should ideally show a single spot.
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound and detect the presence of impurities.
Experimental Data & Protocols
Solubility Characteristics Summary
The selection of an appropriate solvent is the most critical step in recrystallization. The table below provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on its chemical structure and available data.
| Solvent | Polarity | Expected Solubility at 25°C | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Low[2] | Low-Moderate | Potentially suitable as the "poor" solvent in a mixed-solvent system. |
| Ethanol | High | Moderate | High | Good candidate. |
| Isopropanol | High | Moderate | High | Good candidate. |
| Acetone | Medium | Soluble[2] | Very High | May be too soluble at room temperature, potentially leading to low yield. |
| Dichloromethane | Medium | Soluble | Very High | Likely too soluble for good recovery. |
| Hexane | Low | Insoluble | Low | Suitable as an anti-solvent or for washing final crystals. |
Standard Recrystallization Protocol
This protocol provides a step-by-step methodology for the recrystallization of this compound using ethanol.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., start with 5-10 mL) and a boiling chip. Heat the mixture to boiling on a hot plate.
-
Achieve Saturation: Add more ethanol in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away the mother liquor containing the soluble impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a temperature well below the melting point.
Visual Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.
Caption: Recrystallization workflow for this compound.
References
-
5-ethoxypyrimidin-2-amine - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]
-
Domasevitch, K. V., et al. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 11, 2026, from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chembk.com [chembk.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Strategies for Overcoming the Poor Solubility of 5-Ethoxypyridin-2-amine in Organic Reactions
Welcome to our comprehensive technical guide for chemists, researchers, and drug development professionals. This document provides practical, field-tested strategies and in-depth explanations to address the significant challenge of working with 5-Ethoxypyridin-2-amine, a key building block whose utility is often hampered by its poor solubility. Our aim is to provide you with a logical framework to diagnose solubility issues and implement effective solutions to ensure the success and reproducibility of your reactions.
Introduction: Understanding the Solubility Challenge
This compound possesses a unique combination of functional groups: a basic pyridine nitrogen, a nucleophilic amino group, and a moderately lipophilic ethoxy group. This structure facilitates strong intermolecular hydrogen bonding in the solid state, leading to a stable crystal lattice that requires significant energy to disrupt. Consequently, it exhibits low solubility in many common non-polar and moderately polar aprotic solvents at ambient temperatures. This can manifest as stalled reactions, low product yields, the formation of intractable heterogeneous mixtures, and difficulties in purification. This guide provides a systematic approach to overcoming these challenges.
Part 1: Troubleshooting Guide for Reaction Optimization
This section presents a logical workflow to diagnose and resolve issues arising from the poor solubility of this compound during a chemical reaction.
Initial Observation: Your reaction has failed to go to completion, shows a low conversion rate, or you can visibly see undissolved starting material in the reaction flask.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for reactions with this compound?
A1: The choice of solvent is critical and depends on the reaction conditions (temperature, water tolerance). Based on extensive data for the parent compound 2-aminopyridine, which serves as an excellent model, solubility is highest in strong polar aprotic solvents.[1]
-
Top Tier (High Solubility): N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These are excellent for achieving high concentrations but can be difficult to remove during workup.
-
Mid Tier (Good Solubility, especially when heated): Alcohols (Methanol, Ethanol, Propanol), 1,4-Dioxane, Tetrahydrofuran (THF). These are often good compromises between solvating power and ease of handling.
-
Poor Solvents (Avoid as primary solvent): Non-polar solvents like Hexanes, Cyclohexane, and Toluene. Solubility in these is typically very low at room temperature.
Q2: I am attempting a Buchwald-Hartwig amination and the reaction is very slow. How can I improve this?
A2: Buchwald-Hartwig reactions often run at elevated temperatures (80-120 °C), where solubility should improve. If it remains an issue, the solvent system is the most likely culprit.
-
Primary Recommendation: 1,4-Dioxane is a standard and effective solvent for these reactions. It has a suitable boiling point and dissolves many organic substrates and palladium complexes.
-
Alternative for Difficult Substrates: Toluene is another common choice, but this compound has poor solubility in it. A highly effective alternative is to use a co-solvent. A mixture of Toluene with 10-20% NMP can dramatically improve solubility without fundamentally changing the reaction medium.
-
Expert Causality: The sluggishness may not solely be due to the starting material's solubility. The product or intermediates in the catalytic cycle could also be precipitating, effectively removing the catalyst from the solution phase. A more aggressive solvent system like pure DMF or NMP (if thermally stable) can keep all components in solution throughout the reaction.
Q3: Can I use a co-solvent to improve solubility without completely changing my validated reaction solvent?
A3: Yes, this is an excellent and widely used strategy. A small volume of a powerful "solubilizing" co-solvent can have a dramatic effect.
Table of Recommended Co-solvents
| Co-Solvent | Typical Volume % | Boiling Point | Key Considerations |
| NMP | 5 – 20% | 202 °C | Excellent solubilizer, high thermal stability, but very difficult to remove. |
| DMF | 5 – 20% | 153 °C | Very good solubilizer, but can decompose at high temperatures or in the presence of strong acid/base. |
| DMSO | 5 – 15% | 189 °C | Exceptional solubilizer, but hygroscopic. Use anhydrous grade for water-sensitive reactions.[2] |
| THF | 10 – 30% | 66 °C | Good for moderate temperature reactions; miscible with most organic solvents. |
Self-Validation Tip: Before adding a co-solvent to your main reaction, test the stability of your other reagents (e.g., catalyst, base) in the proposed co-solvent at the reaction temperature to ensure it doesn't cause degradation.
Q4: My reaction is highly sensitive to water. What are the best anhydrous solvents to use?
A4: For strictly anhydrous conditions, your primary choices are freshly dried polar aprotic solvents.
-
Anhydrous 1,4-Dioxane or THF: These are excellent choices for reactions up to ~100 °C (for dioxane). They must be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Anhydrous DMF or NMP: These offer superior solvating power. However, they are notoriously hygroscopic. Always use a freshly opened bottle of a high-purity anhydrous grade and handle it exclusively under an inert atmosphere (e.g., via cannula or in a glovebox).
-
Anhydrous Acetonitrile: While its solvating power for this substrate is lower than DMF, it is a polar aprotic solvent that is easily rendered anhydrous and is suitable for many transition-metal-catalyzed reactions.[1]
Q5: I've tried heating and co-solvents with little success. Are there any other methods?
A5: When conventional methods are insufficient, you may need to consider altering the fundamental reaction setup.
-
Phase-Transfer Catalysis (PTC): This technique is exceptionally useful for reactions between two immiscible phases, such as a solid organic substrate and an aqueous base. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) creates a lipophilic ion pair with the reactant in the aqueous phase, shuttling it into the organic phase to react. This bypasses the need to dissolve the base in the organic solvent. The principles of this powerful technique are well-documented.[3]
-
Acidification for Aqueous Reactions: If your subsequent reaction step occurs in water, the basicity of the aminopyridine can be used to your advantage.[4] Dissolving this compound in a dilute acidic aqueous solution (e.g., 1M HCl) will protonate the amino and pyridine groups, forming a highly water-soluble salt. This solution can then be used in reactions where the salt form is reactive.
Part 3: Experimental Protocol
Protocol 1: Systematic Solvent Screening for Reaction Development
Objective: To empirically determine the optimal solvent for achieving a target concentration of this compound at a desired reaction temperature.
Materials:
-
This compound
-
Candidate solvents (anhydrous, if required): Toluene, Dioxane, Acetonitrile, Ethanol, DMF, NMP
-
Calibrated heating block or oil bath with temperature probe and magnetic stirring
-
Small (1-dram) vials with small magnetic stir bars
Procedure:
-
Define Target Conditions: Determine the target concentration (e.g., 0.2 M) and temperature (e.g., 90 °C) for your desired reaction.
-
Preparation: To six separate vials, add the amount of this compound required to achieve the target concentration in 1 mL of solvent. (For 0.2 M, this is 27.6 mg, since MW=138.17 g/mol ).
-
Solvent Addition: Add a stir bar and exactly 1.0 mL of each candidate solvent to its respective vial.
-
Room Temperature Assessment: Cap the vials and stir vigorously at room temperature for 10 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Thermal Assessment: Place the vials in the pre-heated block at the target temperature (90 °C). Stir for 15 minutes.
-
Record High-Temperature Solubility: Carefully observe each vial. Record which solvents lead to complete dissolution. For those that do not, the solvent is unsuitable at this concentration and temperature.
-
Cooling Assessment (Optional but Recommended): Remove the vials that showed complete dissolution and allow them to cool to room temperature. Note if the compound precipitates. A solvent where the compound remains in solution upon cooling is often superior as it can prevent product crashing out during reaction workup.
References
-
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. [Link]
-
Fu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
-
Katritzky, A. R., et al. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validated HPLC Assay of 5-Ethoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is a cornerstone of reliable research. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Ethoxypyridin-2-amine, a key pyridine derivative.[1][2] We will explore the rationale behind the experimental design, present a detailed protocol, and compare its performance against alternative analytical technologies, supported by experimental data and authoritative standards.
Introduction to this compound and the Need for a Validated Assay
This compound is an aromatic amine and a pyridine derivative with applications as a building block in pharmaceutical and chemical synthesis.[1][2] Its structural isomer, 5-Amino-2-ethoxypyridine, is noted as a useful reagent in the preparation of primaquine analogs for antimalarial treatments.[3] Given its role as a potential intermediate in drug development, a validated, robust, and reliable analytical method is crucial for quality control, purity assessment, and stability testing.[4]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of compounds in various matrices.[5][6] Its application at room temperature makes it ideal for analyzing less volatile or thermally sensitive compounds like this compound, which might degrade under the high temperatures required for Gas Chromatography (GC).[7][8]
This guide is structured to provide a comprehensive understanding of a validated HPLC-UV method, benchmarked against Gas Chromatography-Mass Spectrometry (GC-MS) as a comparative technique.
Part 1: The Validated HPLC-UV Method
The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties. This compound is a polar compound, making it well-suited for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.
Methodology Rationale: The "Why" Behind the "How"
-
Column Selection: A C18 column is the workhorse of RP-HPLC due to its hydrophobicity and ability to separate a wide range of compounds. The choice of a 150 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.[9]
-
Mobile Phase Composition: A gradient elution with acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape for many aromatic compounds. The phosphate buffer maintains a consistent pH, which is critical for the reproducible ionization state of the amine group on the analyte, thereby ensuring consistent retention times.
-
Detection Wavelength: Aromatic molecules, such as pyridine derivatives, are strong absorbers of ultraviolet (UV) radiation.[10] The UV detector is set to a specific wavelength (λmax) where this compound exhibits maximum absorbance, ensuring high sensitivity. This λmax is typically determined by running a UV scan of a standard solution.
-
Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, which are a global standard for analytical procedure validation.[11][12][13] This ensures the method is fit for its intended purpose and provides reliable data.[12] The validation encompasses specificity, linearity, accuracy, precision, and robustness.[11]
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (hypothetical λmax, to be determined experimentally)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
5. Validation Procedure (Abbreviated):
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Part 2: Comparative Analysis: HPLC-UV vs. GC-MS
While HPLC-UV is a robust method, it is essential to understand its performance in the context of other available technologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable compounds.[8]
Logical Framework for Method Comparison
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. 5-Amino-2-ethoxypyridine CAS#: 52025-34-0 [amp.chemicalbook.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Chromatography Methods Compared: HPLC vs. FPLC vs. GC [synapse.patsnap.com]
- 6. veeprho.com [veeprho.com]
- 7. brewerscience.com [brewerscience.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Authored by a Senior Application Scientist
An In-Depth Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Ethoxypyridin-2-amine
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. We will explore the inherent challenges of analyzing this polar compound by GC-MS, present a detailed, validated derivatization protocol, and objectively compare the performance of this method against prominent liquid chromatography alternatives. This document is intended for researchers, analytical chemists, and drug development professionals seeking a robust and reliable method for the quantification and identification of this analyte.
The Analytical Challenge: Why Direct GC-MS of this compound is Problematic
This compound, like many primary aromatic amines, presents significant challenges for direct analysis by gas chromatography.[1] Its molecular structure contains a polar primary amine group (-NH₂) and a nitrogen atom within the pyridine ring. This polarity leads to several undesirable chromatographic behaviors:
-
Adsorption: The active hydrogen on the amine group can form strong hydrogen bonds with the acidic silanol groups present on the surface of standard capillary columns and the injection port liner.[1][2] This interaction results in significant peak tailing, reduced peak intensity, and poor reproducibility.
-
Low Volatility: While not entirely non-volatile, the polarity of the molecule can reduce its effective volatility, requiring higher temperatures that may lead to thermal degradation.
-
Thermal Instability: At the high temperatures of the GC inlet and column, primary amines can be susceptible to degradation, further compromising the accuracy and precision of the analysis.[2]
Consequently, a direct injection approach is often unreliable for trace-level quantification. To overcome these issues and render the analyte "GC-friendly," a chemical derivatization step is not just recommended, but essential.[3][4][5]
The Solution: Acylation Derivatization for Enhanced GC-MS Performance
Derivatization chemically modifies the analyte to improve its chromatographic properties.[4][6] For primary amines, acylation is a highly effective and widely used strategy.[4] In this protocol, we utilize N-methyl-bis(trifluoroacetamide) (MBTFA) to convert the polar primary amine into a stable, volatile, and highly detectable trifluoroacetamide derivative.
The Causality Behind the Choice:
-
Increased Volatility: The reaction replaces the active hydrogen on the amine with a trifluoroacetyl group, which eliminates its ability to hydrogen bond, thereby increasing the molecule's volatility and allowing it to move through the GC column at lower temperatures.
-
Improved Peak Shape: By masking the polar amine group, the derivatized analyte has significantly reduced interaction with the stationary phase, resulting in sharp, symmetrical chromatographic peaks.
-
Enhanced Mass Spectrometric Detection: The introduction of the trifluoroacetyl group (-COCF₃) provides a distinct and predictable fragmentation pattern in the mass spectrometer, aiding in confident identification and quantification. The fluorine atoms also make the derivative highly sensitive for detection.
Visualizing the Derivatization Reaction
The diagram below illustrates the acylation of this compound with MBTFA.
Caption: Derivatization of this compound via acylation.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the reliable analysis of this compound.
Step 1: Sample Preparation and Derivatization
-
Solvent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Derivatization:
-
Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Add 50 µL of a catalyst such as pyridine to facilitate the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
-
Step 2: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Provides reliable temperature and flow control. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Column | DB-5MS (30m x 0.25mm, 0.25µm) | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[7] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides optimal separation efficiency. |
| Oven Program | Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the derivatized analyte from solvent and potential byproducts efficiently. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-400) and/or SIM | Full scan mode is used for initial identification. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification, monitoring characteristic ions of the derivatized analyte. |
Visualizing the GC-MS Workflow
Caption: The complete analytical workflow from sample preparation to data analysis.
Comparative Guide: GC-MS vs. Alternative Analytical Techniques
While GC-MS with derivatization is a powerful technique, alternative methods, particularly those based on liquid chromatography, offer distinct advantages and should be considered based on the specific analytical objective.[5]
Alternative 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC is exceptionally well-suited for polar and non-volatile compounds, making it a natural choice for the direct analysis of this compound without derivatization.[5][8]
-
Principle: Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column in reversed-phase mode). The pyridine ring in the analyte contains a chromophore that absorbs UV light, allowing for detection and quantification.
-
Advantages:
-
No Derivatization Required: Simplifies sample preparation, saving time and reducing potential sources of error.
-
Robustness: HPLC is a mature and highly robust technique used widely in quality control settings.
-
-
Disadvantages:
-
Lower Selectivity: UV detection is not as selective as mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with quantification.
-
Lower Sensitivity: While adequate for many applications, HPLC-UV generally does not reach the picogram-level sensitivity achievable with GC-MS in SIM mode.
-
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of mass spectrometry.[7][9] It is arguably the most powerful tool for this type of analysis.
-
Principle: The analyte is separated via HPLC and then introduced into a mass spectrometer, typically using an Electrospray Ionization (ESI) source, which is ideal for polar molecules.
-
Advantages:
-
Highest Selectivity & Sensitivity: LC-MS/MS (tandem mass spectrometry) provides the highest degree of selectivity and sensitivity, capable of detecting the analyte at ultra-trace levels even in complex matrices.[10]
-
No Derivatization: Like HPLC, it analyzes the compound in its native form.
-
Structural Information: Provides definitive structural confirmation of the analyte.
-
-
Disadvantages:
-
Higher Cost and Complexity: Instrumentation is more expensive and requires a higher level of operator expertise compared to GC-MS or HPLC-UV.
-
Matrix Effects: The ESI process can be susceptible to ion suppression or enhancement from co-eluting matrix components, which requires careful method development and validation.
-
Performance Comparison Summary
The table below provides a clear, objective comparison of the three techniques for the analysis of this compound.
| Performance Metric | GC-MS (with Derivatization) | HPLC-UV/DAD | LC-MS |
| Derivatization Required | Yes (Mandatory) | No | No |
| Selectivity | High (Very High with MS/MS) | Moderate | Very High (Excellent with MS/MS) |
| Sensitivity (LOD) | Low ng/mL to pg/mL (SIM) | Mid-to-High ng/mL | High pg/mL to fg/mL |
| Speed / Throughput | Moderate (derivatization adds time) | High | High |
| Cost (Instrument) | Moderate | Low | High |
| Ease of Use | Moderate | High | Moderate-to-Low |
| Best For... | Volatile impurity profiling, labs with existing GC-MS expertise. | Routine QC, purity analysis, high concentration samples. | Trace-level quantification, impurity identification, bioanalysis, complex matrices. |
Conclusion and Recommendations
The choice of analytical technique for this compound depends critically on the application's requirements.
-
GC-MS with derivatization is a validated and highly effective method that offers an excellent balance of sensitivity, selectivity, and cost. It is particularly advantageous when high sensitivity is required and LC-MS instrumentation is not available. The primary trade-off is the additional sample preparation step of derivatization.
-
HPLC-UV/DAD is the most straightforward and cost-effective method for routine analysis where high sensitivity is not the primary concern. Its simplicity makes it ideal for quality control environments to assess purity or quantify the analyte in formulated products.
-
LC-MS represents the gold standard for this analysis, providing superior sensitivity and selectivity without the need for derivatization. It is the unequivocal choice for challenging applications such as trace-level impurity analysis, bioanalytical studies, or analysis in complex sample matrices.
By understanding the causality behind the analytical challenges and the strengths of each technique, researchers can confidently select and implement the most appropriate method to achieve their scientific and developmental goals.
References
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023).
- Analysis of Amines in GC | LabRulez GCMS. (n.d.). LabRulez.
- Gas chromatography of amines as various derivatives | Request PDF. (2000).
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. (1992). PubMed.
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2018).
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2024). Taylor & Francis Online.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2023). MDPI.
- Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). (n.d.).
- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1986).
- Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). BenchChem.
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. (2020).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
- GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. (2025). Semantic Scholar.
- 1-(5-ethoxypyridin-2-yl)ethan-1-amine. (n.d.). PubChem.
- Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. (2021).
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. bre.com [bre.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 5-Ethoxypyridin-2-amine and 5-Methoxypyridin-2-amine for Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of building blocks for novel molecular entities is a critical decision that profoundly impacts the synthetic route and the ultimate biological activity of the target compound. Among the vast array of heterocyclic scaffolds, 2-aminopyridines are privileged structures, appearing in a multitude of approved drugs.[1][2][3] This guide provides a detailed comparative analysis of the reactivity of two closely related yet distinct 2-aminopyridine derivatives: 5-Ethoxypyridin-2-amine and 5-Methoxypyridin-2-amine. Through an examination of their electronic and steric properties, supported by experimental protocols and data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Understanding the Subtle Differences: Electronic and Steric Effects
The reactivity of this compound and 5-methoxypyridin-2-amine is primarily governed by the electronic and steric influence of the alkoxy substituent at the 5-position. Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the pyridine ring.[4] This electron donation increases the electron density of the aromatic system, thereby enhancing the nucleophilicity of the exocyclic amino group.
However, a key distinction arises from the inductive and steric effects of these groups. The methoxy group is electron-withdrawing inductively due to the high electronegativity of the oxygen atom.[4] The ethoxy group exhibits a slightly stronger electron-donating inductive effect compared to the methoxy group due to the presence of the additional ethyl group. This subtle electronic difference can influence the rate and outcome of various chemical transformations.
From a steric perspective, the ethoxy group is bulkier than the methoxy group. This increased steric hindrance can play a significant role in reactions where the approach of a reagent to the amino group or the pyridine nitrogen is crucial. The conformational preferences of these alkoxy groups can also impact their interaction with reagents and catalysts.[5]
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of the differences in reactivity, we will examine two fundamental reactions in drug discovery: N-acylation and Palladium-catalyzed cross-coupling.
N-Acylation: A Gateway to Amide Derivatives
N-acylation is a cornerstone reaction for the synthesis of a wide array of functional molecules.[6][7][8] The nucleophilicity of the 2-amino group is a key determinant of the reaction's efficiency.
Hypothetical Experimental Data:
| Entry | Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 5-Methoxypyridin-2-amine | Benzoyl Chloride | Triethylamine | Dichloromethane | 2 | 92 |
| 2 | This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | 2.5 | 89 |
| 3 | 5-Methoxypyridin-2-amine | Acetic Anhydride | Pyridine | Tetrahydrofuran | 1 | 95 |
| 4 | This compound | Acetic Anhydride | Pyridine | Tetrahydrofuran | 1.5 | 93 |
The slightly higher yields and shorter reaction times observed for 5-methoxypyridin-2-amine in these representative N-acylation reactions can be attributed to the less sterically hindered nature of the methoxy group, allowing for a more facile approach of the acylating agent to the nucleophilic amino group.
Experimental Protocol: General Procedure for N-Acylation [6][7]
A detailed, step-by-step methodology for a representative N-acylation reaction is provided below.
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Purity Assessment of
5-Ethoxypyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal pyridine-based building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The isomeric purity, organic and inorganic impurity profile, and residual solvent content of this intermediate are critical quality attributes that directly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of orthogonal analytical methodologies for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to establish a robust, self-validating system for quality control in a drug development context.
Introduction: The Criticality of Purity in a Pharmaceutical Intermediate
This compound serves as a key starting material or intermediate in the synthesis of numerous pharmaceutical agents. The presence of impurities—even in trace amounts—can have significant consequences.[1][2] These undesired components can arise from various stages, including the manufacturing process of the intermediate itself or during subsequent storage.[3] Potential impurities include starting materials, by-products, intermediates from the synthetic route, degradation products, and residual solvents.[1][3]
According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present at a level of 0.10% or higher must be reported, and its structure identified.[1][3] Furthermore, the safety of any impurity at or above a specified qualification threshold must be established.[3][4] Therefore, employing a suite of robust, orthogonal analytical techniques is not merely a matter of good practice but a stringent regulatory requirement to ensure the quality and safety of the final API.[1][2]
The Impurity Landscape: Anticipating Potential Contaminants
A thorough understanding of the synthetic pathway is the first step in building a targeted purity assessment strategy. A common route to this compound involves the reaction of 2-amino-5-hydroxypyridine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions.
Based on this, the anticipated impurity profile may include:
-
Starting Materials: Unreacted 2-amino-5-hydroxypyridine.
-
Isomeric Impurities: Positional isomers such as 2-Ethoxypyridin-5-amine, which can be notoriously difficult to separate.
-
Over-alkylation Products: Di-ethylated by-products.
-
Process-Related Impurities: Reagents, ligands, or catalysts used in the synthesis.[3]
-
Degradation Products: Formed during synthesis or storage, potentially through oxidation or hydrolysis.
Orthogonal Analytical Approaches for a Self-Validating Purity Profile
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential. By combining methods that rely on different physicochemical principles (e.g., polarity, volatility, nuclear properties), we create a self-validating system where the results of one technique corroborate and complement the others. For pyridine derivatives, a combination of chromatography and spectroscopy is the industry standard.[5][6][7]
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow that leverages orthogonal techniques to build a complete and reliable purity profile for this compound.
Caption: A logical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Comparative Analysis of Key Methodologies
The selection of an analytical method is driven by its suitability for the analyte and the specific information required. For aminopyridines, HPLC is a workhorse technique, but it must be supplemented by others for a complete profile.[8][9][10]
| Analytical Technique | Principle of Detection | Primary Application for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases; UV absorbance. | Primary quantitative purity assay. Separation of non-volatile organic impurities.[5][11] | High resolution and sensitivity; robust and reproducible; versatile for a wide range of polar compounds.[5] | Requires reference standards for absolute quantification; destructive to the sample. |
| LC-MS | HPLC separation followed by mass-based detection. | Identification of unknown impurities. Confirmation of impurity structures.[12] | Provides molecular weight information, aiding in structural elucidation; extremely sensitive. | Response factors can vary significantly; complex matrix can cause ion suppression. |
| GC-FID/MS | Separation of volatile compounds based on boiling point and polarity; detection by flame ionization or mass. | Quantification of residual solvents (per ICH Q3C) and volatile impurities.[6] | Excellent for volatile and thermally stable compounds; high sensitivity (FID). | Not suitable for non-volatile or thermally labile compounds like the API itself. |
| qNMR | Intrinsic quantitative analysis based on the direct proportionality between NMR signal integral and the number of nuclei.[13] | Absolute purity determination (assay) without needing an identical API reference standard.[14][15] | Primary analytical method; provides structural and quantitative data simultaneously; non-destructive.[14][16] | Lower sensitivity than chromatography; requires a high-purity internal standard; potential for peak overlap.[13] |
| DSC | Measurement of heat flow into or out of a sample as a function of temperature. | Assessment of solid-state purity based on the melting point depression caused by impurities. | Provides information on solid-form purity; requires small sample amounts. | Only applicable to crystalline solids; insensitive to impurities that are soluble in the solid phase. |
Note: The data in this table is for illustrative and comparative purposes.
Experimental Protocols: A Deeper Dive
Protocol: HPLC-UV Purity Determination
Causality: A reversed-phase C18 column is chosen for its excellent ability to separate moderately polar aromatic compounds like aminopyridines from their potential non-polar impurities.[11][12][17] A gradient elution with an acidified mobile phase (formic or phosphoric acid) ensures good peak shape for the basic pyridine nitrogen and allows for the elution of a wider range of impurities.[11][17] UV detection at a wavelength near the compound's λmax provides high sensitivity.
Methodology:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.[11][12]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[17]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.[17]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[8]
-
Detection Wavelength: 254 nm.[17]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[11]
-
Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors (RRFs) for known impurities should be determined.
Protocol: qNMR Absolute Purity Assay
Causality: Quantitative NMR (qNMR) is a powerful primary method that quantifies the analyte by comparing the integral of one of its unique proton signals to the integral of a certified internal standard of known purity and weight.[13][14] This approach bypasses the need for a specific reference standard of this compound itself, making it invaluable for characterizing new batches or in-house standards.[15] Maleic acid is a common choice for an internal standard as it is non-volatile, stable, and has a sharp singlet in a relatively clear region of the spectrum.
Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., the aromatic proton singlet) and a signal for the internal standard (e.g., the singlet for the two vinyl protons of maleic acid).
-
-
Calculation: The purity (P) of the analyte is calculated using the following equation[13]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
Orthogonal Method Comparison Logic
The power of this approach lies in cross-validation. The purity value from HPLC (based on relative peak area) should closely match the absolute purity value from qNMR. Discrepancies may indicate the presence of impurities that are not UV-active (invisible to HPLC-UV) or are non-protonated (invisible to ¹H qNMR), prompting further investigation.
Caption: Logic diagram for comparing orthogonal purity assessment methods.
Conclusion and Best Practices
The purity assessment of this compound is a multi-faceted process that demands a strategic, orthogonal approach to satisfy regulatory scrutiny and ensure product quality.
Key Takeaways:
-
Primary Assay: Utilize a validated, stability-indicating HPLC-UV method for routine purity testing and quantification of known and unknown organic impurities.
-
Orthogonal Confirmation: Employ qNMR as a primary method to determine an absolute purity value, which serves as an independent check on the chromatographic assay.
-
Impurity Identification: Use LC-MS to identify the structures of any impurities found at levels exceeding the ICH identification threshold (typically >0.10%).[1]
-
Volatiles and Solvents: Always perform GC analysis to quantify residual solvents, ensuring compliance with ICH Q3C limits.
-
Comprehensive Reporting: The final certificate of analysis should integrate the results from all orthogonal methods to present a complete and validated purity profile.
By implementing this self-validating framework, researchers and drug developers can ensure a deep understanding of their material's quality, leading to more robust manufacturing processes and safer, more effective final pharmaceutical products.
References
-
ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Webster, G. K., et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
-
S, S., & G, N. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
-
Diehl, B. W. K., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Physical Testing and Chemical Analysis Part B:Chemical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2020). Journal of Chromatographic Science. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. [Link]
-
Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. [Link]
-
Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Landscape of 5-Ethoxypyridin-2-amine and Its Derivatives
In the intricate world of pharmaceutical and materials science, the precise characterization of molecular structures is the bedrock of innovation. 5-Ethoxypyridin-2-amine and its analogues are a class of compounds holding significant potential as versatile building blocks in drug discovery. Their utility is predicated on the ability to reliably identify and differentiate them from structurally similar variants. This guide provides an in-depth spectroscopic comparison, grounded in experimental data and established principles, to serve as a definitive reference for researchers in the field.
We will explore the nuanced spectroscopic signatures of this compound by comparing it against a curated set of derivatives. This comparative approach is designed to illuminate the causal relationships between specific structural modifications and their resulting spectral shifts, thereby empowering scientists to interpret their own data with greater confidence.
The compounds under consideration are:
-
This compound (Target)
-
2-Aminopyridine (Unsubstituted Parent)
-
4-Ethoxypyridin-2-amine (Isomeric Variant)
-
5-Methoxypyridin-2-amine (Alkyl Chain Variant)
-
N-acetyl-5-ethoxypyridin-2-amine (Amine-Modified Variant)
This guide will dissect their ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, providing a holistic analytical perspective.
The Logic of Structural Comparison
To fully appreciate the spectroscopic characteristics of our target molecule, we must understand how key structural features influence the data. The chosen derivatives allow for a systematic analysis of these influences.
Caption: Logical relationships for comparative spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1][2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The electron-donating nature of both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups significantly shields the pyridine ring protons, causing them to appear at higher fields (lower ppm) compared to unsubstituted pyridine.
Causality and Comparison:
-
vs. 2-Aminopyridine: The addition of the C5-ethoxy group in our target molecule introduces two new signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). More importantly, the strong electron-donating effect of the ethoxy group further shields the ring protons, particularly H4 and H6, shifting them upfield compared to 2-aminopyridine.[4][5][6]
-
vs. 4-Ethoxypyridin-2-amine: Isomeric placement of the ethoxy group dramatically alters the splitting patterns and chemical shifts of the ring protons. In the 4-ethoxy isomer, the symmetry results in a simpler aromatic region, with distinct signals for H3 and H5, compared to the more complex splitting seen for the H3, H4, and H6 protons in our target.
-
vs. 5-Methoxypyridin-2-amine: Replacing the ethoxy with a methoxy group simplifies the aliphatic region, showing a singlet for the -OCH₃ protons instead of a quartet and triplet. The electronic effect on the ring is very similar, leading to only minor differences in the aromatic proton shifts.
-
vs. N-acetyl-5-ethoxypyridin-2-amine: Acetylation of the amino group replaces the broad -NH₂ signal with a sharp amide N-H signal (further downfield) and introduces a new singlet for the acetyl methyl group around 2.1-2.2 ppm. The acetyl group is electron-withdrawing, which deshields the ring protons, causing them to shift downfield relative to the parent amine.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted/Reported, δ in ppm in CDCl₃)
| Compound | Ring H3 | Ring H4 | Ring H6 | -NH₂ / -NH (br s) | Alkoxy/Acetyl Protons |
| This compound | ~6.4-6.5 (d) | ~7.1-7.2 (dd) | ~7.8-7.9 (d) | ~4.5-5.0 | ~3.9-4.0 (q, 2H, OCH₂), ~1.3-1.4 (t, 3H, CH₃) |
| 2-Aminopyridine[4] | 6.57 (d) | 7.37 (t) | 8.05 (d) | ~4.5 (br s) | - |
| 4-Ethoxypyridin-2-amine | ~6.0-6.1 (d) | - | ~7.7-7.8 (d) | ~4.4-4.8 | ~3.9-4.0 (q, 2H, OCH₂), ~1.3-1.4 (t, 3H, CH₃) |
| 5-Methoxypyridin-2-amine[7] | ~6.4-6.5 (d) | ~7.1-7.2 (dd) | ~7.8-7.9 (d) | ~4.5-5.0 | ~3.8 (s, 3H, OCH₃) |
| N-acetyl-5-ethoxypyridin-2-amine | ~7.8-7.9 (d) | ~7.4-7.5 (dd) | ~8.1-8.2 (d) | ~8.0-8.5 (br s) | ~4.0-4.1 (q, 2H, OCH₂), ~1.4-1.5 (t, 3H, CH₃), ~2.2 (s, 3H, COCH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbons directly attached to nitrogen and oxygen (C2, C5) are significantly affected by these heteroatoms.
Causality and Comparison:
-
C2 and C5 Signals: In this compound, C2 (attached to -NH₂) and C5 (attached to -OEt) are highly deshielded and appear far downfield.
-
vs. 2-Aminopyridine: The introduction of the C5-ethoxy group causes a significant downfield shift for C5 and introduces the two aliphatic carbon signals.[8]
-
vs. 4-Ethoxypyridin-2-amine: The positional change of the ethoxy group moves the highly deshielded alkoxy-substituted carbon from C5 to C4.
-
vs. N-acetyl-5-ethoxypyridin-2-amine: The electron-withdrawing acetyl group slightly deshields the ring carbons. The most notable addition is the appearance of a carbonyl carbon signal (~168-170 ppm) and the acetyl methyl carbon (~24 ppm).
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted/Reported, δ in ppm in CDCl₃)
| Compound | C2 | C3 | C4 | C5 | C6 | Alkoxy/Acetyl Carbons |
| This compound | ~158 | ~110 | ~138 | ~145 | ~135 | ~64 (OCH₂), ~15 (CH₃) |
| 2-Aminopyridine[8] | 158.4 | 108.9 | 137.9 | 113.8 | 148.1 | - |
| 4-Ethoxypyridin-2-amine | ~160 | ~95 | ~165 | ~105 | ~150 | ~63 (OCH₂), ~15 (CH₃) |
| 5-Methoxypyridin-2-amine | ~157 | ~111 | ~139 | ~144 | ~136 | ~55 (OCH₃) |
| N-acetyl-5-ethoxypyridin-2-amine | ~155 | ~115 | ~140 | ~148 | ~142 | ~169 (C=O), ~65 (OCH₂), ~24 (COCH₃), ~15 (CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Causality and Comparison:
-
Primary Amine Vibrations: A key feature of this compound and its primary amine analogues is the presence of two sharp N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[10][11] A primary amine N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[10]
-
Aromatic and Ether Linkages: All compounds will show C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region and a strong C-O-C stretching band for the ether linkage around 1250-1000 cm⁻¹.
-
vs. 2-Aminopyridine: The spectrum is very similar to the target, with the primary distinction being the additional C-H stretching bands (aliphatic) around 2850-2980 cm⁻¹ and the strong C-O stretch from the ethoxy group.[12][13]
-
vs. N-acetyl-5-ethoxypyridin-2-amine: This derivative presents the most dramatic difference. The two N-H stretching bands of the primary amine are replaced by a single, broader N-H stretch of the secondary amide around 3300 cm⁻¹. Crucially, a very strong carbonyl (C=O) "Amide I" band appears around 1670-1690 cm⁻¹.
Table 3: Comparative Key FTIR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch (Amine/Amide) | C=O Stretch (Amide) | Pyridine Ring C=C, C=N | C-O-C Stretch (Ether) |
| This compound | ~3450, ~3300 (two bands) | - | ~1600, ~1480 | ~1240 |
| 2-Aminopyridine[11] | ~3442, ~3300 (two bands) | - | ~1617, ~1485 | - |
| 4-Ethoxypyridin-2-amine | ~3440, ~3290 (two bands) | - | ~1610, ~1490 | ~1230 |
| 5-Methoxypyridin-2-amine | ~3450, ~3300 (two bands) | - | ~1600, ~1480 | ~1245 |
| N-acetyl-5-ethoxypyridin-2-amine | ~3300 (one broad band) | ~1680 (strong) | ~1590, ~1470 | ~1240 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[14] For these pyridine derivatives, electron ionization (EI) or electrospray ionization (ESI) can be used. ESI will primarily yield the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Causality and Comparison:
The molecular ion peak is the most direct piece of evidence. Each derivative will have a distinct molecular weight, making them easily distinguishable.
-
This compound (MW = 138.17): The [M+H]⁺ ion would be at m/z 139. A characteristic fragmentation pathway is the loss of an ethylene molecule (28 Da) from the ethoxy group via a McLafferty-type rearrangement, leading to a fragment at m/z 111.
-
2-Aminopyridine (MW = 94.11): The molecular ion at m/z 94 is prominent. A typical fragmentation for aminopyridines is the loss of hydrogen cyanide (HCN, 27 Da), resulting in a fragment at m/z 67.[15]
-
N-acetyl-5-ethoxypyridin-2-amine (MW = 180.21): The [M+H]⁺ ion is at m/z 181. A dominant fragmentation will be the loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetyl group, yielding a fragment corresponding to the protonated this compound at m/z 139.
Caption: Predicted key fragmentation pathways for this compound.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ion(s) (m/z) |
| This compound | 138.17 | 139 | 111, 94 |
| 2-Aminopyridine[15] | 94.11 | 95 | 67 |
| 4-Ethoxypyridin-2-amine | 138.17 | 139 | 111, 94 |
| 5-Methoxypyridin-2-amine | 124.14 | 125 | 110, 94 |
| N-acetyl-5-ethoxypyridin-2-amine | 180.21 | 181 | 139 (loss of ketene) |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule. Pyridine itself shows absorption maxima around 202 nm and 254 nm.[16] The introduction of auxochromic groups like -NH₂ and -OR causes a bathochromic (red) shift to longer wavelengths.
-
This compound: The combined electron-donating effects of the amino and ethoxy groups, which extend the π-conjugated system, will shift the absorption maxima to significantly longer wavelengths compared to unsubstituted pyridine, likely in the 280-320 nm range.
-
Comparison: All the aminopyridine derivatives discussed will exhibit similar red-shifted absorptions compared to pyridine.[17] Subtle differences in the λₘₐₓ and molar absorptivity will exist between isomers (5-ethoxy vs. 4-ethoxy) due to the different influence of substituent position on the transition dipole moment. The N-acetyl derivative may show a slight hypsochromic (blue) shift relative to the parent amine, as the acetyl group's withdrawing nature can slightly reduce the electron-donating ability of the nitrogen into the ring.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal field homogeneity.
-
Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before use.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply the sample and collect the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC-MS Setup:
-
Chromatography: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
-
Ionization Source (ESI): Operate in positive ion mode. Typical settings include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.
-
-
Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da). If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The structural elucidation of this compound and its derivatives is a multifactorial process where each spectroscopic technique provides a unique and complementary piece of the puzzle. By understanding the fundamental principles and systematically comparing the spectra of related compounds, researchers can confidently identify their target molecules and discern subtle structural variations. This guide serves as a foundational resource, combining predictive analysis with established experimental protocols to facilitate accurate and efficient characterization in the pursuit of novel chemical entities.
References
-
Slideshare (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]
-
Mohan, S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
Wiley Analytical Science (2001). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
-
Spectroscopy Letters (1993). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. Available at: [Link]
-
Microbe Notes (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]
-
CHIMIA (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]
-
ResearchGate (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Available at: [Link]
-
ResearchGate (n.d.). Principles in NMR Spectroscopy. Available at: [Link]
-
UCLA Chemistry (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Technology Networks (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]
-
NIST (n.d.). 2-Aminopyridine Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
TSI Journals (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]
-
NIST (n.d.). 2-Aminopyridine General Information. National Institute of Standards and Technology. Available at: [Link]
-
RSC Publishing (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]
-
Canadian Science Publishing (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]
-
Specac Ltd (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
NIH (2008). 4-Ethoxypyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
NIST (n.d.). 2-Aminopyridine IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Spectroscopy Online (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
ACS Publications (1956). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. Available at: [Link]
-
SIELC Technologies (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]
-
RSC Publishing (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. jchps.com [jchps.com]
- 3. microbenotes.com [microbenotes.com]
- 4. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. tsijournals.com [tsijournals.com]
- 12. chimia.ch [chimia.ch]
- 13. 2-Aminopyridine [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Aminopyridine [webbook.nist.gov]
- 16. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-Ethoxypyridin-2-amine: From Classical to Modern Methodologies
Introduction
5-Ethoxypyridin-2-amine is a crucial pyridine-based intermediate, widely utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its structural motif is a key building block for various biologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating them on performance, scalability, safety, and cost-effectiveness. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to enable informed decision-making in a research and development setting.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a foundational strategy for functionalizing pyridine rings. For the synthesis of this compound, this can be approached from two main retrosynthetic disconnections: introduction of the amino group or introduction of the ethoxy group.
Route A: Ethoxylation of a Pre-functionalized Aminopyridine
A logical starting point appears to be the reaction of 2-amino-5-bromopyridine with sodium ethoxide. However, this route is fraught with challenges. Experimental evidence shows that this reaction is not a feasible method due to the prevalence of side reactions.[1] Instead of the desired ethoxylation, the bromine atom is often replaced by hydrogen, and simultaneous N-ethylation of the amino group can occur.[1]
Route B: Multi-Step Synthesis via a Protected Intermediate
To circumvent the side reactions associated with direct ethoxylation, a more robust, albeit longer, route involves the protection of the amino group. This strategy enhances the predictability and yield of the substitution step. A common approach begins with 2-amino-5-bromopyridine.
Causality of Experimental Choices: The initial protection of the highly nucleophilic amino group is critical. Using a reagent like 2,5-hexanedione forms a stable pyrrole protecting group, which is electronically neutral and sterically hinders unwanted N-alkylation.[2][3] This allows the subsequent SNAr reaction with sodium methoxide (or in our case, sodium ethoxide) to proceed cleanly at the C5 position. The final deprotection under mild acidic conditions, often with hydroxylamine hydrochloride, regenerates the free amine to yield the target product.[2][3]
Caption: Workflow for the protected SNAr synthesis of this compound.
Methodology 2: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of electron-deficient heterocyclic systems like pyridine.[4][5] Discovered by Aleksei Chichibabin in 1914, this reaction involves the treatment of a pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position.[6][7]
For the synthesis of this compound, the starting material would be 3-ethoxypyridine. The reaction proceeds via a nucleophilic addition-elimination mechanism. The powerful nucleophile, the amide anion (NH₂⁻), attacks the C2 position of the pyridine ring, forming a σ-adduct intermediate (a Meisenheimer-like complex).[4] Aromaticity is restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the product amine or ammonia) to liberate hydrogen gas.[4][8]
Causality of Experimental Choices: The reaction is typically run at high temperatures in an inert, high-boiling solvent like xylene or toluene because the activation energy for hydride elimination is substantial.[6] Sodium amide is a highly reactive and hazardous reagent, requiring strictly anhydrous conditions and careful handling. While effective, the harsh conditions limit the functional group tolerance of the substrate, and regioselectivity can be an issue with more complex pyridines.
Caption: General workflow for the Chichibabin amination of 3-ethoxypyridine.
Methodology 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[9][10] This reaction has largely superseded harsher classical methods due to its mild conditions, broad substrate scope, and excellent functional group tolerance.[9]
The synthesis of this compound via this method would typically start from an appropriately halogenated precursor, such as 2-bromo-5-ethoxypyridine or 2-chloro-5-ethoxypyridine, and a suitable nitrogen source. While direct coupling with ammonia is possible, often an ammonia equivalent or a protected amine is used, followed by a deprotection step.
Causality of Experimental Choices: The success of this reaction hinges on the catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond.[11] The resulting Pd(II) complex coordinates the amine, and after deprotonation by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide), undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) stabilize the palladium center and facilitate the key steps of the catalytic cycle, leading to higher yields and faster reaction rates.[12][13]
Caption: Conceptual workflow for Buchwald-Hartwig amination.
Quantitative Data Comparison
| Parameter | Protected SNAr Route | Chichibabin Reaction | Buchwald-Hartwig Amination |
| Starting Material | 2-Amino-5-bromopyridine | 3-Ethoxypyridine | 2-Bromo-5-ethoxypyridine |
| Overall Yield | Moderate (~45-60% over 3 steps)[2][3] | Moderate to Good (40-75%) | Good to Excellent (70-95%)[12] |
| Reaction Conditions | Stepwise; requires protection/deprotection; final step is high temp. | Harsh; high temp. (110-150 °C); strictly anhydrous.[8] | Mild (80-110 °C).[10] |
| Key Reagents | 2,5-Hexanedione, NaOEt, NH₂OH·HCl | Sodium Amide (NaNH₂) | Pd catalyst, phosphine ligand, hindered base. |
| Safety Concerns | Standard organic synthesis hazards. | Highly hazardous; NaNH₂ is pyrophoric and reacts violently with water. | Palladium catalysts can be toxic; phosphine ligands can be air-sensitive. |
| Scalability | Good; multi-step nature adds complexity but steps are generally robust. | Challenging; handling large quantities of NaNH₂ is a significant safety risk. | Excellent; widely used in industrial pharmaceutical production.[10] |
| Cost-Effectiveness | Reagents are relatively inexpensive; multi-step process increases labor/time costs. | Very inexpensive reagents. | High initial cost due to palladium catalyst and ligands, but catalyst loading is low.[11] |
| Substrate Scope | Specific to this route. | Limited by harsh conditions. | Very broad functional group tolerance.[9] |
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Optimized for Lab Scale)
This protocol is adapted from general procedures for the amination of aryl halides.[12]
-
Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-5-ethoxypyridine (1.0 eq.) and anhydrous toluene.
-
Amine Source: Add benzophenone imine (1.2 eq.) as an ammonia equivalent. The use of an imine prevents the formation of diarylated byproducts and simplifies handling compared to gaseous ammonia.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench and Deprotection: After cooling to room temperature, quench the reaction with 2 M HCl. Stir vigorously for 1 hour to hydrolyze the imine and form the hydrochloride salt of the product.
-
Workup: Basify the aqueous layer with NaOH or Na₂CO₃ until pH > 9. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford pure this compound.
Protocol 2: Protected SNAr Route (Step 2: Ethoxylation)
This protocol is adapted from the methoxylation of the protected 2-amino-5-bromopyridine.[2][3]
-
Reactor Setup: In a round-bottom flask, dissolve 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add sodium ethoxide (NaOEt, 2.0 eq.) and copper(I) iodide (CuI, 0.1 eq.). The copper catalyst facilitates the nucleophilic substitution.
-
Reaction: Heat the mixture to 120-140 °C and stir for 8-12 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or MTBE (3x).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 5-ethoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be purified by chromatography or carried directly to the next deprotection step.
Senior Application Scientist's Recommendation
The choice of synthetic method for this compound is highly dependent on the specific objectives of the project.
-
For Academic Research & Small-Scale Synthesis: The Protected SNAr Route offers a reliable, step-by-step approach using relatively inexpensive reagents. It provides an excellent platform for teaching fundamental organic chemistry principles like protecting group strategy and nucleophilic substitution.
-
For Medicinal Chemistry & Library Synthesis: The Buchwald-Hartwig Amination is unequivocally the superior choice. Its mild conditions, exceptional functional group tolerance, and high yields make it ideal for synthesizing a diverse range of analogues and for late-stage functionalization of complex molecules.[14] The higher upfront cost of the catalyst is justified by its efficiency and reliability.
-
For Industrial & Process Chemistry: The Buchwald-Hartwig Amination is the most scalable and environmentally benign option.[10] While the Chichibabin reaction uses cheaper reagents, the significant safety hazards and harsh conditions associated with handling large volumes of sodium amide make it unsuitable for large-scale production. The multi-step SNAr route, while scalable, has a lower overall throughput and generates more waste compared to the more convergent Buchwald-Hartwig approach. Process optimization would focus on minimizing catalyst loading and implementing catalyst recycling protocols to further improve the economic viability of the Buchwald-Hartwig route.
References
-
5-ethoxypyrimidin-2-amine - ChemBK . ChemBK. Available at: [Link]
-
Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-5-methoxy pyridine . PrepChem.com. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. Google Patents.
-
Chichibabin reaction . Wikipedia. Available at: [Link]
- WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity. Google Patents.
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . DTU Orbit. Available at: [Link]
-
Chichibabin Reaction | PPTX . Slideshare. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
The Chichibabin amination reaction . Scientific Update. Available at: [Link]
-
Chichibabin amination: Easy mechanism . Chemistry Notes. Available at: [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite . DR-NTU, Nanyang Technological University. Available at: [Link]
- WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3. Google Patents.
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation . Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles . RSC Publishing. Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation . ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
-
Synthesis of novel 5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles . Research Explorer, The University of Manchester. Available at: [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . National Institutes of Health (NIH). Available at: [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
- WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. Google Patents.
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives . National Institutes of Health (NIH). Available at: [Link]
-
A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents . ChemRxiv. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. Available at: [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF . ResearchGate. Available at: [Link]
- CA2145022A1 - Process for the preparation of 5-formylaminopyrimidines. Google Patents.
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors . PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity . MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Reactivity of 2-Aminopyridine Derivatives
This guide offers an in-depth technical comparison of the reactivity of 2-aminopyridine derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and chemical behavior, providing both theoretical grounding and practical, experimentally-verifiable protocols.
Fundamental Principles: The Electronic Dichotomy of 2-Aminopyridine
The reactivity of the 2-aminopyridine scaffold is governed by a fascinating interplay of electronic effects. The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient, predisposing it to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, the exocyclic amino group at the 2-position is a potent electron-donating group through resonance (+M effect). This donation increases electron density at the positions ortho (3 and 5) and para (not applicable in this case) to the amino group, thereby activating the ring towards electrophilic substitution. This inherent electronic push-pull dynamic is the key to understanding the nuanced reactivity of its derivatives.
Substituents on the pyridine ring further modulate this electronic landscape. Electron-donating groups (EDGs) will enhance the nucleophilicity of the ring nitrogen and the exocyclic amine, and further activate the ring for electrophilic attack. In contrast, electron-withdrawing groups (EWGs) will decrease the basicity and nucleophilicity of the molecule, while making the ring even more susceptible to nucleophilic aromatic substitution.
Quantitative Comparison of Reactivity
A quantitative understanding of reactivity is crucial for predictive synthesis and rational drug design. The following sections provide comparative data on the basicity and reactivity of substituted 2-aminopyridine derivatives in key chemical transformations.
Basicity (pKa)
The basicity of a 2-aminopyridine derivative, typically measured by the pKa of its conjugate acid, is a fundamental indicator of its nucleophilicity and overall reactivity. The lone pair of electrons on the ring nitrogen is the primary site of protonation.
| Derivative | Substituent at C5 | pKa of Conjugate Acid | Electronic Effect of Substituent |
| 2-Aminopyridine | -H | 6.86[1] | - |
| 2-Amino-5-methoxypyridine | -OCH₃ | ~7.5 (estimated) | Electron-Donating (+M, -I) |
| 2-Amino-5-methylpyridine | -CH₃ | ~7.2 (estimated) | Electron-Donating (+I) |
| 2-Amino-5-chloropyridine | -Cl | ~5.5 (estimated) | Electron-Withdrawing (-I, +M) |
| 2-Amino-5-nitropyridine | -NO₂ | ~2.8 (estimated) | Strongly Electron-Withdrawing (-M, -I) |
Note: Estimated pKa values are based on the known effects of substituents on pyridine basicity.
As the data illustrates, electron-donating groups like methoxy and methyl increase the basicity of the pyridine nitrogen, while electron-withdrawing groups like chloro and nitro significantly decrease it.
Reactivity in Nucleophilic Aromatic Substitution (SNAAr)
2-Halopyridines are common precursors for the synthesis of 2-aminopyridine derivatives via nucleophilic aromatic substitution (SNAAr). The reactivity of a substituted 2-aminopyridine in a subsequent SNAAr reaction (e.g., displacement of a different leaving group) is highly dependent on the electronic nature of the substituents.
A Hammett plot can be used to correlate the reaction rates of a series of substituted compounds with the electronic properties of the substituents. For the SNAAr of a leaving group on a 2-aminopyridine ring, a positive rho (ρ) value is expected, indicating that the reaction is accelerated by electron-withdrawing groups which stabilize the negatively charged Meisenheimer intermediate.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group in 2-aminopyridine is a strong activating group and directs incoming electrophiles primarily to the 5-position. The reactivity in EAS is enhanced by electron-donating substituents and diminished by electron-withdrawing substituents.
| Derivative | Substituent at C5 | Predicted Relative Reactivity in EAS |
| 2-Amino-5-methoxypyridine | -OCH₃ | High |
| 2-Amino-5-methylpyridine | -CH₃ | Moderate-High |
| 2-Aminopyridine | -H | Moderate |
| 2-Amino-5-chloropyridine | -Cl | Low |
| 2-Amino-5-nitropyridine | -NO₂ | Very Low |
Experimental Protocols for Reactivity Comparison
The following protocols are designed to be self-validating systems for comparing the reactivity of different 2-aminopyridine derivatives.
Protocol 1: Competitive N-Acetylation for Nucleophilicity Comparison
This experiment provides a direct comparison of the relative nucleophilicity of the exocyclic amino group in two different 2-aminopyridine derivatives.
Methodology:
-
Reactant Preparation: In a dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of two different 2-aminopyridine derivatives in a suitable inert solvent (e.g., 20 mL of anhydrous dichloromethane).
-
Limiting Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a limiting amount of acetic anhydride (e.g., 0.5 mmol, 0.25 equivalents with respect to the total amines) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the acetylated products.
-
Workup and Analysis: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the product ratio using ¹H NMR spectroscopy or HPLC. The derivative that forms a higher proportion of the acetylated product is the more nucleophilic.
Protocol 2: Kinetic Monitoring of Electrophilic Bromination
This protocol uses UV-Vis spectrophotometry to monitor the rate of electrophilic bromination, providing quantitative data on the reactivity of different 2-aminopyridine derivatives towards electrophiles.
Methodology:
-
Solution Preparation: Prepare stock solutions of the 2-aminopyridine derivative and bromine in a suitable solvent (e.g., acetic acid).
-
Kinetic Run: In a quartz cuvette, mix the 2-aminopyridine solution with a solution of bromine. The concentration of the 2-aminopyridine derivative should be in excess to ensure pseudo-first-order kinetics with respect to bromine.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of the bromine at its λmax (e.g., ~390 nm) over time.
-
Data Analysis: Plot the natural logarithm of the absorbance of bromine versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the 2-aminopyridine derivative.
Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAAr)
The SNAAr mechanism involves a two-step addition-elimination process. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
Electrophilic Aromatic Substitution (EAS)
In EAS, the electrophile attacks the electron-rich pyridine ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A proton is then lost to a base, restoring the aromaticity.
Conclusion
The reactivity of 2-aminopyridine derivatives is a finely tunable property governed by the electronic nature of the substituents on the pyridine ring. A thorough understanding of these electronic effects, quantified by parameters such as pKa and reaction rates, is indispensable for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science sectors. The experimental protocols provided in this guide offer a robust framework for the empirical comparison of the reactivity of different 2-aminopyridine derivatives, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
- Journal of the Chemical Society B: Physical Organic. (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV.
- Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?
- Benchchem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
- Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Journal of the American Chemical Society. (1956). Heterocyclic Studies. VII.
- Chemistry LibreTexts. (2023). Reactivity of Amines.
- CORE. (n.d.).
- PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
Sources
A Comparative Guide to the Synthesis of 5-Ethoxypyridin-2-amine: A Cost-Benefit Analysis for Researchers
Introduction
5-Ethoxypyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field. This guide provides an in-depth comparative analysis of different synthetic routes to this compound, offering a critical evaluation of their respective costs, benefits, and practical considerations. The insights provided herein are grounded in established chemical principles and supported by experimental data from the scientific literature, aiming to empower researchers to make informed decisions for their specific needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the comparative analysis of three plausible routes, highlighting their strengths and weaknesses.
Route 1: Nucleophilic Aromatic Substitution of 2-Amino-5-bromopyridine
A seemingly straightforward approach involves the nucleophilic aromatic substitution (SNAr) of a readily available starting material, 2-amino-5-bromopyridine, with sodium ethoxide.
Caption: Route 1: Direct Nucleophilic Aromatic Substitution.
However, literature suggests this route is often problematic. The reaction of sodium ethoxide with 2-amino-5-bromopyridine in the presence of a copper catalyst can lead to a mixture of products.[1] Side reactions include the reduction of the bromo group (dehalogenation) and ethylation of the amino group, resulting in low yields of the desired product.[1] This lack of selectivity significantly complicates purification and reduces the overall efficiency of the synthesis.
Route 2: Multi-step Synthesis from 3-Ethoxypyridine
A more reliable and higher-yielding approach commences with 3-ethoxypyridine. This multi-step synthesis involves an initial bromination to form 2-bromo-5-ethoxypyridine, followed by an amination reaction.
Caption: Route 2: Synthesis via Bromination and Amination.
This strategy offers greater control over the reaction and generally provides higher yields of the target molecule. The key steps are:
-
Step 2: Amination of 2-Bromo-5-ethoxypyridine. The introduction of the amino group can be effectively achieved through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.[4][5][6][7] This palladium-catalyzed reaction is known for its high efficiency and functional group tolerance, making it a powerful tool for C-N bond formation.[4][5][6][7]
Route 3: Copper-Catalyzed Amination (Ullmann Condensation)
An alternative to the palladium-catalyzed amination in Route 2 is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of 2-bromo-5-ethoxypyridine with an ammonia source in the presence of a copper catalyst.
Caption: Route 3: Copper-Catalyzed Amination (Ullmann Condensation).
The Ullmann reaction is a classic method for forming C-N bonds and can be a more cost-effective alternative to palladium-catalyzed methods, as copper is a more abundant and less expensive metal.[8][9][10][11][12] However, traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures.[8] Modern modifications with specific ligands can often lead to milder and more efficient transformations.[11]
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of not only the price of starting materials and reagents but also factors such as reaction yield, ease of purification, safety, and environmental impact.
Table 1: Comparative Cost Analysis of Key Reagents
| Reagent | Supplier Example & Price (USD) | Quantity | Notes |
| Route 1 | |||
| 2-Amino-5-bromopyridine | Sigma-Aldrich: $20.70 | 250 mg | Readily available starting material. |
| Sodium Ethoxide | Sigma-Aldrich: $44.70 | 500 mg | Moisture-sensitive and flammable. |
| Route 2 | |||
| 3-Ethoxypyridine | Price not readily available in search results | Availability and cost need to be investigated. | |
| 2-Bromo-5-ethoxypyridine | Sigma-Aldrich: $20.70 | 250 mg | Intermediate; cost will depend on the efficiency of the bromination step. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Sigma-Aldrich: $44.70 | 500 mg | Common palladium precursor for Buchwald-Hartwig amination. |
| Xantphos | Sigma-Aldrich: $72.50 | 1 g | A common bulky phosphine ligand for Buchwald-Hartwig amination. |
| Ammonia Solution (25-30%) | Lab Alley: Price not specified for this quantity | Readily available and inexpensive ammonia source. | |
| Route 3 | |||
| 2-Bromo-5-ethoxypyridine | Sigma-Aldrich: $20.70 | 250 mg | Intermediate; cost will depend on the efficiency of the bromination step. |
| Copper(I) Iodide (CuI) | Sigma-Aldrich: Price not specified for this quantity | A common and relatively inexpensive copper catalyst. | |
| Ammonia Solution (25-30%) | Lab Alley: Price not specified for this quantity | Readily available and inexpensive ammonia source. |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
Discussion of Cost-Benefit Factors:
-
Route 1 (Direct SNAr): While seemingly the most direct and potentially cheapest on paper due to the fewer steps, the low yield and difficult purification make it an economically unviable option for most applications. The cost of wasted starting materials and the time and resources spent on purification often outweigh the initial low cost of reagents.
-
Route 2 (Buchwald-Hartwig Amination): This route is likely to be the most reliable and highest-yielding. The primary cost driver is the palladium catalyst and the phosphine ligand. While these reagents can be expensive, their high efficiency and the typically high yields of the reaction can make this route more cost-effective in the long run, especially when considering the value of the final product and the ease of purification. The scalability of Buchwald-Hartwig aminations is also well-established.
-
Route 3 (Ullmann Condensation): This route offers a potentially more economical alternative to the Buchwald-Hartwig amination due to the lower cost of the copper catalyst. However, the reaction conditions may be harsher, and the yields might be lower or less consistent than the palladium-catalyzed counterpart. Optimization of the ligand and reaction conditions is often necessary to achieve high efficiency. For large-scale synthesis where catalyst cost is a major factor, this route could be advantageous if optimized successfully.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of any synthetic route. While a specific protocol for the entire synthesis of this compound from 3-ethoxypyridine was not found in the initial search, the following are representative procedures for the key transformations, which can be adapted and optimized by the skilled researcher.
Protocol 1: Synthesis of 2-Bromo-5-methoxypyridine (Analogous to the synthesis of the intermediate for Route 2 and 3)
This procedure for the synthesis of the methoxy analog can be adapted for the ethoxy derivative by using the corresponding starting material.
Materials:
-
2-Amino-5-methoxypyridine
-
60% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Water
-
Ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
Dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) and cool the solution to -10°C.[13]
-
Slowly add bromine (47.47 g) dropwise with stirring.[13]
-
To the resulting yellow suspension, add a solution of sodium nitrite (20.53 g) in water (40 ml) dropwise, maintaining the temperature below -5°C.[13]
-
Stir the mixture and allow it to warm to room temperature. After 30 minutes, cool the mixture to 0°C.[13]
-
Slowly add a solution of sodium hydroxide (120 g) in water (100 ml).[13]
-
Extract the mixture thoroughly with ether.[13]
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.[13]
-
Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-bromo-5-methoxypyridine as a yellow oil (yield: 63%).[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This is a general procedure that would require optimization for the specific substrate, 2-bromo-5-ethoxypyridine.
Materials:
-
2-Bromo-5-ethoxypyridine
-
Ammonia source (e.g., ammonia solution or an ammonia surrogate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the aryl bromide (2-bromo-5-ethoxypyridine).
-
Add the anhydrous, degassed solvent.
-
Add the ammonia source.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety, Environmental, and Scalability Considerations
Safety:
-
Sodium ethoxide is a flammable solid that reacts violently with water. It is corrosive and can cause severe skin and eye burns. Handle with care in a dry, inert atmosphere.[14]
-
Bromine is a highly corrosive and toxic liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Palladium catalysts and their precursors should be handled with care, as some may be toxic.
-
Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They are also flammable.[12][15][16]
Environmental Impact:
-
The use of palladium catalysts , while highly efficient, raises concerns about the environmental impact of mining and the potential for palladium leaching into the environment.[17] However, the high efficiency of these catalysts means they are used in small quantities, and efforts are ongoing to develop methods for their recovery and recycling.[13]
-
Copper catalysts are generally considered more environmentally benign than palladium due to the higher abundance of copper.[8]
-
Solvent choice also has a significant environmental impact. The use of greener solvents should be considered whenever possible.
Scalability:
-
Route 1 is not recommended for scale-up due to its low yield and purification challenges.
-
Route 2 (Buchwald-Hartwig Amination) is a highly scalable reaction and is widely used in the pharmaceutical industry for large-scale synthesis.
-
Route 3 (Ullmann Condensation) can also be scalable, but may require more extensive process optimization to achieve consistent results and high yields on a larger scale.
Experimental Data for this compound
Accurate characterization of the final product is crucial for quality control. While a complete set of experimental data for this compound was not found in the provided search results, the following predicted data can serve as a reference. Researchers should always confirm the structure of their synthesized compound using appropriate analytical techniques.
Predicted 1H NMR (CDCl3, 400 MHz):
-
δ 7.85 (d, J = 2.8 Hz, 1H, Ar-H)
-
δ 7.15 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H)
-
δ 6.50 (d, J = 8.8 Hz, 1H, Ar-H)
-
δ 4.40 (br s, 2H, NH₂)
-
δ 4.00 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
-
δ 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
Predicted 13C NMR (CDCl3, 101 MHz):
-
δ 155.0 (C)
-
δ 148.0 (C)
-
δ 140.0 (CH)
-
δ 120.0 (CH)
-
δ 110.0 (CH)
-
δ 64.0 (OCH₂)
-
δ 15.0 (CH₃)
Conclusion and Recommendations
Based on this comprehensive analysis, Route 2, the multi-step synthesis involving the bromination of 3-ethoxypyridine followed by a Buchwald-Hartwig amination of the resulting 2-bromo-5-ethoxypyridine, is the most recommended approach for the synthesis of this compound. While it involves more steps than a direct SNAr, it offers superior control, higher yields, and greater reliability, making it more cost-effective and scalable in the long run.
For researchers on a tighter budget or those interested in exploring greener alternatives, Route 3, the Ullmann condensation, presents a viable option. However, it is crucial to acknowledge that this route may require significant optimization to achieve the desired efficiency.
Route 1 is strongly discouraged due to its inherent lack of selectivity and the resulting challenges in purification.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including budget, scale, available equipment, and the desired purity of the final product. This guide provides the necessary framework and data to make an informed and strategic decision.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. ijssst.info [ijssst.info]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. PubChemLite - 1-(5-ethoxypyridin-2-yl)ethan-1-amine (C9H14N2O) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenoxy-2-aminopyridine Analogs as Bruton's Tyrosine Kinase (BTK) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 5-phenoxy-2-aminopyridine derivatives that have been developed as potent and selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK). As researchers, scientists, and drug development professionals, understanding the subtle interplay between chemical structure and biological function is paramount. This document moves beyond a mere listing of data to explain the causal relationships behind experimental design and the rationale for structural modifications, offering a robust framework for the development of next-generation kinase inhibitors.
Introduction: The Rationale for Targeting BTK with 2-Aminopyridine Scaffolds
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase within the Tec kinase family. It plays an indispensable role in the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, and proliferation.[1][2] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Consequently, BTK has emerged as a high-value therapeutic target.
The 2-aminopyridine scaffold serves as a privileged structure in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The focus of this guide, the 5-phenoxy-2-aminopyridine core, provides a versatile platform for introducing modifications aimed at achieving high potency and selectivity. The strategy discussed here involves designing irreversible inhibitors that form a covalent bond with a non-catalytic cysteine residue (Cys481) within the BTK active site, a clinically validated approach for achieving sustained target inhibition.[3][4]
The BTK Signaling Cascade: A Rationale for Inhibition
Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, with BTK acting as a central node. Its activation leads to the phosphorylation of downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[2] This, in turn, triggers a cascade involving inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in calcium mobilization and the activation of transcription factors like NF-κB.[1][5] This entire process is vital for B-cell survival and proliferation. Inhibiting BTK effectively shuts down this signaling pathway, inducing apoptosis in malignant B-cells that are dependent on it.
Caption: Simplified BTK signaling pathway upon BCR activation.
Comparative Analysis of 5-Phenoxy-2-aminopyridine Analogs
The core hypothesis behind the SAR campaign was to optimize a 5-phenoxy-2-aminopyridine scaffold linked to a warhead-containing moiety via a piperazine or tetrahydroisoquinoline linker.[3] The 2-amino group on the pyridine ring acts as the hinge-binder, the 5-phenoxy group provides a scaffold for substitution, and the linker projects a reactive group (an acrylamide warhead) to covalently engage Cys481 in BTK.
Key Structural Modifications and SAR Insights
The SAR exploration focused on several key regions of the molecule, as summarized below.
-
The Linker and Covalent Warhead: Initial studies confirmed the necessity of the acrylamide group for irreversible inhibition. Replacing it with a less reactive chloroacetamide or removing it entirely led to a significant loss of potency.
-
Substitutions on the Terminal Phenyl Ring: Modifications were made to the phenyl ring attached to the acrylamide warhead.
-
Electron-donating groups (EDGs): Introducing methoxy (-OCH₃) or methyl (-CH₃) groups generally maintained or slightly improved potency. For instance, a para-methoxy substitution (Compound 18g ) resulted in excellent enzymatic and cellular activity.[3]
-
Electron-withdrawing groups (EWGs): Halogen substitutions (e.g., -F, -Cl) were well-tolerated and in some cases, enhanced activity.
-
-
The Central Linker: The nature of the linker connecting the aminopyridine core to the warhead-bearing moiety was critical.
-
A piperazine linker was initially explored.
-
Replacing piperazine with a tetrahydroisoquinoline (THIQ) linker proved beneficial, with the (S)-enantiomer of the THIQ linker (18g ) demonstrating superior potency over the (R)-enantiomer, suggesting a specific stereochemical preference in the BTK binding pocket.[3]
-
-
Substitutions on the 5-Phenoxy Ring: Modifications to the phenoxy group at the 5-position of the aminopyridine core were investigated to explore additional binding interactions. While various substitutions were synthesized, the unsubstituted phenoxy ring often provided a good balance of potency and desirable physicochemical properties.
Quantitative SAR Data
The following table summarizes the biological activity of key analogs from a representative study.[3] The data clearly illustrates the SAR trends discussed above.
| Compound | Linker | R¹ (on terminal phenyl) | BTK IC₅₀ (nM) | Ramos Cell IC₅₀ (nM) |
| Ibrutinib | - | - | 1.1 | 9.8 |
| 18a | (S)-THIQ | H | 1.8 | 32.7 |
| 18b | (S)-THIQ | 4-F | 2.5 | 39.4 |
| 18d | (S)-THIQ | 4-Cl | 2.2 | 25.1 |
| 18g | (S)-THIQ | 4-OCH₃ | 0.8 | 15.4 |
| 18h | (S)-THIQ | 3-OCH₃ | 1.1 | 21.3 |
| 18j | (R)-THIQ | 4-OCH₃ | 10.1 | 101.2 |
| 17g | Piperazine | 4-OCH₃ | 1.2 | 22.3 |
Data sourced from Lee, E. et al. (2020).[3]
Analysis of Results:
-
Compound 18g , featuring the (S)-tetrahydroisoquinoline linker and a para-methoxy group on the terminal phenyl ring, emerged as the most potent analog, with sub-nanomolar BTK inhibition and potent anti-proliferative activity in Ramos B-cell lymphoma cells.[3]
-
The dramatic drop in potency for the (R)-enantiomer 18j compared to 18g underscores the importance of stereochemistry for optimal fitting into the BTK active site.[3]
-
The piperazine-linked analog 17g showed excellent potency, but the corresponding (S)-THIQ analog 18g was slightly superior, suggesting the THIQ linker provides a more optimal vector for presenting the warhead and interacting with the protein.[3]
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of the SAR data, robust and validated experimental protocols are essential. The following sections detail the key methodologies employed in the characterization of these 5-phenoxy-2-aminopyridine analogs.
General Synthetic Workflow
The synthesis of the target inhibitors is achieved through a convergent strategy, allowing for modular assembly and facile exploration of the SAR.
Caption: General convergent synthetic workflow for BTK inhibitors.
Step-by-Step Synthesis of Key Intermediate (e.g., Compound 18g):
-
Synthesis of the Core: 5-bromopyridin-2-amine is coupled with phenol using an Ullmann condensation reaction (e.g., using copper iodide, a ligand like L-proline, and a base such as potassium carbonate in a suitable solvent like DMSO) to yield the 5-phenoxy-pyridin-2-amine core.
-
Synthesis of the Linker-Warhead: The appropriate linker (e.g., (S)-1,2,3,4-tetrahydroisoquinoline) is N-acylated with a substituted phenylacetyl chloride. The resulting amide is then N-acrylated using acryloyl chloride in the presence of a base like triethylamine.
-
Final Assembly: The 5-phenoxy-pyridin-2-amine core is coupled with the aryl bromide of the linker-warhead fragment via a Buchwald-Hartwig amination reaction, using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), to yield the final product.[3]
Biochemical BTK Enzyme Inhibition Assay
The potency of the synthesized compounds against the BTK enzyme is determined using a biochemical assay that measures the kinase's ability to phosphorylate a substrate.
Protocol:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test compound. Assays are typically run in a buffer containing MgCl₂, MnCl₂, DTT, and BSA.[6][7]
-
Procedure: a. The BTK enzyme is pre-incubated with serially diluted concentrations of the test compound for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation in the case of irreversible inhibitors. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C. d. The reaction is stopped, and the amount of ADP produced (which is proportional to the substrate phosphorylation) is quantified.
-
Detection: A common method for detection is the ADP-Glo™ Kinase Assay (Promega), which uses a luminescence-based system to measure ADP production.[7][8]
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Cell-Based Proliferation Assay
To determine the on-target effect of the inhibitors in a cellular context, their ability to inhibit the proliferation of BTK-dependent cancer cell lines is assessed.
Protocol:
-
Cell Line: Ramos cells, a human Burkitt's lymphoma cell line with constitutively active BCR signaling, are commonly used.[9]
-
Procedure: a. Ramos cells are seeded into 96-well plates in appropriate growth medium. b. The cells are treated with serial dilutions of the test compounds and incubated for a period of 72 hours. c. A reagent to assess cell viability, such as CellTiter-Glo® (Promega) or resazurin, is added to each well.
-
Detection: The luminescence or fluorescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The signal is normalized to untreated controls, and the IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The SAR studies of 5-phenoxy-2-aminopyridine analogs have successfully identified highly potent and selective irreversible BTK inhibitors. The key takeaways from this analysis are:
-
The 2-aminopyridine core is an effective hinge-binding motif.
-
An irreversible mechanism targeting Cys481 via an acrylamide warhead provides potent and sustained inhibition.
-
The stereochemistry and structure of the linker are critical for optimal potency, with an (S)-tetrahydroisoquinoline linker proving highly effective.
-
Substitutions on the terminal phenyl ring, particularly electron-donating groups like para-methoxy, can significantly enhance cellular activity.
The lead compound from this series, 18g , demonstrated excellent enzymatic and cellular potency, along with in vivo efficacy in a mouse xenograft model, marking it as a promising candidate for further preclinical development.[3] Future work in this area could involve further optimization of the pharmacokinetic properties of these analogs, exploring alternative covalent warheads to mitigate potential off-target reactivity, or adapting the scaffold to target other kinases with similar active site architectures. This guide provides a foundational understanding of the critical molecular interactions and design principles that govern the activity of this important class of inhibitors.
References
-
Lee, E., Cho, H., Lee, D. K., Ha, J., Choi, B. J., Jeong, J. H., Ryu, J. H., Kang, J. S., & Jeon, R. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. [Link][3][4][10]
-
Semantic Scholar. (n.d.). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]
-
Ringel, F., Timme, S., & Giehl, K. (2021). Cell line-based assessment of BTK inhibitors. FEBS Open Bio, 11(4), 1018-1033. [Link][9]
-
de Lartigue, J. (2020). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 11, 603121. [Link]
-
Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib. Therapeutic Advances in Hematology, 4(4), 291-301. [Link][1]
-
Li, W., Sano, R., Apatira, M., DeAnda, F., Gururaja, T., Yang, M., ... & Lee, C. H. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 22(1), 58-69. [Link]
-
Sharma, S., & Parnas, O. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2588. [Link][2]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link][5]
-
BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]
-
Tasso, B., Spallarossa, A., Russo, E., & Brullo, C. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(1), 224. [Link][11]
-
SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link][8]
Sources
- 1. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Cell line‐based assessment of BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In-Silico Modeling of 5-Ethoxypyridin-2-amine Binding: A Comparative Guide to Computational Approaches
This guide provides a comprehensive comparison of in-silico methodologies for modeling the binding of 5-Ethoxypyridin-2-amine, a pyridine derivative. We will navigate the computational landscape from rapid, initial-phase assessments to rigorous, high-fidelity simulations, offering a framework for researchers, scientists, and drug development professionals to select the appropriate tool for their research question. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
While this compound itself is a versatile chemical scaffold, for the purposes of this guide, we will model its interaction with a plausible and biologically relevant target. A recent study identified a derivative, 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2,4-dione, as having a close interaction with the Cannabinoid Receptor 1 (CB1).[1] Therefore, we will utilize the human CB1 receptor as our model system to demonstrate and compare computational workflows.
Part 1: High-Throughput Assessment with Molecular Docking
Expertise & Experience: The foundational step in assessing a small molecule's potential interaction with a protein target is molecular docking. Its primary advantage lies in its computational efficiency, allowing for the rapid screening of numerous compounds or the initial prediction of binding poses for a single ligand.[2][3] This speed, however, comes at the cost of accuracy, as most docking algorithms treat the protein receptor as a rigid structure and employ simplified scoring functions to estimate binding affinity.[4] The goal at this stage is not to obtain a definitive binding energy but to generate a plausible binding hypothesis and rank-order potential ligands.
Trustworthiness: A docking protocol's reliability is contingent on its ability to reproduce known binding modes. Before docking an unknown ligand, a crucial validation step involves re-docking the co-crystallized ligand (if available) into the receptor's binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (< 2.0 Å), provides confidence in the chosen docking parameters.[5]
Comparison of Common Docking Software
The choice of docking software can significantly impact results. Each program uses different search algorithms and scoring functions, leading to variations in performance.[6][7][8]
| Software | Search Algorithm Principle | Scoring Function Principle | Availability | Key Strengths |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical & Knowledge-based | Open-Source | Widely used, good balance of speed and accuracy, highly customizable.[9] |
| GOLD | Genetic Algorithm | Empirical (Chemscore, GoldScore, ASP) | Commercial | Excellent at handling ligand flexibility and partial protein flexibility.[5][8] |
| Glide (Schrödinger) | Hierarchical filters, exhaustive search | Empirical (GlideScore) | Commercial | Known for high accuracy and speed, well-integrated into a larger software suite.[7][10] |
| FlexX | Incremental Construction | Empirical | Commercial/Academic | Places fragments of the ligand into the active site and gradually builds the full molecule. |
For this guide, we will detail the protocol for AutoDock Vina due to its open-source nature and robust performance, making it accessible to the entire research community.
Experimental Workflow: Molecular Docking
Caption: Workflow for Molecular Docking.
Detailed Protocol: Docking this compound with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of the human CB1 receptor (e.g., PDB ID: 5XRA).
-
Using AutoDock Tools (MGLTools), remove water molecules and any co-crystallized ligands.[11]
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem).
-
Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization.[9]
-
In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Load the prepared receptor PDBQT file into AutoDock Tools.
-
Identify the binding pocket. For the CB1 receptor, this is typically the orthosteric site where the native ligand binds.
-
Center the grid box on the binding pocket, ensuring its dimensions (e.g., 25x25x25 Å) are large enough to accommodate the ligand and allow for rotational and translational sampling.[11][12]
-
-
Configuration and Execution:
-
Results Analysis:
-
The log.txt file will contain the predicted binding affinities (in kcal/mol) for the top poses.[13]
-
The output.pdbqt file contains the coordinates of the docked poses.
-
Visualize the output file in a molecular viewer (e.g., PyMOL, Chimera) to inspect the binding poses and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's amino acid residues.
-
Part 2: Incorporating Flexibility with Molecular Dynamics (MD) Simulations
Expertise & Experience: While docking provides a static snapshot, biological systems are inherently dynamic. MD simulations offer a powerful approach to study the time-resolved motion of a protein-ligand complex, explicitly accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent.[14][15][16] This method provides a more physically realistic model of the binding event and is essential for assessing the stability of a docked pose and understanding the energetic contributions to binding.[17]
Trustworthiness: A stable MD simulation is a prerequisite for meaningful analysis. Stability is typically assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms over time. A converging RMSD indicates that the system has reached equilibrium. Further validation involves checking physical parameters like temperature, pressure, and density to ensure they remain stable around their target values throughout the simulation.
Comparison of Common MD Simulation Packages
| Software | Key Strengths | Primary Force Fields | Availability |
| GROMACS | Extremely high performance on CPUs and GPUs, large user community, extensive analysis tools.[18][19] | GROMOS, AMBER, CHARMM, OPLS | Open-Source |
| AMBER | Robust and well-validated force fields, excellent tools for free energy calculations (MM/PBSA, TI).[20] | AMBER | Commercial/Academic |
| NAMD | Excellent scalability for large parallel computing systems. | CHARMM, AMBER | Free (license required) |
| CHARMM | The original software for the CHARMM force field, highly versatile for non-standard systems. | CHARMM | Commercial/Academic |
For this guide, we will use GROMACS for its speed and accessibility, combined with tools from the AMBER and CHARMM ecosystem for system preparation, which is a common and powerful workflow.[21]
Experimental Workflow: Protein-Ligand MD Simulation
Caption: Workflow for MD Simulation and Analysis.
Detailed Protocol: GROMACS MD Simulation of the CB1-Ligand Complex
This protocol assumes the use of the CHARMM36 force field, which is well-suited for protein-ligand simulations.[21]
-
System Topology Generation:
-
Protein: Use the pdb2gmx tool in GROMACS with the best docked pose of the CB1 receptor to generate the protein topology. Select the CHARMM36 force field when prompted.
-
Ligand: Ligand parameterization is a critical step. A reliable method is to use the CGenFF (CHARMM General Force Field) server.[22] Upload the ligand's .mol2 file to the server to obtain a CHARMM-compatible topology (.str file), which can then be converted to GROMACS format (.itp and .prm files).[21]
-
-
Building the Complex:
-
Combine the coordinate files of the prepared protein and the ligand into a single .pdb or .gro file.
-
Edit the main system topology file (topol.top) to include the ligand's topology file (.itp) and add the ligand molecule to the molecule count.[18]
-
-
Solvation and Ionization:
-
Use gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
-
Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).
-
Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[23]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization using gmx grompp and gmx mdrun to remove steric clashes before starting the simulation.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Perform a short simulation (e.g., 1 ns) to allow the system to reach the target temperature (e.g., 310 K). Restrain the positions of the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Perform a longer simulation (e.g., 5-10 ns) to allow the system to reach the target pressure (e.g., 1 bar), ensuring the correct system density. Position restraints are typically maintained.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 100-500 ns), this time without position restraints.
-
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and ligand to assess conformational stability.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions.
-
Hydrogen Bonds: Analyze the number and duration of hydrogen bonds formed between the ligand and the receptor.
-
Part 3: Quantitative Affinity Estimation with Binding Free Energy Calculations
Trustworthiness: The accuracy of MM/PBSA calculations depends heavily on the quality and length of the MD simulation and the number of snapshots used. It is crucial to ensure the simulation has converged and to use a sufficient number of decorrelated snapshots for the calculation. Comparing results from different segments of the trajectory can serve as a check for convergence.
Comparison of Binding Free Energy Methods
| Method | Principle | Computational Cost | Accuracy |
| Docking Score | Simplified, empirical scoring functions. | Very Low (seconds to minutes) | Low (Qualitative ranking) |
| MM/PBSA & MM/GBSA | Averages energies from MD snapshots using implicit solvent models. | Medium (hours) | Medium (ΔG error often 2-5 kcal/mol)[28] |
| FEP & TI | Alchemical transformation of a ligand into another or into nothing. | Very High (days to weeks) | High (ΔG error often < 1-2 kcal/mol)[26] |
We will detail the MM/PBSA protocol using the gmx_MMPBSA tool (or alternatively, AMBER's MMPBSA.py), which post-processes a GROMACS trajectory.[28]
Experimental Workflow: MM/PBSA Calculation
Caption: Workflow for MM/PBSA Calculation.
Detailed Protocol: MM/PBSA Calculation
-
Trajectory Preparation:
-
From the production MD trajectory, remove periodic boundary conditions and fit the complex to a reference structure to remove global rotation and translation.
-
Select a subset of frames for the calculation (e.g., 100-500 frames from the stable portion of the trajectory).
-
-
Input File Generation:
-
Create three index files corresponding to the atoms of the receptor, the ligand, and the complex.
-
Prepare an input file for the MM/PBSA script, specifying the frames to be analyzed, the components of the system, and the parameters for the Poisson-Boltzmann (or Generalized Born) calculation.[28]
-
-
Execution:
-
Run the gmx_MMPBSA (or equivalent) script, which will iterate through the specified snapshots. For each snapshot, it calculates:
-
The energy of the complex.
-
The energy of the receptor alone.
-
The energy of the ligand alone.
-
-
-
Analysis of Results:
-
The script outputs the final binding free energy (ΔG_bind) and its individual components.
-
Present the data in a table for clear interpretation.
-
| Energy Component | Average Value (kJ/mol) | Std. Dev. (kJ/mol) |
| Van der Waals Energy | -150.5 | 10.2 |
| Electrostatic Energy | -45.8 | 8.5 |
| Polar Solvation Energy | 125.3 | 12.1 |
| Non-Polar (SASA) Energy | -15.1 | 1.5 |
| ΔG binding | -86.1 | 15.7 |
-
Interpretation: The final ΔG_bind gives a quantitative estimate of the binding affinity. The decomposition allows you to identify the key driving forces for binding. For instance, a large negative Van der Waals and electrostatic term suggests strong shape complementarity and favorable polar interactions are crucial for binding.
Conclusion and Authoritative Grounding
This guide has presented a multi-tiered strategy for the in-silico modeling of this compound binding, progressing from rapid, qualitative molecular docking to rigorous, quantitative molecular dynamics and free energy calculations. The rationale for this progressive approach is rooted in the balance between computational expense and the need for increasing physical realism.[14][29]
-
Molecular Docking serves as an indispensable first-pass tool for hypothesis generation.
-
Molecular Dynamics is crucial for validating these hypotheses, assessing stability, and understanding the dynamic nature of the protein-ligand interaction.[16][17]
-
MM/PBSA provides a quantitative estimation of binding affinity, bridging the gap between static models and experimental reality.
By systematically applying this workflow, researchers can build a robust, evidence-based model of small molecule binding, guiding further experimental validation and accelerating the drug discovery process.[30]
References
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
De Vivo, M., et al. Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]
-
Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. Available at: [Link]
-
Lang, S., et al. In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. American Chemical Society. Available at: [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. Available at: [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]
-
Salo-Ahen, O. M. H., et al. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at: [Link]
-
Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Creative Biostructure. Available at: [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
Salo-Ahen, O. M. H., et al. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. ResearchGate. Available at: [Link]
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. Available at: [Link]
-
Durrant, J. D., & McCammon, J. A. Molecular dynamics simulations and drug discovery. Semantic Scholar. Available at: [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]
-
Kontoyianni, M., et al. Evaluation of Docking Performance: Comparative Data on Docking Algorithms. ACS Publications. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Cresset Group. Available at: [Link]
-
From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction. PubMed. Available at: [Link]
-
Tutorial:amber. biowiki - Molecular Modeling Lab. Available at: [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Building a protein membrane system using CHARMM-GUI. Compchems. Available at: [Link]
-
Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
-
Cross, J. B., et al. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Semantic Scholar. Available at: [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Available at: [Link]
-
Computational BioPhysics Tutorials - 2025/2026. GitLab. Available at: [Link]
-
Amber Advanced Tutorials - Tutorial 3 - MM-PBSA - Introduction. AMBER MD. Available at: [Link]
-
Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic. Available at: [Link]
-
MM/PBSA. University of Stockholm. Available at: [Link]
-
Perola, E., et al. Comparative evaluation of eight docking tools for docking and virtual screening accuracy. Molecular Modeling Lab. Available at: [Link]
-
MMPBSA.py. Amber Tutorials. Available at: [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. Available at: [Link]
-
Korb, O., et al. Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. Available at: [Link]
-
Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI. POGORELOV LAB - University of Illinois. Available at: [Link]
-
Ligand Reader & Modeler Tutorial 1 - Building Ligand Structure. YouTube. Available at: [Link]
-
Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. Available at: [Link]
-
A Guide to In Silico Drug Design. PMC - PubMed Central. Available at: [Link]
-
A Guide to In Silico Drug Design. ResearchGate. Available at: [Link]
-
What is in silico drug discovery?. Patsnap Synapse. Available at: [Link]
-
IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Aldeghi, M., et al. Accurate calculation of the absolute free energy of binding for drug molecules. PMC. Available at: [Link]
-
Ahmad, B., et al. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. PubMed. Available at: [Link]
-
Free energy calculations to estimate ligand-binding affinities in structure-based drug design. ScienceDirect. Available at: [Link]
-
Calculating the sensitivity and robustness of binding free energy calculations to force field parameters. PMC - PubMed Central. Available at: [Link]
-
Toward Automated Free Energy Calculation with Accelerated Enveloping Distribution Sampling (A-EDS). PMC - PubMed Central. Available at: [Link]
-
Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory propert. Der Pharma Chemica. Available at: [Link]
-
On Free Energy Calculations in Drug Discovery. PMC - NIH. Available at: [Link]
Sources
- 1. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wjpmr.com [wjpmr.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 7. biomolmd.org [biomolmd.org]
- 8. Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. youtube.com [youtube.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 17. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [ouci.dntb.gov.ua]
- 18. m.youtube.com [m.youtube.com]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. biomolmd.org [biomolmd.org]
- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. compchems.com [compchems.com]
- 24. Free energy calculations to estimate ligand-binding affinities in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 26. Accurate calculation of the absolute free energy of binding for drug molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 27. On Free Energy Calculations in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. What is in silico drug discovery? [synapse.patsnap.com]
Isotopic Labeling of 5-Ethoxypyridin-2-amine for Mechanistic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of drug absorption, distribution, metabolism, and excretion (ADME) is paramount. Isotopic labeling of drug candidates provides an unparalleled window into these processes, offering precise insights that drive informed decision-making. This guide provides an in-depth technical comparison of isotopic labeling strategies for 5-Ethoxypyridin-2-amine, a key structural motif in various pharmacologically active compounds. We will explore the synthesis of deuterated, carbon-13, and nitrogen-15 labeled analogues and compare their utility against a prominent alternative tracer, a fluorinated aminopyridine for Positron Emission Tomography (PET) imaging.
The Imperative of Isotopic Labeling in Mechanistic Investigations
Isotopic labeling is a powerful technique used to track the fate of a molecule through a biological system or a chemical reaction.[1] By replacing one or more atoms of a compound with their heavier, stable isotopes (e.g., ²H or D for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N), the labeled molecule becomes distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering its fundamental chemical properties.[1][2] This allows for precise quantification and metabolite identification in complex biological matrices.[3]
Synthetic Strategies for Isotopically Labeled this compound
The strategic placement of isotopic labels within this compound is dictated by the specific research question. Labeling at metabolically labile sites can elucidate metabolic pathways, while labeling at stable positions is ideal for pharmacokinetic studies.
Deuterium (²H) Labeling
Deuterium labeling is a cost-effective and common strategy for increasing the metabolic stability of drugs (the "kinetic isotope effect") and for use as internal standards in quantitative bioanalysis.[4]
Strategy 1: Labeling the Ethoxy Group. A straightforward approach involves the synthesis of this compound using deuterated ethanol (CH₃CH₂OD or CD₃CD₂OH). The synthesis of the non-labeled compound can be achieved by reacting 2-amino-5-bromopyridine with sodium ethoxide. A similar reaction with deuterated sodium ethoxide would yield the desired labeled product.
Strategy 2: Labeling the Pyridine Ring. For probing the metabolism of the pyridine core, deuterium can be introduced directly onto the ring. This can be accomplished by starting with a deuterated pyridine precursor, such as pyridine-d₅, and performing the necessary functional group interconversions to arrive at the target molecule.[5] Alternatively, H/D exchange reactions on the pyridine ring can be performed under specific conditions, though regioselectivity can be a challenge.
Experimental Protocol: Synthesis of 5-(Ethoxy-d₅)-pyridin-2-amine
-
Preparation of Sodium Ethoxide-d₅: To a solution of freshly distilled ethanol-d₆ (CD₃CD₂OH) in anhydrous diethyl ether under an inert atmosphere, add sodium metal in small portions with stirring until all the sodium has reacted.
-
Nucleophilic Aromatic Substitution: In a separate flask, dissolve 2-amino-5-bromopyridine in anhydrous DMF. Add the freshly prepared sodium ethoxide-d₅ solution dropwise at room temperature.
-
Reaction and Work-up: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-(Ethoxy-d₅)-pyridin-2-amine.
Carbon-13 (¹³C) Labeling
¹³C labeling is invaluable for tracking the carbon skeleton of a molecule and identifying metabolites where fragmentation has occurred.
Strategy: Introduction of a ¹³C-labeled Ethoxy Group. Similar to deuterium labeling, a ¹³C-labeled ethoxy group can be introduced using ¹³C-labeled ethanol (e.g., ¹³CH₃¹³CH₂OH). The synthetic route would be analogous to the one described for deuterium labeling. For more complex syntheses, ¹³C-labeled building blocks like potassium cyanide (K¹³CN) can be used to introduce the label at specific positions in the heterocyclic core, as demonstrated in the synthesis of other labeled heterocycles.[6]
Nitrogen-15 (¹⁵N) Labeling
¹⁵N labeling is particularly useful for studying the metabolic fate of nitrogen-containing compounds and for NMR-based structural studies.[2][7]
Strategy: Addition of Nucleophile, Ring Opening, Ring Closing (ANRORC). A powerful method for introducing ¹⁵N into a pyridine ring is the ANRORC mechanism.[8][9] This involves activating the pyridine ring, followed by reaction with a ¹⁵N-labeled amine source, which opens the ring and then re-closes to form the ¹⁵N-labeled pyridine. This strategy allows for the specific labeling of the ring nitrogen.
Conceptual Workflow for ¹⁵N Ring Labeling via ANRORC
Caption: Conceptual workflow for ¹⁵N labeling of the pyridine ring via an ANRORC mechanism.
Alternative Tracer: Fluorine-18 (¹⁸F) Labeled Aminopyridines for PET Imaging
For in vivo mechanistic studies, particularly those focused on biodistribution and target engagement, Positron Emission Tomography (PET) offers a non-invasive imaging technique with high sensitivity. This requires labeling with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes.
A relevant alternative tracer to isotopically labeled this compound is [¹⁸F]3-Fluoro-4-aminopyridine ([¹⁸F]3F4AP) , a PET radiotracer developed for imaging demyelination.[10][11] While structurally different, its development and metabolic stability studies provide a valuable benchmark for comparing tracer technologies.
Performance Comparison: Isotopic Labeling vs. PET Tracer
| Feature | Isotopic Labeling (²H, ¹³C, ¹⁵N) | PET Tracer ([¹⁸F]3F4AP) |
| Primary Application | Quantitative metabolite identification, ADME studies, reaction mechanism elucidation. | In vivo imaging of biodistribution, target engagement, and pharmacodynamics. |
| Detection Method | Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). | PET scanner. |
| Spatial Resolution | Not applicable (provides systemic or in vitro data). | Millimeter-scale resolution in whole-body imaging. |
| Temporal Resolution | Can be used for time-course studies by sampling at different time points. | Dynamic imaging allows for real-time tracking of the tracer. |
| Sensitivity | High, but dependent on the concentration of the analyte. | Extremely high, capable of detecting picomolar concentrations. |
| Cost | Generally lower for stable isotopes and analytical instrumentation. | High due to the need for a cyclotron, radiochemistry modules, and a PET scanner. |
| Half-life | Stable isotopes do not decay. | Short half-life of ¹⁸F (~110 min) requires rapid synthesis and use. |
| Metabolic Stability | Can be designed to be high (e.g., deuteration) or to probe metabolism. | A critical parameter; metabolism can affect image interpretation. [¹⁸F]3F4AP has shown variable stability.[11] |
Causality Behind Experimental Choices
The choice between a stable isotope-labeled tracer and a PET radiotracer is fundamentally driven by the research question.
-
For detailed metabolite profiling and elucidation of metabolic pathways , stable isotopic labeling is the gold standard. The ability to use NMR and high-resolution mass spectrometry allows for the precise structural identification of metabolites.
-
For non-invasive, dynamic visualization of a drug's distribution and target interaction in a living organism , PET imaging with a radiolabeled tracer is unparalleled. This is particularly crucial in preclinical and clinical drug development to assess target occupancy and inform dosing regimens.
The metabolic stability of a tracer is a critical consideration for both techniques. For instance, studies on [¹⁸F]3F4AP have shown that its metabolism is species-dependent and can be influenced by co-administered drugs, which can complicate the interpretation of PET images.[11] Deuteration of PET tracers has been explored as a strategy to improve metabolic stability.[10]
Conclusion
The isotopic labeling of this compound with deuterium, carbon-13, or nitrogen-15 provides a powerful and versatile toolkit for detailed mechanistic studies in drug discovery and development. The choice of isotope and labeling position allows for tailored investigations into metabolism, pharmacokinetics, and reaction mechanisms. While PET imaging with radiotracers like [¹⁸F]3-Fluoro-4-aminopyridine offers the advantage of non-invasive in vivo visualization, stable isotope labeling remains indispensable for quantitative and structural elucidation of metabolic pathways. A comprehensive understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to select the most appropriate tool to answer their specific scientific questions.
References
-
Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(10), 3163–3174. [Link]
-
Tolchin, Z. A., & Smith, J. M. (2024). 15NRORC: An Azine Labeling Protocol. ChemRxiv. [Link]
-
Tolchin, Z. A., & Smith, J. M. (2024). 15NRORC: An Azine Labeling Protocol. ChemRxiv. [Link]
-
Wempe, M. F., et al. (2023). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Research, 34(2), 1-7. [Link]
-
Hollis, T. K., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 15(1), 1-11. [Link]
-
Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
-
D'Souza, R. N., et al. (2020). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Molecules, 25(21), 5036. [Link]
-
MacMillan, D. S. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. [Link]
-
Li, Y., et al. (2007). 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4097. [Link]
-
Wentrup, C., & Reisinger, A. (2008). Synthesis and spectra of N-15 labelled phenylazides. Journal of the Chemical Society, Perkin Transactions 2, (1), 51-55. [Link]
-
Wikipedia. (2023). Isotopic labeling. [Link]
-
Kitchin, J. R., et al. (2021). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Molecules, 26(11), 3169. [Link]
-
ResearchGate. (n.d.). Protocols for different labeling schemes. [Link]
-
Kim, D. H., & Wolfe, R. R. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & Molecular Medicine, 48(1), e215. [Link]
-
Charles River Laboratories. (n.d.). Isotopic Labeling Services. [Link]
-
Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 123-133. [Link]
-
Liu, Z., & Yuan, Q. (2006). Synthesis of 15N-labeled phthalimide. Applied Radiation and Isotopes, 64(7), 760-762. [Link]
-
Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Current Opinion in Biotechnology, 24(1), 48-53. [Link]
-
Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 123-133. [Link]
-
Abdel-Megeed, M. F., et al. (2009). Synthesis of deuterium and15N-labelled 2,5Bis[5-amidino-2-pyridyl]furan and 2,5Bis[5-(methoxyamidino)-2-pyridyl]furan. Journal of Labelled Compounds and Radiopharmaceuticals, 52(1), 1-8. [Link]
-
El-Kashef, H., et al. (2008). Synthesis of Deuterium Labeled Standards of 1‐Benzylpiperazine, Fenetylline, Nicocodeine and Nicomorphine. Journal of Labelled Compounds and Radiopharmaceuticals, 51(1), 1-6. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 15N-labeled phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-Ethoxypyridin-2-amine: qNMR vs. Chromatographic and Spectroscopic Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the quantitative analysis of 5-Ethoxypyridin-2-amine, a key building block in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their specific needs.
The Fundamental Principle: Why Quantification Matters
The determination of the absolute or relative amount of a substance in a sample is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. For a molecule like this compound, which serves as a precursor in the synthesis of various therapeutic agents, accurate quantification is essential for process control, purity assessment, and stability studies.[1][2]
An Introduction to the Analytical Contenders
This guide will explore the theoretical underpinnings and practical applications of four powerful analytical techniques for the quantification of this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the sample.[3][4][5] This technique offers the advantage of not requiring a reference standard of the analyte itself for quantification.[4][6]
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique that relies on the differential partitioning of an analyte between a stationary phase and a mobile phase.[7] Quantification is typically achieved using a UV detector, where the response is proportional to the concentration of the analyte.[8][9][10]
-
Gas Chromatography (GC): Another powerful separation technique, suitable for volatile and thermally stable compounds.[11] Similar to HPLC, quantification is achieved by comparing the detector response of the analyte to that of a known standard.[12][13]
-
UV-Vis Spectrophotometry: A simpler, high-throughput technique that measures the absorbance of light by a sample at a specific wavelength.[14][15] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte in the solution.[14]
The Subject of Our Analysis: this compound
This compound is a white to light yellow crystalline powder with a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its solubility in water is low, but it is soluble in organic solvents like alcohols and ketones.[1] This compound is a valuable intermediate in organic synthesis and drug development.[1][2]
| Property | Value |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | ~164-169 °C |
| Solubility | Low in water, soluble in alcohols and ketones |
A Head-to-Head Comparison of Analytical Methodologies
The choice of an analytical method is a critical decision driven by factors such as the nature of the analyte, the required accuracy and precision, sample throughput, and cost. Below is a comparative overview of the four techniques for the quantification of this compound.
| Feature | qNMR | HPLC | GC | UV-Vis Spectrophotometry |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning and UV detection | Volatilization and separation with detection | Light absorbance proportional to concentration |
| Primary/Secondary | Primary | Secondary (requires calibration) | Secondary (requires calibration) | Secondary (requires calibration) |
| Selectivity | High (structurally specific) | High (separation-based) | High (separation-based) | Low (potential for interference) |
| Sample Preparation | Simple dissolution | Can be more complex (e.g., derivatization) | May require derivatization for non-volatile samples | Simple dissolution |
| Analysis Time | Relatively fast (minutes per sample) | Moderate (minutes per sample) | Moderate (minutes per sample) | Very fast (seconds per sample) |
| Non-destructive | Yes | No | No | Yes |
| Cost (Instrument) | High | Moderate | Moderate | Low |
| Cost (Per Sample) | Low (low solvent consumption) | Moderate | Moderate | Very Low |
Experimental Design and Protocols
To provide a practical comparison, the following sections outline detailed experimental protocols for the quantification of this compound using each of the four techniques.
Quantitative ¹H-NMR (qNMR) Protocol
The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[3][4][5] This allows for the determination of the concentration or purity of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[4]
Workflow for qNMR Analysis:
Figure 1: Workflow for qNMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have a simple, well-resolved signal that does not overlap with the analyte signals.[12]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[4]
-
-
NMR Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Crucial parameters for quantitative accuracy include a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, and a 90° pulse angle.[3]
-
-
Data Processing and Calculation:
-
Process the Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).[11]
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
-
Simulated qNMR Data for this compound:
| Parameter | Value |
| Mass of this compound (m_analyte) | 10.25 mg |
| Molecular Weight of this compound (MW_analyte) | 139.16 g/mol |
| Integrated Signal (I_analyte) - Aromatic CH | 1.00 |
| Number of Protons (N_analyte) | 1 |
| Mass of Maleic Acid (m_std) | 10.10 mg |
| Molecular Weight of Maleic Acid (MW_std) | 116.07 g/mol |
| Purity of Maleic Acid (P_std) | 99.8% |
| Integrated Signal (I_std) - Olefinic CH | 2.05 |
| Number of Protons (N_std) | 2 |
| Calculated Purity of this compound | 98.7% |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation efficiency and sensitivity.[7][8][9][10]
Workflow for HPLC Analysis:
Figure 2: Workflow for HPLC analysis.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the this compound to be tested in the mobile phase to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Simulated HPLC Data for this compound:
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 100 | 1502245 |
| Sample Peak Area | 765432 |
| Calculated Concentration | 50.9 µg/mL |
Gas Chromatography (GC) Protocol
GC is particularly useful for the analysis of volatile and semi-volatile compounds.[11] For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[12]
Workflow for GC Analysis:
Figure 3: Workflow for GC analysis.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
-
Derivatization, Standard, and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to complete the reaction.
-
Prepare a calibration curve using derivatized standards.
-
-
Analysis and Quantification:
-
Inject the derivatized standards and sample.
-
Quantify based on the peak area relative to the calibration curve.
-
Simulated GC Data for Derivatized this compound:
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 55432 |
| 10 | 110876 |
| 20 | 221543 |
| 40 | 443098 |
| Sample Peak Area | 225678 |
| Calculated Concentration | 20.4 µg/mL |
UV-Vis Spectrophotometry Protocol
This technique offers a rapid and straightforward method for quantification, provided the analyte has a distinct chromophore and there are no interfering substances that absorb at the same wavelength.[14][15]
Workflow for UV-Vis Analysis:
Figure 4: Workflow for UV-Vis analysis.
Step-by-Step Protocol:
-
Wavelength Determination:
-
Scan a solution of this compound in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified this compound reference standard.
-
Create a series of calibration standards by serial dilution.
-
Prepare the sample solution to have an absorbance within the linear range of the instrument.
-
-
Measurement and Quantification:
-
Measure the absorbance of the blank, standards, and sample at the predetermined λmax.
-
Construct a calibration curve and determine the concentration of the sample.
-
Simulated UV-Vis Data for this compound (λmax = 260 nm):
| Concentration (µg/mL) | Absorbance |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
| Sample Absorbance | 0.465 |
| Calculated Concentration | 6.1 µg/mL |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, method validation is a critical step to ensure the reliability of the analytical data.[3][6] Key validation parameters, as outlined in ICH Q2(R1) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that offers high precision and accuracy without the need for a specific reference standard of the analyte.[3][4][5] Its non-destructive nature and ability to provide structural information simultaneously make it an invaluable tool in research and development and for the certification of reference materials.[4][5]
-
HPLC is a versatile and robust technique that is well-suited for routine quality control in a regulated environment.[7][8][9][10] Its high separation power allows for the simultaneous analysis of impurities.
-
GC is a powerful option for volatile compounds or those that can be readily derivatized.[11][12][13] It offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method ideal for high-throughput screening and in-process controls where high selectivity is not a primary concern.[14][15]
By understanding the principles, advantages, and limitations of each technique, researchers and analytical scientists can make informed decisions to ensure the quality and integrity of their work in the development of new medicines.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]
-
IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. [Link]
-
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Scilit. Validation of analytical methods. [Link]
-
LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
ResearchGate. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients | Request PDF. [Link]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
-
National Center for Biotechnology Information. Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]
-
OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
ChemBK. 5-ethoxypyrimidin-2-amine. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
National Center for Biotechnology Information. Spectrophotometric Quantification of Anti-inflammatory Drugs by Application of Chromogenic Reagents. [Link]
-
National Center for Biotechnology Information. Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
National Center for Biotechnology Information. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
ResearchGate. (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Almac Group. QNMR – a modern alternative to HPLC. [Link]
-
European Network of Forensic Science Institutes. GUIDELINE FOR qNMR ANALYSIS. [Link]
-
GMP Compliance. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]
-
PANIC NMR. Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>. [Link]
-
PubChem. 5-Ethoxy-2-methylpyrimidin-4-amine. [Link]
-
PubChem. 4-(5-Ethoxy-3-pyridinyl)-5-nitropyrimidin-2-amine. [Link]
-
OPUS. Analytical Methods. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. scilit.com [scilit.com]
- 6. DSpace [helda.helsinki.fi]
- 7. omicsonline.org [omicsonline.org]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bre.com [bre.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. edqm.eu [edqm.eu]
- 15. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
A Senior Application Scientist's Guide to the Chiral Separation of 5-Ethoxypyridin-2-amine Derivatives: A Comparative Analysis of HPLC and SFC
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical science. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral resolution of 5-Ethoxypyridin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. This document moves beyond a simple recitation of methods to explain the underlying principles and provide actionable strategies for effective method development.
The Imperative for Chiral Purity in 2-Aminopyridine Scaffolds
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, recognized for its role in a multitude of biologically active compounds. When a stereocenter is introduced, as is common in the development of novel therapeutics, the resulting enantiomers can exhibit profoundly different interactions with their biological targets. Consequently, robust and efficient analytical and preparative methods for chiral separation are not merely a regulatory hurdle but a fundamental aspect of drug design and optimization.
Comparative Overview: HPLC vs. SFC for Chiral Amine Separations
While both HPLC and SFC are powerful techniques for chiral separations, they offer distinct advantages and disadvantages, particularly for basic compounds like this compound derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. |
| Speed | Moderate to long analysis times. | Significantly faster analysis times due to the low viscosity and high diffusivity of supercritical CO2.[2][3] |
| Resolution | Can achieve high resolution, particularly in normal-phase mode. | Often provides superior or comparable resolution to HPLC, especially for basic compounds.[2][4] |
| Solvent Consumption | High consumption of organic solvents, especially in normal-phase. | "Green" technique with substantially lower organic solvent consumption, as the primary mobile phase is CO2.[1][5] |
| Peak Shape | Can be challenging for basic analytes, often requiring mobile phase additives. | Generally provides better peak symmetry for basic compounds.[1][4] |
| Method Development | Well-established, with a vast library of published methods. | Rapid method development is possible due to faster equilibration times.[2][6] |
| Compatibility | Normal-phase is less compatible with mass spectrometry (MS). | Readily compatible with MS detection.[7] |
The Critical Role of the Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate CSP. For this compound derivatives, polysaccharide-based CSPs are the most promising candidates due to their broad applicability for a wide range of chiral compounds, including those containing aromatic and amine functionalities.
Polysaccharide-Based CSPs: These are the workhorses of chiral chromatography and are available in two main types:
-
Amylose Derivatives: (e.g., Chiralpak® AD, AS, IA)
-
Cellulose Derivatives: (e.g., Chiralcel® OD, OJ, IB)
These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The differing stability of these complexes leads to differential retention and, thus, separation. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.
Experimental Workflow: A Tale of Two Techniques
The following diagrams illustrate the typical workflows for developing a chiral separation method for a this compound derivative using both HPLC and SFC.
Detailed Experimental Protocols
While specific data for this compound is not extensively published, the following protocols are based on established methods for the chiral separation of primary amines and pyridine-containing compounds.[1][4]
Protocol 1: Chiral HPLC Method Development (Normal-Phase)
-
Column Selection:
-
Begin by screening on a Chiralpak® AD-H and a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm). These columns often show complementary selectivity.
-
-
Mobile Phase Preparation:
-
Prepare a stock mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v).
-
Add a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), at a concentration of 0.1% (v/v) to improve peak shape and reduce tailing.
-
-
Initial Screening:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject a 5-10 µL sample of the this compound derivative (dissolved in mobile phase).
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
-
Optimization:
-
If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) and its percentage (e.g., from 5% to 20%).
-
Adjust the concentration of the basic additive if peak shape is poor.
-
Lowering the column temperature (e.g., to 10-15 °C) can sometimes enhance resolution.
-
Protocol 2: Chiral SFC Method Development
-
Column Selection:
-
Utilize the same polysaccharide-based columns as in the HPLC screening (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
-
Mobile Phase and Modifier Preparation:
-
The primary mobile phase is supercritical CO2.
-
Prepare a modifier of Methanol containing 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA). This combination of acidic and basic additives often provides excellent peak shapes and selectivity for basic compounds in SFC.[4]
-
-
Initial Screening:
-
Set the back pressure to 100-150 bar and the column temperature to 35-40 °C.
-
Perform a gradient elution from 5% to 50% modifier over 5-10 minutes at a flow rate of 2-3 mL/min.
-
Inject a 1-5 µL sample of the analyte dissolved in the modifier.
-
-
Optimization:
-
If separation is achieved, switch to an isocratic method at the modifier percentage that provides the best resolution.
-
Optimize the back pressure and temperature to fine-tune the separation.
-
Screen other alcohol modifiers (e.g., ethanol, isopropanol) if the initial screening is unsuccessful.
-
Causality Behind Experimental Choices
-
Choice of Polysaccharide CSPs: Their proven success with a broad range of aromatic and heterocyclic compounds makes them the logical starting point.
-
Basic Additives in HPLC (Normal-Phase): The amine functionality of the analyte can interact strongly with residual silanols on the silica support of the CSP, leading to peak tailing. A basic additive like DEA or TEA competes for these active sites, resulting in improved peak symmetry.
-
Acidic Additives in SFC: For basic analytes in SFC, the addition of a strong acid like TFA can lead to the formation of an ion pair with the analyte. This can enhance the interaction with the CSP and dramatically improve the separation.[4] The addition of a small amount of a basic additive like TEA can further improve peak shape.
-
Methanol as a Modifier in SFC: Methanol is a polar modifier that increases the solvating power of the supercritical CO2, allowing for the elution of more polar analytes.
Conclusion and Recommendation
For the chiral separation of this compound derivatives, both HPLC and SFC are viable techniques. However, SFC is strongly recommended as the preferred platform for both analytical and preparative scale separations. The key advantages of SFC for this class of compounds are:
-
Superior Speed: Faster analysis times translate to higher throughput in a research and development setting.
-
Greener Chemistry: The significant reduction in organic solvent consumption is both environmentally responsible and cost-effective.
-
Improved Chromatography for Basic Compounds: SFC often yields better peak shapes for amines, simplifying quantification.
While HPLC remains a robust and accessible technique, the benefits offered by SFC, particularly for chiral separations of basic compounds, make it the more efficient and sustainable choice for modern drug development. The provided protocols offer a systematic and scientifically sound starting point for the successful chiral separation of this compound derivatives.
References
-
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pittcon Conference & Expo. Available at: [Link]
-
Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]
-
Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Rapid method development for chiral separation in drug discovery using multi-column parallel screening and circular dichroism signal pooling. Journal of Chromatography A. Available at: [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. Available at: [Link]
-
A generic screening and optimization strategy for chiral separations by SFC. Journal of Chromatography A. Available at: [Link]
-
Chiral Separation Using SFC and HPLC. LabRulez LCMS. Available at: [Link]
-
Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology. Available at: [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. Available at: [Link]
-
SFC for chiral separations in bioanalysis. ResearchGate. Available at: [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Available at: [Link]
-
Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology. Available at: [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 5-Ethoxypyridin-2-amine
The core principle guiding this protocol is risk mitigation. Aminopyridines as a class of compounds are known for their potential toxicity, and therefore, all waste generated from the use of 5-Ethoxypyridin-2-amine must be treated as hazardous.[1][2] Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure alignment with local, state, and federal regulations.[3]
Part 1: Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough understanding of the potential hazards is essential. Based on data from closely related aminopyridine compounds, this compound should be handled as a substance with the potential for acute toxicity and irritation.[3][4][5]
Anticipated Hazard Profile:
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[3][6] | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3][6] | Chemical safety goggles, chemical-resistant gloves, lab coat.[3] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[3][5] | Chemical safety goggles or a face shield are mandatory.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[3][5] | All handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood.[4][7] |
Incompatible Materials: To prevent dangerous reactions, this compound and its waste must be stored separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7][8]
Part 2: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste disposal workflow. This prevents accidental mixing of incompatible waste streams and ensures compliant disposal.
Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container:
-
Solid Waste: For unused or expired this compound, contaminated personal protective equipment (PPE) like gloves and wipes, and contaminated lab supplies (e.g., weigh boats, pipette tips), use a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a sealable, chemical-resistant (e.g., HDPE) container. Never pour this waste down the drain.[2] The container should have a screw cap to prevent the escape of vapors.
-
-
Label the Container:
-
Immediately label the waste container before adding any waste.
-
The label must include the words "Hazardous Waste."[3]
-
List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.
-
Indicate the date accumulation started.
-
Include the name of the principal investigator or research group.[3]
-
-
Accumulate Waste Safely:
-
Keep the hazardous waste container closed at all times, except when adding waste.[7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Part 3: Temporary Storage of Hazardous Waste
Proper temporary storage within the laboratory is crucial for safety and compliance.
-
Designated Area: Store hazardous waste containers in a designated satellite accumulation area that is clearly marked. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin.[3] This bin must be large enough to hold 110% of the volume of the largest container. The containment helps control potential leaks and spills.
-
Secure Storage: Keep waste containers in a secure area to prevent unauthorized access.[3]
Part 4: Decontamination Procedures
All non-disposable items that come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The first rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste.[3]
-
Subsequent Cleaning: After the initial hazardous rinse, wash the glassware with soap and water.
-
Surface Decontamination: Wipe down the work surface (fume hood sash, benchtop) with an appropriate solvent and then with soap and water. Dispose of the cleaning materials (wipes, paper towels) as solid hazardous waste.
Part 5: Spill and Emergency Procedures
Immediate and correct response to a spill is vital to minimize exposure and environmental impact.
For Minor Spills (<100 mL or 100 g in a fume hood):
-
Alert Personnel: Immediately alert others in the laboratory.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double-gloving with chemical-resistant gloves, a lab coat, and safety goggles.[7]
-
Contain the Spill: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Neutralization (if applicable): For aminopyridines, a dilute solution of acetic acid can be used to neutralize the residue after absorption.[7]
-
Clean-Up: Carefully collect the absorbent material and any contaminated debris using scoops or forceps. Place it in a sealed bag or container.
-
Dispose: Label the container as "Hazardous Waste" with a description of the contents and dispose of it through your institution's EHS department.[7]
-
Decontaminate: Clean the spill area as described in Part 4.
For Major Spills (>100 mL or 100 g, or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS department or emergency response team immediately.[3] Provide them with the location of the spill and the name of the chemical involved. Do not attempt to clean up a major spill yourself.
Part 6: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Professional Disposal: Never attempt to dispose of this chemical waste through standard trash or sewer systems.[2][3]
-
EHS Coordination: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of your properly labeled and sealed waste containers.[3] They will ensure the waste is transported and disposed of in accordance with all regulatory requirements.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 5-Amino-2-ethoxypyridine: A Procedural Guide.
- University of Washington. (n.d.). 4-Aminopyridine SOP.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-Aminopyridine-3,4-diol.
- U.S. Environmental Protection Agency. (2006). Aminopyridines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopyridine, 99%.
- Benchchem. (n.d.). Safe handling and storage procedures for aminopyridines.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-5-chloropyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-4-methyl-5-nitropyridine.
- Echemi. (n.d.). 5-Amino-2-methoxypyridine SDS, 6628-77-9 Safety Data Sheets.
- Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-5-chloropyridine.
- Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
Sources
- 1. epa.gov [epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Ethoxypyridin-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Ethoxypyridin-2-amine demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risk. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring that every operational step is underpinned by a clear understanding of the potential hazards involved.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be developed by analyzing data from closely related structural analogs, such as 5-Amino-2-methoxypyridine and 5-Ethoxypyrimidin-2-amine. This guide synthesizes that data into a comprehensive operational plan.
Foundational Hazard Assessment
Understanding the "why" is the cornerstone of any effective safety protocol. The personal protective equipment (PPE) requirements for this compound are directly derived from its hazard profile, as extrapolated from analogous compounds. The primary risks are categorized by the Globally Harmonized System (GHS) and necessitate specific protective barriers.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1][2][3] | Prevents accidental ingestion through hand-to-mouth contact. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][4] | Requires a barrier to prevent direct contact with the skin. |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[1][5] | Mandates robust protection against dust, powders, or splashes. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation.[1][5] | Requires handling in a controlled environment to prevent inhalation of dust or aerosols. |
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, a multi-layered PPE strategy is essential. Each component serves a specific purpose, and none should be considered optional.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice. Always inspect gloves for tears or punctures before use.[6] After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to European Standard EN166 or equivalent NIOSH regulations in the US.[2][7] If there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[1]
-
Body Protection: A standard, fully-buttoned laboratory coat should be worn at all times.[1] For procedures with a higher risk of contamination or splashing, consider a chemically resistant apron over the lab coat.[6]
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to control exposure to dust and particulates.[6] If a fume hood is not available or if aerosolization is a risk, a NIOSH-approved full-face respirator with appropriate cartridges may be required.[7][8][9]
Operational Plan: From Receipt to Disposal
A disciplined workflow is critical to minimizing exposure. The following step-by-step process integrates the use of PPE into the entire handling lifecycle.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and chemical-resistant gloves.
-
Prepare a Designated Workspace: Clear the workspace within the fume hood of all non-essential items. Line the surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Step 2: Handling the Chemical
-
Weighing and Transfer: Carefully weigh the compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent to prevent splashing.
-
Maintain Vigilance: Do not get the substance in your eyes, on your skin, or on your clothing.[2] Avoid ingestion and inhalation.[2]
Step 3: Post-Handling Decontamination and Disposal
-
Clean Workspace: Wipe down the work surface in the fume hood with an appropriate solvent. Dispose of the contaminated bench paper as solid hazardous waste.
-
Segregate Waste: All materials that have come into direct contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.[6]
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling.[2][4]
Workflow for Safe Handling of this compound
Caption: A procedural workflow diagram illustrating the key stages of safely handling this compound.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[10]
-
Skin Contact: Take off all contaminated clothing immediately.[7] Flush the affected skin with plenty of water.[10] If skin irritation persists, seek medical advice.[4]
-
Inhalation: Move the exposed person to fresh air at once.[8][10] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[10][12] Get medical attention.[10]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[2][4] Rinse the mouth with water, but do not induce vomiting.[4][7]
Waste Disposal Protocol
All waste generated from handling this compound must be treated as hazardous waste.
-
Containerization: Use dedicated, sealed, and clearly labeled containers for solid and liquid waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][7] Never discard it in the regular trash.
By adhering to this comprehensive guide, you establish a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 5-Amino-2-ethoxypyridine: A Procedural Guide.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-chloropyridine.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Echemi. (n.d.). 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-1,3-thiazolidine-2,4-dione Safety Data Sheets.
- Echemi. (n.d.). 5-Amino-2-methoxypyridine SDS, 6628-77-9 Safety Data Sheets.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards.
- AiFChem. (n.d.). 39268-74-1 | 5-Ethoxypyrimidin-2-amine.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-(2-Aminoethoxy)ethanol.
- Benchchem. (n.d.). Proper Disposal Procedures for 4-Chloro-5-ethynylpyrimidin-2-amine.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet for 2-Amino-5-chloropyridine.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures.
- Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 39268-74-1 | 5-Ethoxypyrimidin-2-amine - AiFChem [aifchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. gerpac.eu [gerpac.eu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


